EZM0414 TFA
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[(1R,3S)-3-(4-acetylpiperazin-1-yl)cyclohexyl]-4-fluoro-7-methyl-1H-indole-2-carboxamide;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29FN4O2.C2HF3O2/c1-14-6-7-19(23)18-13-20(25-21(14)18)22(29)24-16-4-3-5-17(12-16)27-10-8-26(9-11-27)15(2)28;3-2(4,5)1(6)7/h6-7,13,16-17,25H,3-5,8-12H2,1-2H3,(H,24,29);(H,6,7)/t16-,17+;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HASNOYOGMISGTP-PPPUBMIESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)F)C=C(N2)C(=O)NC3CCCC(C3)N4CCN(CC4)C(=O)C.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=C(C=C1)F)C=C(N2)C(=O)N[C@@H]3CCC[C@@H](C3)N4CCN(CC4)C(=O)C.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30F4N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Selective SETD2 Inhibitor EZM0414 TFA: A Novel Therapeutic Strategy in Multiple Myeloma
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action of EZM0414, a first-in-class, potent, and selective oral inhibitor of the SETD2 histone methyltransferase, in the context of multiple myeloma (MM). EZM0414 represents a promising therapeutic approach, particularly for patients with relapsed or refractory MM, including those with the high-risk t(4;14) chromosomal translocation.
Core Mechanism of Action: Targeting the Epigenome in Multiple Myeloma
EZM0414's therapeutic potential stems from its specific inhibition of SETD2, the sole enzyme responsible for trimethylation of histone H3 at lysine 36 (H3K36me3).[1][2][3] This epigenetic modification plays a crucial role in various cellular processes, including transcriptional regulation, DNA repair, and RNA splicing.[3]
In the context of multiple myeloma, particularly the t(4;14) subtype, the translocation leads to the overexpression of the MMSET protein, a histone methyltransferase that catalyzes the formation of H3K36me1 and H3K36me2.[1][2][3] This overexpression results in elevated levels of H3K36me2, the substrate for SETD2, creating a dependency on SETD2 for the subsequent conversion to H3K36me3.[1][2][3] By inhibiting SETD2, EZM0414 disrupts this pathway, leading to a reduction in H3K36me3 levels and subsequent anti-tumor effects.[4][5] Preclinical studies have demonstrated that the antitumor effects of EZM0414 correlate with the reduction of intratumoral H3K36me3 levels, confirming on-target activity.[4][5]
Quantitative In Vitro and In Vivo Efficacy
Preclinical studies have demonstrated the potent anti-proliferative and anti-tumor activity of EZM0414 in various multiple myeloma models.
In Vitro Activity
EZM0414 has shown potent and selective inhibition of SETD2 in both biochemical and cellular assays. This translates to significant anti-proliferative effects in multiple myeloma cell lines, with a notable increased sensitivity in the t(4;14) subtype.
| Assay Type | Target/Cell Line | IC50 | Reference |
| Biochemical Assay | SETD2 | 18 nM | [4][6] |
| Cellular Assay | - | 34 nM | [4][6] |
| Cellular Proliferation | t(4;14) MM Cell Lines (Median) | 0.24 µM | [5] |
| Cellular Proliferation | Non-t(4;14) MM Cell Lines (Median) | 1.2 µM | [5] |
| Cellular Proliferation | KMS-11 (t(4;14) MM Cell Line) | 370 ± 224 nM (14-day LTP) | [3] |
In Vivo Antitumor Activity
In vivo studies using xenograft models of multiple myeloma have demonstrated robust tumor growth inhibition and regression upon treatment with EZM0414.
| Animal Model | Cell Line | Treatment | Tumor Growth Inhibition (TGI) / Effect | Reference |
| NOD SCID Mouse Xenograft | KMS-11 (t(4;14) MM) | 15 mg/kg p.o., twice a day for 35 days | 60% reduction in tumor growth | [3][4] |
| NOD SCID Mouse Xenograft | KMS-11 (t(4;14) MM) | 30 mg/kg p.o., twice a day for 35 days | 91% reduction in tumor growth; robust tumor growth regressions | [3][4][5] |
| Xenograft Models | Non-t(4;14) MM (RPMI-8226, MM.1S) | Not specified | > 75% TGI | [5] |
Experimental Protocols
While detailed, step-by-step protocols are proprietary to the conducting research institutions, this section outlines the general methodologies employed in the preclinical evaluation of EZM0414.
Cellular Proliferation Assays
Objective: To determine the half-maximal inhibitory concentration (IC50) of EZM0414 on the proliferation of various multiple myeloma cell lines.
General Procedure:
-
Cell Culture: Multiple myeloma cell lines, including both t(4;14) and non-t(4;14) subtypes, are cultured under standard conditions (e.g., RPMI-1640 medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator).
-
Compound Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of EZM0414 or vehicle control.
-
Incubation: Cells are incubated for a specified period (e.g., 72 hours to 14 days).
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTS or a luminescence-based assay like CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The results are normalized to the vehicle-treated control, and IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.
In Vivo Xenograft Studies
Objective: To evaluate the in vivo anti-tumor efficacy of EZM0414 in a mouse model of multiple myeloma.
General Procedure:
-
Animal Model: Immunocompromised mice (e.g., NOD SCID) are used to prevent rejection of human tumor cells.
-
Tumor Implantation: Human multiple myeloma cells (e.g., KMS-11) are implanted subcutaneously into the flanks of the mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size, and mice are then randomized into treatment and control groups.
-
Drug Administration: EZM0414 is administered orally (p.o.) at specified doses and schedules (e.g., twice daily). The control group receives a vehicle solution.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Pharmacodynamic Assessment: At the end of the study, tumors may be excised to measure the levels of H3K36me3 to confirm on-target drug activity.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.
Clinical Development
EZM0414 has been granted Fast Track designation by the FDA for the treatment of adult patients with relapsed or refractory diffuse large B-cell lymphoma (DLBCL).[7][8] A Phase 1/1b clinical trial is underway to evaluate the safety, tolerability, and efficacy of EZM0414 in patients with relapsed or refractory multiple myeloma and DLBCL.[7][9] This study will also help to determine the recommended dose for further clinical investigation.[9]
Conclusion
EZM0414 is a promising, first-in-class oral inhibitor of SETD2 with a well-defined mechanism of action that targets a key epigenetic vulnerability in multiple myeloma, particularly the high-risk t(4;14) subtype. Robust preclinical data demonstrate its potent in vitro and in vivo anti-tumor activity, which is currently being translated into clinical investigation. The ongoing clinical trials will be crucial in determining the therapeutic potential of EZM0414 in patients with relapsed or refractory multiple myeloma and other B-cell malignancies.
References
- 1. Pharmacologic Inhibition of the Histone Methyltransferase SETD2 with EZM0414 As a Novel Therapeutic Strategy in Relapsed or Refractory Multiple Myeloma and Diffuse Large B-Cell Lymphoma | Semantic Scholar [semanticscholar.org]
- 2. resource.aminer.org [resource.aminer.org]
- 3. Conformational-Design-Driven Discovery of EZM0414: A Selective, Potent SETD2 Inhibitor for Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. targetedonc.com [targetedonc.com]
- 8. onclive.com [onclive.com]
- 9. A Phase 1/1B, Open-Label Multi-center Two-part Study of SETD2 Inhibitor EZM0414 in Subjects with Relapsed/Refractory Multiple Myeloma and Relapsed/Refractory Diffuse Large B Cell Lymphoma | Dana-Farber Cancer Institute [dana-farber.org]
The Role of SETD2 in Diffuse Large B-cell Lymphoma: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Diffuse large B-cell lymphoma (DLBCL) is an aggressive and heterogeneous malignancy arising from germinal center B-cells. Recent genomic studies have identified recurrent mutations in the histone methyltransferase SETD2, implicating it as a key player in lymphomagenesis. This technical guide provides a comprehensive overview of the role of SETD2 in DLBCL, focusing on its molecular functions, the consequences of its inactivation, and its potential as a therapeutic target. We delve into the signaling pathways influenced by SETD2, present quantitative data on its mutation frequencies, and outline key experimental protocols for its study.
Introduction to SETD2: A Multifunctional Epigenetic Regulator
SETD2 is the sole histone methyltransferase responsible for the trimethylation of histone H3 at lysine 36 (H3K36me3) in mammals.[1][2][3] This epigenetic mark is predominantly associated with the body of actively transcribed genes.[1] SETD2's function is intricately linked with transcription elongation, as it interacts with the phosphorylated C-terminal domain of RNA polymerase II (RNAPII).[1][4] Beyond its canonical role in transcription, SETD2 is involved in a multitude of critical cellular processes, including:
-
DNA Damage Response: SETD2-mediated H3K36me3 is crucial for proper DNA damage sensing and repair, including mismatch repair (MMR) and homologous recombination (HR).[1][5]
-
RNA Splicing: The H3K36me3 mark deposited by SETD2 helps in the recruitment of splicing machinery.[1]
-
Genomic Stability: By ensuring proper DNA repair and preventing spurious transcription initiation, SETD2 plays a vital role in maintaining genomic integrity.[6]
-
Non-histone Methylation: SETD2 can also methylate non-histone proteins such as tubulin and STAT1, impacting cytoskeletal dynamics and interferon signaling.[5]
SETD2 Mutations in DLBCL: A Shift from Tumor Suppressor to Oncogenic Driver
In many solid tumors, SETD2 acts as a classical tumor suppressor, with biallelic inactivation leading to a complete loss of function.[1] However, in DLBCL, a different paradigm emerges. SETD2 mutations are typically heterozygous, leading to haploinsufficiency rather than a complete loss.[1][2][7] This heterozygous state is not just a step towards complete loss but appears to be a distinct oncogenic driver in the context of germinal center B-cells.[2][7]
Frequency and Nature of SETD2 Alterations in DLBCL
SETD2 alterations are found in up to 10% of DLBCL cases, with a higher prevalence in the germinal center B-cell-like (GCB) subtype.[6][8] The majority of these mutations are missense or truncating mutations.[6]
| Study Cohort | Number of Patients/Samples | Frequency of SETD2 Alterations | Predominant Mutation Type | Reference |
| cBioPortal (Compilation of 10 studies) | 3338 | up to 10% in DLBCL | Missense or truncating | [8] |
| NCI, Duke, and BCCA cohorts | Not specified | ~5% | Missense (94%), Nonsense (6%) | [1] |
| DLBCL patients with structural variants | 574 | 7% (heterozygous loss) | Heterozygous loss | [1] |
The Oncogenic Mechanism of SETD2 Haploinsufficiency in DLBCL
The heterozygous loss of SETD2 in germinal center B-cells initiates a cascade of events that contribute to lymphomagenesis. The central mechanism involves the impairment of DNA damage surveillance, particularly in the context of the physiological DNA-damaging processes that occur in the germinal center.
Impaired DNA Damage Sensing and Repair
SETD2 haploinsufficiency leads to a global reduction of H3K36me3 levels.[1] This epigenetic alteration impairs the recruitment of key DNA repair proteins to sites of damage.[1] Consequently, SETD2-haploinsufficient germinal center B-cells exhibit reduced DNA damage checkpoint activity and decreased apoptosis in response to DNA damage.[2][7] This allows cells with genomic alterations to survive and proliferate.
Unleashing AICDA-Mediated Somatic Hypermutation
A key process in the germinal center is somatic hypermutation (SHM), mediated by the enzyme Activation-Induced Deaminase (AICDA). AICDA introduces mutations in the immunoglobulin genes to generate antibody diversity. However, AICDA can also act on off-target genes. In normal germinal center B-cells, SETD2 plays a crucial role in the surveillance and repair of AICDA-induced DNA lesions.[1][2]
With reduced SETD2 function, the repair of these lesions is compromised, leading to a significant increase in the burden of somatic mutations, including those in critical oncogenes like MYC and PIM1.[1][7] This increased mutational load and genomic instability are hallmarks of SETD2-mutant DLBCL.[1]
Signaling Pathways and Molecular Interactions
The role of SETD2 in DLBCL can be understood through its position at the nexus of several key signaling pathways.
SETD2, Transcription, and DNA Damage Response Pathway
Caption: SETD2's central role in linking transcription to DNA damage repair.
SETD2 and AICDA-Mediated Mutagenesis in Germinal Center B-cells
Caption: The impact of SETD2 haploinsufficiency on AICDA-mediated mutagenesis.
Experimental Protocols for Studying SETD2 in DLBCL
Investigating the role of SETD2 in DLBCL requires a combination of genomic, epigenomic, and functional assays.
General Experimental Workflow
Caption: A typical experimental workflow for investigating SETD2 function in DLBCL.
Detailed Methodologies
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for H3K36me3:
-
Cell Preparation: DLBCL cell lines (with and without SETD2 mutations) are cultured to a sufficient density.
-
Cross-linking: Cells are treated with formaldehyde to cross-link proteins to DNA.
-
Chromatin Shearing: The chromatin is fragmented into smaller pieces (typically 200-500 bp) using sonication or enzymatic digestion.
-
Immunoprecipitation: The sheared chromatin is incubated with an antibody specific for H3K36me3. The antibody-chromatin complexes are then captured using protein A/G beads.
-
Washing and Elution: The beads are washed to remove non-specifically bound chromatin. The immunoprecipitated chromatin is then eluted from the beads.
-
Reverse Cross-linking and DNA Purification: The cross-links are reversed, and the DNA is purified.
-
Library Preparation and Sequencing: The purified DNA is used to prepare a sequencing library, which is then sequenced on a high-throughput sequencing platform.
-
Data Analysis: The sequencing reads are aligned to a reference genome, and peaks are called to identify regions enriched for H3K36me3.
CRISPR/Cas9-mediated Generation of SETD2 Knockout/Mutant Cell Lines:
-
gRNA Design and Cloning: Guide RNAs (gRNAs) targeting the SETD2 gene are designed and cloned into a Cas9-expressing vector.
-
Transfection/Transduction: The gRNA/Cas9 construct is introduced into DLBCL cell lines using transfection or lentiviral transduction.
-
Single-cell Cloning: Single cells are sorted into individual wells of a 96-well plate to generate clonal populations.
-
Screening and Validation: Clones are screened for the desired mutation or knockout by PCR, Sanger sequencing, and Western blotting for SETD2 protein and H3K36me3 levels.
Therapeutic Implications and Future Directions
The unique dependency of DLBCL on a haploinsufficient state of SETD2 presents a potential therapeutic vulnerability. While homozygous deletion of SETD2 is not tolerated by these lymphoma cells, further inhibiting the remaining SETD2 activity could be a viable therapeutic strategy.[2][7]
-
SETD2 Inhibitors: Small molecule inhibitors of SETD2, such as EZM0414, are currently under investigation.[9][10] These inhibitors aim to further reduce H3K36me3 levels, potentially pushing the cancer cells beyond a viable threshold.
-
Synthetic Lethality: Identifying synthetic lethal partners of SETD2 loss is another promising avenue. For example, targeting pathways that become essential for survival in the context of SETD2 haploinsufficiency could offer a selective way to kill cancer cells.
Future research should focus on elucidating the full spectrum of non-histone substrates of SETD2 in B-cells and understanding the precise mechanisms by which SETD2 haploinsufficiency promotes a competitive advantage in the germinal center. A deeper understanding of these processes will be critical for the development of novel and effective therapies for this aggressive lymphoma.
References
- 1. SETD2 haploinsufficiency enhances germinal center-associated AICDA somatic hypermutation to drive B cell lymphomagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SETD2 Haploinsufficiency Enhances Germinal Center-Associated AICDA Somatic Hypermutation to Drive B-cell Lymphomagenesis. [vivo.weill.cornell.edu]
- 3. aacrjournals.org [aacrjournals.org]
- 4. SETD2-H3K36ME3: an important bridge between the environment and tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SETD2: a complex role in blood malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. View of Histone Methyltransferase SETD2 in Lymphoid Malignancy | Exon Publications [exonpublications.com]
- 7. SETD2 Haploinsufficiency Enhances Germinal Center-Associated AICDA Somatic Hypermutation to Drive B-cell Lymphomagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Histone Methyltransferase SETD2 in Lymphoid Malignancy - Lymphoma - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Targeting SETD2 with EZM0414: A Promising Therapeutic Approach for Advanced Multiple Myeloma and Diffuse Large B-Cell Lymphoma [synapse.patsnap.com]
- 10. targetedonc.com [targetedonc.com]
EZM0414 TFA: A Technical Guide to a First-in-Class Chemical Probe for SETD2
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of EZM0414 TFA, a potent, selective, and orally bioavailable small molecule inhibitor of the SETD2 histone methyltransferase. EZM0414 serves as a critical chemical probe for elucidating the biological functions of SETD2 and exploring its therapeutic potential, particularly in the context of hematological malignancies such as multiple myeloma (MM) and diffuse large B-cell lymphoma (DLBCL).
Introduction to SETD2 and the Rationale for Inhibition
SET domain-containing 2 (SETD2) is the sole enzyme responsible for the trimethylation of histone H3 at lysine 36 (H3K36me3) in mammals.[1] This epigenetic mark is crucial for a variety of fundamental cellular processes, including transcriptional regulation, RNA splicing, and DNA damage repair.[2][3] Dysregulation of SETD2 function and H3K36 methylation is implicated in the pathogenesis of several cancers.[4]
A key therapeutic rationale for SETD2 inhibition lies in t(4;14) multiple myeloma, a high-risk subtype of MM.[5][6] This translocation causes overexpression of the histone methyltransferase MMSET (also known as NSD2), which catalyzes the formation of H3K36me1 and H3K36me2.[7][8] The resulting accumulation of H3K36me2 provides an excess of substrate for SETD2, creating a dependency that can be exploited by targeted inhibition.[5][9] Additionally, SETD2 can act as a haploinsufficient tumor suppressor, suggesting that its modulation could be beneficial in other cancers like DLBCL where its function is partially lost.[1][9]
EZM0414 (TFA salt) emerges as a first-in-class inhibitor designed to probe this dependency, offering high potency and selectivity for the SETD2 enzyme.[1][10]
Mechanism of Action of EZM0414
EZM0414 is an orally bioavailable, selective inhibitor that directly targets the enzymatic activity of the SETD2 histone methyltransferase.[2][11] By binding to SETD2, EZM0414 prevents the transfer of a methyl group from the cofactor S-adenosyl-methionine (SAM) to the H3K36me2 substrate.[2][12] This leads to a dose-dependent reduction in the global levels of H3K36me3, the primary downstream epigenetic mark of SETD2 activity.[9][13] This on-target engagement has been demonstrated both in vitro in cancer cell lines and in vivo within tumor xenografts.[1][10] The inhibition of H3K36me3 formation disrupts the critical cellular processes that rely on this mark, ultimately leading to anti-proliferative effects in susceptible cancer cells.[14]
Signaling Pathway in t(4;14) Multiple Myeloma
The diagram below illustrates the molecular rationale for SETD2 inhibition in the context of t(4;14) MM.
Role of SETD2 in DNA Damage Repair
SETD2 and its product, H3K36me3, play a vital role in maintaining genome stability through the homologous recombination (HR) pathway of DNA double-strand break (DSB) repair.[11] SETD2 facilitates the recruitment of key repair proteins, such as CtIP and RAD51, to the sites of damage, which is essential for DNA end resection and subsequent repair.[2][10][11] Inhibition of SETD2 by EZM0414 is therefore hypothesized to impair this repair process, potentially sensitizing cancer cells to DNA damaging agents.
Quantitative Data Summary
The following tables summarize the key quantitative metrics for this compound, demonstrating its potency, selectivity, and activity in preclinical models.
Table 1: Biochemical and Cellular Activity
| Assay Type | Target/Cell Line | Metric | Value | Reference(s) |
| Biochemical | SETD2 Enzyme | IC50 | 18 nM | [7][10][13][14][15][16] |
| Cellular (Target) | A549 Cells (H3K36me3) | IC50 | 34 nM | [7][10][13][14][15][16] |
| Cellular (Proliferation) | t(4;14) MM Cell Lines | Median IC50 | 0.24 µM | [1][6][9][14][16] |
| Cellular (Proliferation) | non-t(4;14) MM Cell Lines | Median IC50 | 1.2 µM | [1][6] |
| Cellular (Proliferation) | KMS-11 (t(4;14) MM) | IC50 (14-day) | 370 nM | [14] |
| Cellular (Proliferation) | DLBCL Cell Lines | IC50 Range | 0.023 µM to >10 µM | [1][6][10][14][16] |
Table 2: In Vivo Efficacy in Xenograft Models
| Model | Cell Line | Dosing Schedule | Max Tumor Growth Inhibition (TGI) | Reference(s) |
| Multiple Myeloma | KMS-11 (t(4;14)) | 30 mg/kg, p.o., BID | 91-95% | [1] |
| Multiple Myeloma | RPMI-8226 (non-t(4;14)) | Not Specified | >75% | [1] |
| Multiple Myeloma | MM.1S (non-t(4;14)) | Not Specified | >75% | [1] |
| DLBCL | TMD8 | Not Specified | >75% | [1] |
| DLBCL | KARPAS422 | Not Specified | >75% | [1] |
| DLBCL | WSU-DLCL2 | Not Specified | >50% | [1] |
| DLBCL | SU-DHL-10 | Not Specified | >50% | [1] |
Table 3: Pharmacokinetic and Selectivity Profile
| Parameter | Species | Value | Off-Target Activity (IC50) | Reference(s) |
| Oral Bioavailability | Rat, Mouse | ~100% | Selectivity: >10,000-fold over other HMTs | [6][10][13][14] |
| Half-life (t1/2) | Mouse | 1.8 h | Dopamine D2 Receptor (antagonist): 13.0 µM | [3][6][10][14] |
| Half-life (t1/2) | Rat | 3.8 h | Serotonin 5-HT1B Receptor (agonist): 3.2 µM | [3][6][10][14] |
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize EZM0414.
SETD2 Biochemical Potency Assay
This assay quantifies the ability of EZM0414 to inhibit the enzymatic activity of SETD2 by measuring the transfer of a radiolabeled methyl group to a histone peptide substrate.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 25 mM Bicine (pH 8.0), 7.5 mM β-mercaptoethanol, 0.002% Tween-20, and 0.01% bovine skin gelatin.[6]
-
Enzyme: Recombinant human SETD2.
-
Compound: this compound serially diluted in DMSO.
-
Substrate Mix: Biotinylated H3(26-40) peptide and S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM).[6]
-
Stop Solution: 1 mM S-adenosyl-homocysteine (SAH) and 1 mM unlabeled SAM.[6]
-
-
Assay Procedure (384-well plate format):
-
Add 1 µL of diluted EZM0414 or DMSO control to assay wells.
-
Add 40 µL of SETD2 enzyme solution and incubate for 30 minutes at room temperature.[6]
-
Initiate the reaction by adding 10 µL of the Substrate Mix.
-
Incubate at room temperature for a predetermined time that ensures the reaction is in the linear phase.
-
Stop the reaction by adding 10 µL of Stop Solution.[6]
-
-
Detection:
-
Transfer the reaction mixture to a streptavidin-coated plate to capture the biotinylated peptide.
-
Wash the plate to remove unincorporated [³H]-SAM.
-
Add scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition relative to DMSO controls.
-
Determine IC50 values by fitting the data to a four-parameter dose-response curve.
-
Long-Term Cellular Proliferation Assay (CellTiter-Glo®)
This assay measures cell viability by quantifying ATP levels after prolonged exposure (e.g., 14 days) to EZM0414, which is necessary to observe the anti-proliferative effects of epigenetic modulators.
Protocol:
-
Cell Plating:
-
Harvest and count cells (e.g., KMS-11). Seed cells into opaque-walled 96-well plates at a predetermined optimal density in 100 µL of culture medium.
-
Include wells with medium only for background measurement.
-
-
Compound Addition:
-
Prepare a serial dilution of this compound in culture medium.
-
Add the compound dilutions to the appropriate wells. Include vehicle control (DMSO) wells.
-
-
Incubation:
-
Incubate the plates for the desired period (e.g., 14 days) at 37°C with 5% CO₂.[14]
-
Depending on the cell line's metabolism, replenish the culture medium containing the respective compound concentrations every 3-4 days.
-
-
Luminescence Measurement (CellTiter-Glo®):
-
Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.[13][17][18]
-
Add a volume of CellTiter-Glo® Reagent equal to the culture volume in each well (e.g., 100 µL).[18]
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[13][17]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[13][17]
-
Measure luminescence with a microplate luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence from all readings.
-
Normalize the data to the vehicle-treated wells (100% viability) and calculate IC50 values using a non-linear regression model.
-
Western Blot for H3K36me3 Target Engagement
This protocol is used to detect the levels of H3K36me3 in cells or tissues following treatment with EZM0414 to confirm on-target activity.
Protocol:
-
Sample Preparation:
-
Cells: Treat cells with various concentrations of EZM0414 for a specified time (e.g., 72-96 hours). Harvest cells and perform histone extraction using an acid extraction method or prepare whole-cell lysates.
-
Tissues: Harvest tumors from in vivo studies, snap-freeze in liquid nitrogen, and homogenize to extract proteins/histones.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE:
-
Prepare samples by adding Laemmli sample buffer and boiling at 95°C for 5-10 minutes.
-
Load 15-30 µg of protein per lane on a high-percentage (e.g., 15% or 4-20% gradient) polyacrylamide gel to resolve low molecular weight histones.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer proteins from the gel to a nitrocellulose or PVDF membrane (0.2 µm pore size is recommended for small histone proteins).[19]
-
Confirm successful transfer by Ponceau S staining.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for H3K36me3 overnight at 4°C with gentle agitation.
-
Use an antibody for total Histone H3 or another loading control (e.g., Actin) on a separate blot or after stripping.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[19]
-
Wash the membrane again as in the previous step.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensity to determine the relative change in H3K36me3 levels.
-
In Vivo Xenograft Efficacy Study
This study evaluates the anti-tumor activity of EZM0414 in an immunodeficient mouse model bearing human cancer cell-derived tumors.
Protocol:
-
Cell Preparation and Implantation:
-
Tumor Monitoring and Treatment Initiation:
-
Monitor tumor growth using caliper measurements (Volume = (Length x Width²)/2).
-
When tumors reach an average volume of 150-200 mm³, randomize mice into treatment and control groups.
-
-
Drug Administration:
-
Efficacy and Pharmacodynamic (PD) Assessment:
-
Measure tumor volumes 2-3 times weekly.
-
At the end of the study, or at specified time points, collect terminal tumor samples.
-
A portion of the tumor can be snap-frozen for pharmacodynamic analysis (e.g., Western blot for H3K36me3) and another portion fixed for histology.
-
-
Data Analysis:
-
Calculate Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.
-
Correlate TGI with the reduction in intratumoral H3K36me3 levels to confirm on-target in vivo activity.[10]
-
Conclusion
This compound is a well-characterized, potent, and selective chemical probe for the histone methyltransferase SETD2. Its demonstrated on-target activity in both cellular and in vivo models makes it an invaluable tool for investigating the complex biology of SETD2 and the consequences of H3K36me3 dysregulation. The data strongly support its use in preclinical studies to validate SETD2 as a therapeutic target in t(4;14) multiple myeloma, DLBCL, and potentially other malignancies with dependencies on the H3K36 methylation axis. This guide provides the foundational data and methodologies to enable researchers to effectively utilize EZM0414 in their own investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. elifesciences.org [elifesciences.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Frontiers | SETD2-H3K36ME3: an important bridge between the environment and tumors [frontiersin.org]
- 5. Conformational-Design-Driven Discovery of EZM0414: A Selective, Potent SETD2 Inhibitor for Clinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. The MMSET histone methyl transferase switches global histone methylation and alters gene expression in t(4;14) multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Histone Methyltransferase MMSET/NSD2 Alters EZH2 Binding and Reprograms the Myeloma Epigenome through Global and Focal Changes in H3K36 and H3K27 Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubcompare.ai [pubcompare.ai]
- 10. SETD2 is required for DNA double-strand break repair and activation of the p53-mediated checkpoint | eLife [elifesciences.org]
- 11. SETD2-dependent histone H3K36 trimethylation is required for homologous recombination repair and genome stability. — Department of Oncology [oncology.ox.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 14. SETD2 is required for DNA double-strand break repair and activation of the p53-mediated checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. benchchem.com [benchchem.com]
- 18. ch.promega.com [ch.promega.com]
- 19. Histone Immunoblotting Protocol | Rockland [rockland.com]
- 20. Cellosaurus cell line KMS-11 (CVCL_2989) [cellosaurus.org]
An In-depth Technical Guide to the Epigenetic Effects of EZM0414 TFA
For Researchers, Scientists, and Drug Development Professionals
Abstract
EZM0414 is a potent, selective, and orally bioavailable small molecule inhibitor of the histone methyltransferase SETD2. This document provides a comprehensive technical overview of the epigenetic effects of EZM0414, with a focus on its mechanism of action in hematological malignancies, particularly multiple myeloma (MM) and diffuse large B-cell lymphoma (DLBCL). We will delve into the preclinical data supporting its therapeutic potential, detail the experimental methodologies used in its evaluation, and visualize the key signaling pathways and experimental workflows.
Introduction to EZM0414 and its Target: SETD2
EZM0414 targets SETD2, the sole histone methyltransferase responsible for the trimethylation of histone H3 at lysine 36 (H3K36me3).[1] This epigenetic mark is crucial for various cellular processes, including transcriptional regulation, RNA splicing, and DNA damage repair.[2][3][4] Dysregulation of SETD2 activity has been implicated in the pathogenesis of several cancers.
In the context of multiple myeloma, a significant subset of patients (approximately 15-20%) harbors a t(4;14) chromosomal translocation.[1] This translocation leads to the overexpression of the histone methyltransferase MMSET (also known as NSD2), which catalyzes the di-methylation of H3K36 (H3K36me2).[5] The increased levels of H3K36me2 serve as a substrate for SETD2, leading to aberrant gene expression and driving the oncogenic phenotype.[5] By inhibiting SETD2, EZM0414 aims to correct this epigenetic dysregulation and exert anti-tumor effects.
Mechanism of Action
EZM0414 binds to SETD2 and inhibits its methyltransferase activity.[2][3] This leads to a global reduction in H3K36me3 levels, thereby altering gene expression profiles in cancer cells. The inhibition of SETD2 by EZM0414 has been shown to prevent several key biological processes mediated by this enzyme, including transcriptional regulation, RNA splicing, and DNA damage repair, ultimately leading to the inhibition of tumor cell proliferation.[2][3][4]
Quantitative Data on the Efficacy of EZM0414
The anti-tumor activity of EZM0414 has been evaluated in various preclinical models. The following tables summarize the key quantitative data from these studies.
Table 1: In Vitro Activity of EZM0414 in Hematological Malignancy Cell Lines
| Cell Line | Cancer Type | Subtype | IC50 (µM) |
| KMS-11 | Multiple Myeloma | t(4;14) | ~0.370[2] |
| Multiple Myeloma Cell Lines | Multiple Myeloma | t(4;14) | Median: 0.24[1][6] |
| Multiple Myeloma Cell Lines | Multiple Myeloma | non-t(4;14) | Median: 1.2[1][6] |
| DLBCL Cell Lines | Diffuse Large B-Cell Lymphoma | Various | 0.023 to >10[1] |
Table 2: In Vivo Efficacy of EZM0414 in a KMS-11 Multiple Myeloma Xenograft Model
| Treatment Group | Dose (mg/kg, p.o., bid) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 |
| EZM0414 | 15 | 60[2] |
| EZM0414 | 30 | 91[2] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the preclinical evaluation of EZM0414.
Cellular Proliferation Assay (Long-Term Proliferation Assay)
This protocol is based on the widely used CellTiter-Glo® Luminescent Cell Viability Assay.
-
Cell Seeding:
-
Harvest and count cells (e.g., KMS-11, and other MM and DLBCL cell lines).
-
Seed cells in 96-well opaque-walled plates at a density of 5,000 cells/well in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a humidified incubator with 5% CO₂.
-
-
Compound Treatment:
-
Prepare a serial dilution of EZM0414 TFA in complete culture medium. A typical concentration range would be from 0.01 µM to 100 µM.
-
Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest EZM0414 concentration.
-
Incubate the plates for 14 days.
-
-
Cell Viability Measurement (CellTiter-Glo®):
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of viable cells relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
-
Western Blot Analysis for H3K36me3
-
Cell Lysis and Protein Extraction:
-
Treat cells with various concentrations of EZM0414 for a specified time (e.g., 24-72 hours).
-
Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
Gel Electrophoresis and Transfer:
-
Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer.
-
Separate proteins on a 4-20% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against H3K36me3 (e.g., Cell Signaling Technology #9763, 1:1000 dilution) overnight at 4°C.[7]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use an antibody against total Histone H3 as a loading control.
-
In Vivo Xenograft Model
-
Animal Model:
-
Use female NOD SCID mice, 6-8 weeks old.
-
-
Tumor Cell Implantation:
-
Subcutaneously inject 5-10 x 10⁶ KMS-11 cells suspended in 100-200 µL of a 1:1 mixture of PBS and Matrigel into the right flank of each mouse.
-
-
Drug Formulation and Administration:
-
Formulate this compound in a vehicle suitable for oral administration (e.g., 0.5% methylcellulose in water).
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
Administer EZM0414 orally (p.o.) twice daily (bid) at doses of 15 and 30 mg/kg.[2][8]
-
Administer the vehicle to the control group.
-
-
Tumor Growth Measurement:
-
Measure tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
-
Endpoint and Analysis:
-
Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blot for H3K36me3).
-
Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway affected by EZM0414 and the general experimental workflows.
Caption: Signaling pathway of SETD2 inhibition by EZM0414 in t(4;14) multiple myeloma.
References
- 1. Measure cancer cell viability using homogeneous, stable luminescence cell viability assay [moleculardevices.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Facebook [cancer.gov]
- 5. Targeting SETD2 with EZM0414: A Promising Therapeutic Approach for Advanced Multiple Myeloma and Diffuse Large B-Cell Lymphoma [synapse.patsnap.com]
- 6. Tri-Methyl-Histone H3 (Lys4) (C42D8) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 7. Tri-Methyl-Histone H3 (Lys36) Antibody | Cell Signaling Technology [cellsignal.com]
- 8. medchemexpress.com [medchemexpress.com]
EZM0414 TFA: A Technical Guide to Target Engagement and Biomarker Discovery
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core principles and methodologies surrounding the investigation of EZM0414 TFA, a potent and selective inhibitor of the SETD2 histone methyltransferase. This document details the mechanism of action, key experimental protocols for assessing target engagement and anti-proliferative effects, and the current understanding of biomarkers associated with this compound activity.
Introduction
This compound is a first-in-class, orally bioavailable small molecule inhibitor of SETD2 (SET Domain Containing 2), the sole enzyme responsible for histone H3 lysine 36 trimethylation (H3K36me3).[1] Dysregulation of SETD2 and H3K36me3 levels is implicated in the pathogenesis of various hematological malignancies, including multiple myeloma (MM) and diffuse large B-cell lymphoma (DLBCL).[1][2] This guide will explore the preclinical data and methodologies used to characterize the target engagement and biomarker discovery for this compound.
Mechanism of Action
This compound selectively binds to SETD2, inhibiting its methyltransferase activity.[3][4] This leads to a global reduction in H3K36me3 levels. In the context of t(4;14) multiple myeloma, the overexpression of MMSET (also known as NSD2) leads to increased levels of H3K36me1 and H3K36me2, the substrate for SETD2. By inhibiting SETD2, EZM0414 disrupts this oncogenic signaling pathway, leading to anti-proliferative effects.[2]
References
Unraveling the Selectivity of EZM0414: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selectivity profile of EZM0414, a potent and orally bioavailable small molecule inhibitor of the SETD2 histone methyltransferase. The information presented herein is intended to equip researchers, scientists, and drug development professionals with a comprehensive understanding of EZM0414's target engagement and off-target activities, facilitating its evaluation as a potential therapeutic agent.
Core Mechanism of Action
EZM0414 functions as a selective inhibitor of SETD2 (SET domain containing 2), a histone lysine methyltransferase.[1][2] SETD2 is the sole enzyme responsible for the trimethylation of histone H3 at lysine 36 (H3K36me3), a key epigenetic mark associated with active transcription, transcriptional elongation, RNA splicing, and DNA damage repair.[3] By binding to and inhibiting the enzymatic activity of SETD2, EZM0414 prevents the formation of H3K36me3, thereby disrupting these critical cellular processes and potentially leading to the inhibition of tumor cell proliferation.[1][2] This mechanism of action makes EZM0414 a promising candidate for the treatment of certain malignancies, particularly those with a dependency on SETD2 activity, such as relapsed or refractory multiple myeloma and diffuse large B-cell lymphoma (DLBCL).[4][5][6]
Quantitative Selectivity Profile
The following tables summarize the quantitative data on the inhibitory activity of EZM0414 against its primary target, SETD2, as well as its activity in various cancer cell lines and against a panel of off-target kinases and other proteins.
Table 1: Biochemical and Cellular Potency against SETD2
| Assay Type | Target | IC50 |
| Biochemical Assay | SETD2 | 18 nM[4][5][6] |
| Cellular Assay | SETD2 | 34 nM[4][5][6] |
Table 2: Anti-proliferative Activity in Multiple Myeloma (MM) and Diffuse Large B-cell Lymphoma (DLBCL) Cell Lines
| Cell Line Type | Subtype | IC50 Range | Median IC50 |
| Multiple Myeloma (MM) | t(4;14) | - | 0.24 µM[7][8] |
| Multiple Myeloma (MM) | non-t(4;14) | - | 1.2 µM[8] |
| Diffuse Large B-cell Lymphoma (DLBCL) | - | 0.023 µM to >10 µM[4][7] | - |
Table 3: Off-Target Selectivity Profile
| Target Panel | Number of Targets | IC50 for Majority of Targets | Notable Off-Targets | Off-Target IC50 |
| General Safety Panel | 47 | > 25 µM[7] | Dopamine D2 Receptor (antagonist) | 13.0 µM[7] |
| Kinase Diversity Panel | 72 | > 25 µM[7] | 5-HT1B Receptor (agonist) | 3.2 µM[7] |
Experimental Protocols
SETD2 Biochemical Assay
This assay quantifies the enzymatic activity of SETD2 by measuring the incorporation of a tritiated methyl group from the donor S-adenosyl-methionine (SAM) to a biotinylated histone H3 peptide substrate (residues 26-40).[7]
Materials:
-
SETD2 enzyme (residues 1434-1711)
-
Biotinylated histone H3 peptide (26-40): biotin-Ahx-RKSAPATGGVKKPHR-NH2
-
[3H]-S-adenosyl-methionine ([3H]-SAM)
-
Assay Buffer: 25 mM bicine (pH 8.0), 7.5 mM β-mercaptoethanol, 0.002% Tween-20, and 0.01% bovine skin gelatin (BSG)
-
EZM0414 or DMSO (control)
-
Quench Solution: 1 mM S-adenosyl-homocysteine (SAH) and 1 mM SAM
-
384-well assay plates
Procedure:
-
40 µL of SETD2 enzyme solution is incubated with 1 µL of EZM0414 (at various concentrations) or DMSO for 30 minutes at room temperature in a 384-well assay plate.[7]
-
The enzymatic reaction is initiated by adding 10 µL of the substrate solution containing the biotinylated histone H3 peptide and [3H]-SAM.[7]
-
The reaction is allowed to proceed at room temperature.
-
The reaction is stopped during the linear phase of product formation by adding 10 µL of the quench solution.[7]
-
The amount of incorporated tritium is measured using a suitable detection method to determine the IC50 value of EZM0414.
Cellular Proliferation Assays
These assays determine the anti-proliferative effects of EZM0414 on various cancer cell lines.
General Protocol Outline:
-
Cancer cell lines (e.g., multiple myeloma and DLBCL panels) are seeded in 96- or 384-well plates.
-
Cells are treated with a range of concentrations of EZM0414 or vehicle control (DMSO).
-
Plates are incubated for a specified period (e.g., 3 to 7 days).
-
Cell viability or proliferation is assessed using a standard method such as CellTiter-Glo®, MTS, or direct cell counting.
-
IC50 values are calculated from the dose-response curves.
Visualizing the Mechanism and Workflow
To further elucidate the mechanism of action and experimental design, the following diagrams are provided.
Caption: Mechanism of Action of EZM0414.
Caption: Workflow for the SETD2 Biochemical Assay.
References
- 1. Ezm-0414 | C22H29FN4O2 | CID 146395245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. Conformational-Design-Driven Discovery of EZM0414: A Selective, Potent SETD2 Inhibitor for Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. EZM0414 TFA (SETD2-IN-1 TFA) | Histone Methyltransferase | 2411759-92-5 | Invivochem [invivochem.com]
- 8. researchgate.net [researchgate.net]
The Critical Role of H3K36me3 in Cancers Sensitive to EZM0414 TFA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delves into the molecular mechanisms underpinning the sensitivity of certain cancers to EZM0414 TFA, a first-in-class, orally bioavailable small molecule inhibitor of the histone methyltransferase SETD2. We explore the pivotal role of histone H3 lysine 36 trimethylation (H3K36me3), a key epigenetic mark catalyzed solely by SETD2, in the context of cancers harboring specific genetic alterations, particularly in multiple myeloma (MM) and diffuse large B-cell lymphoma (DLBCL). This document provides a comprehensive overview of the preclinical data supporting the therapeutic hypothesis, detailed experimental protocols for key assays, and a visualization of the core signaling pathways involved.
Introduction: The Epigenetic Landscape of Cancer and the H3K36me3 Mark
Epigenetic modifications, heritable changes in gene expression that do not involve alterations to the underlying DNA sequence, are increasingly recognized as critical drivers of tumorigenesis. Among these, histone modifications play a central role in regulating chromatin structure and gene expression. Histone H3 lysine 36 trimethylation (H3K36me3) is a modification generally associated with actively transcribed gene bodies and is crucial for various cellular processes, including transcriptional elongation, RNA splicing, and DNA damage repair.[1][2]
SETD2 is the sole enzyme responsible for catalyzing the trimethylation of H3K36.[2][3] In certain hematological malignancies, the cellular machinery governing H3K36 methylation is dysregulated, creating a dependency on SETD2 activity for survival. This dependency presents a therapeutic vulnerability that can be exploited by targeted inhibitors like EZM0414.
EZM0414: A Potent and Selective Inhibitor of SETD2
EZM0414 is a potent and selective inhibitor of the enzymatic activity of SETD2.[4] Preclinical studies have demonstrated its ability to modulate H3K36me3 levels and exert anti-tumor effects in specific cancer contexts.[5][6] The therapeutic rationale for SETD2 inhibition is particularly strong in cancers with alterations that lead to an over-reliance on the H3K36me3 pathway.
Mechanism of Action
EZM0414 binds to SETD2 and inhibits its methyltransferase activity, leading to a global reduction in H3K36me3 levels.[7] This reduction in H3K36me3 disrupts the normal transcriptional program and DNA repair processes in cancer cells that are dependent on this mark, ultimately leading to cell cycle arrest and apoptosis.
H3K36me3 Dysregulation in EZM0414-Sensitive Cancers
A key patient population for EZM0414 is characterized by genetic alterations that create a synthetic lethal relationship with SETD2 inhibition.
Multiple Myeloma with t(4;14) Translocation
Approximately 15-20% of multiple myeloma (MM) patients harbor a t(4;14) chromosomal translocation, which leads to the overexpression of the histone methyltransferase MMSET (also known as NSD2).[3] MMSET catalyzes the mono- and di-methylation of H3K36 (H3K36me1 and H3K36me2).[1] The resulting accumulation of H3K36me2 serves as a substrate for SETD2, leading to an aberrant increase in H3K36me3 in certain genomic regions. This creates a dependency on SETD2 for maintaining the oncogenic state, making t(4;14) MM cells particularly sensitive to EZM0414.[1][5] Inhibition of SETD2 in this context disrupts the downstream signaling driven by the dysregulated H3K36me3, leading to potent anti-tumor activity.[5]
Diffuse Large B-Cell Lymphoma (DLBCL)
In diffuse large B-cell lymphoma (DLBCL), the rationale for SETD2 inhibition is also linked to the dysregulation of histone methylation pathways. While the specific genetic markers of sensitivity in DLBCL are still being fully elucidated, preclinical data show a broad range of sensitivity to EZM0414 across different DLBCL cell lines.[5] This suggests that multiple underlying epigenetic vulnerabilities may contribute to the observed anti-tumor effects.
Quantitative Preclinical Data
The anti-tumor activity of EZM0414 has been demonstrated in a range of in vitro and in vivo preclinical models.
In Vitro Cellular Proliferation
EZM0414 has shown potent anti-proliferative effects in various MM and DLBCL cell lines. Notably, t(4;14) MM cell lines exhibit higher sensitivity to EZM0414 compared to non-t(4;14) MM cell lines.[5]
| Cell Line | Cancer Type | Subtype | EZM0414 IC50 (µM) |
| MM Cell Lines | |||
| KMS-11 | Multiple Myeloma | t(4;14) | 0.37 (14-day)[8] |
| Multiple t(4;14) Lines | Multiple Myeloma | t(4;14) | Median: 0.24[5] |
| Multiple non-t(4;14) Lines | Multiple Myeloma | non-t(4;14) | Median: 1.2[5] |
| DLBCL Cell Lines | |||
| Multiple Lines | DLBCL | Various | 0.023 to >10[5] |
Table 1: In Vitro Anti-proliferative Activity of EZM0414. IC50 values represent the concentration of EZM0414 required to inhibit cell proliferation by 50%.
In Vivo Xenograft Models
EZM0414 has demonstrated significant tumor growth inhibition (TGI) in various cell line-derived xenograft (CDX) models of MM and DLBCL.[5] The anti-tumor activity in these models correlated with the reduction of intratumoral H3K36me3 levels, confirming on-target activity.[5]
| Xenograft Model | Cancer Type | EZM0414 Dose (mg/kg, bid) | Tumor Growth Inhibition (%) |
| KMS-11 | Multiple Myeloma (t(4;14)) | 15 | 60[8] |
| KMS-11 | Multiple Myeloma (t(4;14)) | 30 | 91[8] |
| RPMI-8226 | Multiple Myeloma (non-t(4;14)) | Not Specified | >75[5] |
| MM.1S | Multiple Myeloma (non-t(4;14)) | Not Specified | >75[5] |
| TMD8 | DLBCL | Not Specified | >75[5] |
| KARPAS422 | DLBCL | Not Specified | >75[5] |
| WSU-DLCL2 | DLBCL | Not Specified | >50[5] |
| SU-DHL-10 | DLBCL | Not Specified | >50[5] |
Table 2: In Vivo Efficacy of EZM0414 in Xenograft Models. TGI is a measure of the reduction in tumor growth in treated animals compared to vehicle-treated controls.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and a general workflow for evaluating SETD2 inhibitors.
Caption: EZM0414 mechanism in t(4;14) multiple myeloma.
Caption: Antagonistic crosstalk between H3K36me3 and H3K27me3.
Caption: Workflow for preclinical evaluation of SETD2 inhibitors.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical evaluation of EZM0414.
Cellular Proliferation Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
Materials:
-
Cancer cell lines (e.g., MM and DLBCL lines)
-
Appropriate cell culture medium and supplements
-
96-well clear bottom, opaque-walled plates
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of EZM0414 in culture medium.
-
Add the desired concentrations of EZM0414 or vehicle control to the wells.
-
Incubate for the desired time period (e.g., 14 days for long-term proliferation assays).
-
-
Assay Procedure:
-
Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure luminescence using a plate-reading luminometer.
-
Calculate IC50 values using appropriate software (e.g., GraphPad Prism) by plotting the luminescent signal against the log of the compound concentration.
-
Western Blotting for H3K36me3
This technique is used to detect and quantify the levels of H3K36me3 in cells or tissues following treatment with EZM0414.
Materials:
-
Cell or tissue lysates
-
RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K36me3, anti-total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Protocol:
-
Protein Extraction:
-
Lyse cells or homogenized tissues in RIPA buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Gel Electrophoresis:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H3K36me3 antibody (at the recommended dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
-
Stripping and Re-probing:
-
The membrane can be stripped and re-probed with an anti-total Histone H3 antibody to confirm equal loading.
-
In Vivo Xenograft Tumor Model
This model is used to assess the anti-tumor efficacy of EZM0414 in a living organism.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID)
-
Cancer cell lines
-
Matrigel (optional)
-
This compound formulation for oral gavage
-
Vehicle control
-
Calipers for tumor measurement
Protocol:
-
Tumor Cell Implantation:
-
Harvest and resuspend cancer cells in a suitable medium (e.g., PBS or serum-free medium), potentially mixed with Matrigel.
-
Subcutaneously inject the cell suspension (e.g., 5-10 million cells) into the flank of the mice.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth regularly using calipers.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Administer EZM0414 or vehicle control to the respective groups via oral gavage at the desired dose and schedule (e.g., twice daily).
-
-
Efficacy Assessment:
-
Measure tumor volume (Volume = (Length x Width²)/2) and body weight regularly throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis.
-
-
Pharmacodynamic Analysis:
-
Process a portion of the tumor tissue for Western blotting to assess intratumoral H3K36me3 levels as described in section 6.2.
-
Conclusion and Future Directions
The preclinical data for EZM0414 strongly support the therapeutic strategy of targeting SETD2 in cancers with a dependency on the H3K36me3 pathway. The sensitivity of t(4;14) positive multiple myeloma and a subset of DLBCL to EZM0414 highlights the potential of this agent in patient populations with high unmet medical needs. The ongoing Phase 1/1b clinical trial (NCT04934150) will be crucial in evaluating the safety and efficacy of EZM0414 in patients with relapsed or refractory MM and DLBCL.[9][10] Future research will likely focus on identifying additional biomarkers of sensitivity to SETD2 inhibition and exploring combination strategies to enhance the anti-tumor activity of EZM0414. The intricate crosstalk between H3K36me3 and other epigenetic marks, such as H3K27me3, suggests that combining SETD2 inhibitors with other epigenetic modulators could be a promising therapeutic avenue.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 3. Frontiers | SETD2-H3K36ME3: an important bridge between the environment and tumors [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. The interplay between H3K36 methylation and DNA methylation in cancer | Cancer Biology & Medicine [cancerbiomed.org]
- 6. The interplay between H3K36 methylation and DNA methylation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recognition of cancer mutations in histone H3K36 by epigenetic writers and readers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. targetedonc.com [targetedonc.com]
- 10. onclive.com [onclive.com]
The Impact of EZM0414 TFA on Gene Expression in Cancer Cells: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
EZM0414 TFA is a potent and selective, orally bioavailable small molecule inhibitor of the histone methyltransferase SETD2. As the sole enzyme responsible for trimethylation of histone H3 at lysine 36 (H3K36me3), SETD2 plays a critical role in transcriptional regulation, DNA damage repair, and B-cell development. Dysregulation of SETD2 activity has been implicated in the pathogenesis of various hematological malignancies, including multiple myeloma (MM) and diffuse large B-cell lymphoma (DLBCL). This technical guide provides an in-depth analysis of the preclinical data on this compound, focusing on its mechanism of action, effects on gene expression, and anti-neoplastic activity in cancer cells. Detailed experimental protocols and quantitative data from key studies are presented to facilitate further research and drug development efforts.
Introduction
Epigenetic modifications are pivotal in regulating gene expression and cellular identity. Among these, histone methylation is a key regulatory mechanism. SETD2 is a histone methyltransferase that specifically catalyzes the trimethylation of H3K36. This H3K36me3 mark is associated with actively transcribed gene bodies and is involved in several cellular processes, including transcriptional elongation, RNA splicing, and DNA damage repair.
In certain cancers, such as t(4;14) multiple myeloma, the overexpression of MMSET (also known as NSD2) leads to increased levels of H3K36me2, the substrate for SETD2. This creates a dependency on SETD2 for maintaining the altered epigenetic landscape that drives oncogenesis.[1] this compound has been developed as a first-in-class inhibitor of SETD2 to exploit this vulnerability.[1] Preclinical studies have demonstrated its potent anti-proliferative and anti-tumor effects in various cancer models.[2][3]
Mechanism of Action
This compound selectively inhibits the catalytic activity of SETD2, leading to a global reduction in H3K36me3 levels. This epigenetic alteration disrupts the normal transcriptional program of cancer cells, ultimately leading to cell growth inhibition and apoptosis. The primary mechanism of action involves the binding of EZM0414 to the SET domain of SETD2, preventing the transfer of a methyl group from S-adenosylmethionine (SAM) to H3K36.[1]
The reduction in H3K36me3 can impact gene expression through several mechanisms:
-
Altered Transcriptional Elongation: H3K36me3 is recognized by reader proteins that promote transcriptional elongation. Its absence can lead to reduced expression of key oncogenes.
-
Dysregulation of RNA Splicing: SETD2 and H3K36me3 are involved in alternative splicing. Inhibition of SETD2 can therefore alter the production of specific protein isoforms.
-
Impaired DNA Damage Response: H3K36me3 is crucial for the recruitment of DNA repair proteins. SETD2 inhibition can sensitize cancer cells to DNA damaging agents.
Quantitative Data on the Efficacy of this compound
The anti-neoplastic activity of this compound has been evaluated in various preclinical models of multiple myeloma and diffuse large B-cell lymphoma. The following tables summarize the key quantitative findings.
| Cell Line | Cancer Type | Subtype | IC50 (µM) | Reference |
| KMS-11 | Multiple Myeloma | t(4;14) | 0.24 | [2] |
| RPMI-8226 | Multiple Myeloma | non-t(4;14) | >1 | [2] |
| MM.1S | Multiple Myeloma | non-t(4;14) | >1 | [2] |
| OPM-2 | Multiple Myeloma | non-t(4;14) | >1 | [2] |
| KARPAS-422 | Diffuse Large B-Cell Lymphoma | GCB-like | 0.023 | [2] |
| TMD8 | Diffuse Large B-Cell Lymphoma | ABC-like | 0.045 | [2] |
| SU-DHL-4 | Diffuse Large B-Cell Lymphoma | GCB-like | 0.15 | [2] |
| WSU-DLCL2 | Diffuse Large B-Cell Lymphoma | GCB-like | >10 | [2] |
| Table 1: In Vitro Anti-proliferative Activity of this compound in Cancer Cell Lines. |
| Xenograft Model | Cancer Type | Treatment | Tumor Growth Inhibition (%) | Reference |
| KMS-11 | Multiple Myeloma (t(4;14)) | 15 mg/kg, p.o., BID | 60 | [4] |
| KMS-11 | Multiple Myeloma (t(4;14)) | 30 mg/kg, p.o., BID | 91 | [4] |
| RPMI-8226 | Multiple Myeloma (non-t(4;14)) | Not specified | >75 | [3] |
| MM.1S | Multiple Myeloma (non-t(4;14)) | Not specified | >75 | [3] |
| TMD8 | Diffuse Large B-Cell Lymphoma | Not specified | >75 | [3] |
| KARPAS-422 | Diffuse Large B-Cell Lymphoma | Not specified | >75 | [3] |
| WSU-DLCL2 | Diffuse Large B-Cell Lymphoma | Not specified | >50 | [3] |
| SU-DHL-10 | Diffuse Large B-Cell Lymphoma | Not specified | >50 | [3] |
| Table 2: In Vivo Anti-tumor Efficacy of this compound in Xenograft Models. |
Signaling Pathways Modulated by this compound
While specific genome-wide gene expression data for this compound is not yet publicly available, studies on SETD2 function and its inhibition have elucidated key signaling pathways that are affected.
STAT1 Signaling Pathway
SETD2-mediated H3K36me3 has been shown to regulate the STAT1 signaling pathway. In lung adenocarcinoma, SETD2 prevents the assembly of STAT1 on the promoter of the pro-inflammatory cytokine IL-8, thereby inhibiting its expression.[5] Inhibition of SETD2 could therefore lead to the activation of STAT1-mediated gene expression. Furthermore, SETD2 can directly methylate STAT1, which is important for IFNα-dependent antiviral immunity.[6] The impact of this compound on this non-histone substrate activity of SETD2 warrants further investigation.
NR2F1-STAT1 Pathway
In the context of immunotherapy, SETD2 inactivation has been shown to reduce the transcription of the nuclear receptor NR2F1 by decreasing H3K36me3 deposition and chromatin accessibility.[7] This, in turn, activates the STAT1 signaling pathway, leading to increased expression of chemokines and PD-L1, which can enhance anti-tumor immunity.[7]
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and extension of preclinical findings. The following protocols are based on the supplementary information from key studies on EZM0414.[8]
In Vitro Cell Proliferation Assay
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
Procedure:
-
Cell Seeding: Harvest cells and perform a cell count. Seed cells into 96-well plates at a density of 1,000-5,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Viability Measurement: After incubation, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Analysis: Measure luminescence using a plate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression curve fit.
In Vivo Xenograft Model
This protocol outlines the procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
KMS-11 multiple myeloma cells
-
NOD/SCID mice
-
Matrigel
-
This compound formulation for oral gavage
-
Calipers
Procedure:
-
Tumor Cell Implantation: Harvest KMS-11 cells and resuspend them in a 1:1 mixture of PBS and Matrigel. Subcutaneously inject 5 x 10^6 cells into the flank of each mouse.
-
Tumor Growth and Treatment Initiation: Monitor tumor growth by measuring with calipers. When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound orally twice daily (BID) at the desired dose levels (e.g., 15 and 30 mg/kg). The vehicle control group receives the formulation vehicle.
-
Efficacy Assessment: Measure tumor volume and body weight 2-3 times per week. Continue treatment for a predetermined period (e.g., 21 days).
-
Data Analysis: Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blot for H3K36me3).
Conclusion and Future Directions
This compound is a promising therapeutic agent that targets the epigenetic vulnerability of cancer cells dependent on SETD2 activity. Preclinical data have demonstrated its potent anti-proliferative and anti-tumor effects in models of multiple myeloma and diffuse large B-cell lymphoma. The inhibition of SETD2 by this compound leads to a reduction in H3K36me3, which in turn modulates key signaling pathways involved in cancer cell growth and survival.
Future research should focus on elucidating the detailed gene expression changes induced by this compound through comprehensive transcriptomic and epigenomic profiling. This will not only provide a deeper understanding of its mechanism of action but also help identify predictive biomarkers for patient stratification. Furthermore, combination studies with other anti-cancer agents are warranted to explore potential synergistic effects and overcome drug resistance. The ongoing Phase 1/1b clinical trial of EZM0414 will be crucial in evaluating its safety and efficacy in patients with relapsed or refractory MM and DLBCL.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Targeting SETD2 with EZM0414: A Promising Therapeutic Approach for Advanced Multiple Myeloma and Diffuse Large B-Cell Lymphoma [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Conformational-Design-Driven Discovery of EZM0414: A Selective, Potent SETD2 Inhibitor for Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methyltransferase SETD2 inhibits tumor growth and metastasis via STAT1-IL-8 signaling-mediated epithelial-mesenchymal transition in lung adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SETD2 in cancer: functions, molecular mechanisms, and therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tumor cell-intrinsic SETD2 inactivation sensitizes cancer cells to immune checkpoint blockade through the NR2F1-STAT1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Preclinical Rationale for EZM0414 TFA in Hematological Malignancies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
EZM0414 is a potent, selective, and orally bioavailable small-molecule inhibitor of the SET domain-containing protein 2 (SETD2), the sole histone methyltransferase responsible for histone H3 lysine 36 trimethylation (H3K36me3).[1] Dysregulation of SETD2 activity has been implicated in the pathogenesis of various hematological malignancies, including multiple myeloma (MM) and diffuse large B-cell lymphoma (DLBCL). This technical guide provides a comprehensive overview of the preclinical rationale for the therapeutic use of EZM0414 in these cancers, detailing its mechanism of action, in vitro and in vivo efficacy, and the experimental methodologies used to generate these findings.
Mechanism of Action and Therapeutic Rationale
The primary rationale for targeting SETD2 in specific hematological malignancies stems from the genetic alterations that create a dependency on its enzymatic activity. In a significant subset of multiple myeloma patients (approximately 15-20%), a t(4;14) chromosomal translocation leads to the overexpression of the multiple myeloma SET domain (MMSET, also known as NSD2 or WHSC1) protein. MMSET is a histone methyltransferase that catalyzes the mono- and di-methylation of H3K36 (H3K36me1 and H3K36me2). This overexpression results in elevated levels of H3K36me2, the substrate for SETD2, which then catalyzes the final trimethylation step to H3K36me3. It is hypothesized that the altered epigenetic landscape driven by this cascade contributes to oncogenesis, making the inhibition of SETD2 a targeted therapeutic strategy in t(4;14) positive MM.[2]
In DLBCL, the rationale is supported by the presence of SETD2 loss-of-function mutations, which are typically heterozygous, suggesting a haploinsufficient tumor suppressor role. This implies that the remaining functional SETD2 is critical for lymphoma cell survival and proliferation, creating a therapeutic vulnerability.
EZM0414 selectively binds to and inhibits the catalytic activity of SETD2, leading to a reduction in global H3K36me3 levels. This modulation of the epigenome is thought to disrupt key cellular processes that are aberrantly regulated in cancer cells, including transcriptional regulation, DNA damage repair, and RNA splicing, ultimately leading to cell growth inhibition and apoptosis.[1]
Figure 1: Mechanism of Action of EZM0414 in t(4;14) Multiple Myeloma.
Quantitative Data Presentation
In Vitro Potency and Cellular Activity
EZM0414 demonstrates potent inhibition of SETD2 enzymatic activity and robust anti-proliferative effects in various hematological malignancy cell lines.
| Parameter | Value | Cell Line/Assay Type | Reference |
| Biochemical IC50 | 18 nM | SETD2 Biochemical Assay | [3][4] |
| Cellular IC50 | 34 nM | Cellular Assay | [3][4] |
| Median Proliferation IC50 (t(4;14) MM) | 0.24 µM | Panel of t(4;14) MM cell lines | [5] |
| Median Proliferation IC50 (non-t(4;14) MM) | 1.2 µM | Panel of non-t(4;14) MM cell lines | [5] |
| Proliferation IC50 Range (DLBCL) | 0.023 µM to >10 µM | Panel of DLBCL cell lines | [5] |
In Vivo Efficacy in Xenograft Models
EZM0414 exhibits significant anti-tumor activity in cell line-derived xenograft (CDX) models of multiple myeloma and DLBCL.
| Tumor Model (Cell Line) | Mouse Strain | EZM0414 Dose (Oral, BID) | Tumor Growth Inhibition (TGI) | Reference |
| KMS-11 (t(4;14) MM) | NOD SCID | 15 mg/kg | 60% reduction | [3] |
| KMS-11 (t(4;14) MM) | NOD SCID | 30 mg/kg | 91% reduction (robust regression) | [3] |
| RPMI-8226 (non-t(4;14) MM) | Not Specified | Not Specified | >75% | [5] |
| MM.1S (non-t(4;14) MM) | Not Specified | Not Specified | >75% | [5] |
| TMD8 (DLBCL) | Not Specified | Not Specified | >75% | [5] |
| KARPAS422 (DLBCL) | Not Specified | Not Specified | >75% | [5] |
| WSU-DLCL2 (DLBCL) | Not Specified | Not Specified | >50% | [5] |
| SU-DHL-10 (DLBCL) | Not Specified | Not Specified | >50% | [5] |
Experimental Protocols
In Vitro Cell Proliferation Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
-
Cell Seeding: Hematological malignancy cell lines are seeded into opaque-walled 96-well microplates at a density of 500-2000 cells per well in 100 µL of appropriate culture medium.
-
Compound Treatment: EZM0414 is serially diluted and added to the wells. A vehicle control (e.g., DMSO) is also included.
-
Incubation: Plates are incubated for a period of 7 to 14 days at 37°C in a humidified incubator with 5% CO2.
-
Assay Procedure:
-
The plate and its contents are equilibrated to room temperature for approximately 30 minutes.
-
A volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (100 µL) is added.
-
The contents are mixed on an orbital shaker for 2 minutes to induce cell lysis.
-
The plate is incubated at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Luminescence is measured using a plate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated by plotting the luminescence signal against the log of the compound concentration and fitting the data to a four-parameter logistic curve.
Figure 2: Experimental Workflow for In Vitro Cell Proliferation Assay.
In Vivo Xenograft Studies
Cell line-derived xenograft models are utilized to assess the anti-tumor efficacy of EZM0414 in an in vivo setting.
-
Animal Model: Immunocompromised mice, such as NOD SCID or NSG mice, are used to prevent rejection of human tumor cells.
-
Tumor Cell Implantation: A suspension of human multiple myeloma or DLBCL cells (e.g., 5-10 x 10^6 cells) in a suitable medium (e.g., RPMI-1640 with Matrigel) is subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to establish and grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., twice weekly) using calipers and calculated using the formula: (Length x Width²) / 2.
-
Drug Administration: Once tumors reach the desired size, mice are randomized into treatment and vehicle control groups. EZM0414 is administered orally, typically twice daily (BID), at specified doses. The vehicle control group receives the formulation vehicle.
-
Efficacy Assessment: Tumor volumes and body weights are monitored throughout the study. The primary endpoint is tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the vehicle control group.
-
Pharmacodynamic Analysis: At the end of the study, tumors are excised for pharmacodynamic analysis, such as Western blotting for H3K36me3 levels, to confirm on-target drug activity.
Figure 3: Experimental Workflow for In Vivo Xenograft Studies.
Western Blotting for H3K36me3
This technique is used to detect the levels of H3K36me3 in tumor tissue to confirm the on-target activity of EZM0414.
-
Protein Extraction: Total protein is extracted from homogenized tumor tissues using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for H3K36me3 overnight at 4°C. A primary antibody for a loading control (e.g., total Histone H3 or β-actin) is also used.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Analysis: The intensity of the H3K36me3 bands is quantified and normalized to the loading control to determine the relative change in H3K36me3 levels between treated and control groups.
Conclusion
The preclinical data for EZM0414 provide a strong rationale for its clinical development in hematological malignancies, particularly in t(4;14) positive multiple myeloma and certain subtypes of DLBCL. Its potent and selective inhibition of SETD2, leading to on-target reduction of H3K36me3, translates to significant anti-tumor activity in both in vitro and in vivo models. The detailed experimental protocols outlined in this guide provide a framework for the continued investigation of EZM0414 and other epigenetic modulators in oncology. The ongoing Phase 1/1b clinical trial (NCT04934339) will be crucial in determining the safety and efficacy of this promising therapeutic agent in patients.
References
Methodological & Application
Application Notes and Protocols for Formulating EZM0414 TFA for Xenograft Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
EZM0414 is a potent, selective, and orally bioavailable small molecule inhibitor of the histone methyltransferase SETD2.[1][2][3] SETD2 is the sole enzyme responsible for the trimethylation of histone H3 at lysine 36 (H3K36me3), a critical epigenetic mark involved in various cellular processes, including transcriptional regulation, RNA splicing, and DNA damage repair.[3][4][5] Dysregulation of SETD2 activity has been implicated in the pathogenesis of several cancers, including multiple myeloma (MM) and diffuse large B-cell lymphoma (DLBCL).[5][6][7] EZM0414 exerts its anti-tumor effects by inhibiting SETD2, leading to a reduction in H3K36me3 levels and subsequent suppression of tumor cell proliferation.[4][6][8] Preclinical studies have demonstrated the anti-tumor activity of EZM0414 in various xenograft models, highlighting its therapeutic potential.[3][6][7]
This document provides detailed application notes and protocols for the formulation of EZM0414 trifluoroacetate (TFA) salt for use in xenograft studies, based on currently available information.
Physicochemical Properties of EZM0414
A summary of the known physicochemical properties of EZM0414 is presented below. This information is crucial for the successful formulation of the compound for in vivo studies.
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₉FN₄O₂ | [1] |
| Molecular Weight | 400.49 g/mol | [1][2] |
| Appearance | Off-white to light yellow solid | [2] |
| Solubility (EZM0414 Base) | ||
| DMSO | 40 mg/mL (99.87 mM) | [1] |
| Ethanol | 10 mg/mL | [1] |
| Water | Insoluble | [1] |
| Solubility (EZM0414 TFA) | ||
| DMSO | 200 mg/mL (388.72 mM) | [9] |
| Water | 6.67 mg/mL (12.96 mM) (with sonication and warming) | [9] |
Recommended Formulations for Xenograft Studies
The selection of an appropriate vehicle is critical for ensuring the solubility, stability, and bioavailability of this compound in vivo. Several formulations have been suggested for oral (p.o.) administration in preclinical models.
| Formulation Composition | Achievable Concentration | Notes | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 5 mg/mL | Prepare by adding co-solvents sequentially. The resulting solution should be clear. | [9][10] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 5 mg/mL | Prepare by adding the DMSO stock to the SBE-β-CD solution. The resulting solution should be clear. | [9][10] |
| 10% DMSO, 90% Corn Oil | ≥ 5 mg/mL | Prepare by adding the DMSO stock to the corn oil. The resulting solution should be clear. | [9][10] |
| 0.5% Carboxymethylcellulose (CMC), 0.1% Tween-80 in water (pH 4) | Not specified | Used for oral dosing in mice. | [11] |
Experimental Protocols
Protocol 1: Formulation in a PEG300-Based Vehicle
This protocol describes the preparation of this compound in a vehicle containing PEG300 and Tween-80, suitable for oral administration.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile conical tubes
-
Pipettes and sterile filter tips
Procedure:
-
Prepare the Vehicle:
-
In a sterile conical tube, combine the vehicle components in the following order: 40% PEG300, 5% Tween-80, and 45% Saline.
-
Vortex the mixture thoroughly until a homogenous solution is formed.
-
-
Prepare this compound Stock Solution:
-
Weigh the required amount of this compound.
-
Dissolve the this compound in DMSO to create a concentrated stock solution (e.g., 50 mg/mL). Ensure complete dissolution, using gentle warming or sonication if necessary.
-
-
Prepare the Final Formulation:
-
Add 10% of the final volume of the this compound stock solution to the prepared vehicle.
-
For example, to prepare 1 mL of a 5 mg/mL final formulation, add 100 µL of a 50 mg/mL this compound stock solution to 900 µL of the vehicle.
-
Vortex the final solution thoroughly until it is clear and homogenous.
-
-
Quality Control:
-
Visually inspect the solution for any precipitation or phase separation.
-
It is recommended to prepare the formulation fresh on the day of use. If storage is necessary, store at 4°C and protect from light. Assess stability under these conditions.
-
Protocol 2: Formulation in a Captisol® (SBE-β-CD) Based Vehicle
This protocol is an alternative for compounds that may have solubility or stability issues in other vehicles.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD, e.g., Captisol®)
-
Sterile Saline (0.9% NaCl)
-
Sterile conical tubes
-
Pipettes and sterile filter tips
Procedure:
-
Prepare the 20% SBE-β-CD Vehicle:
-
Dissolve SBE-β-CD in sterile saline to a final concentration of 20% (w/v).
-
Stir or vortex until the SBE-β-CD is completely dissolved.
-
-
Prepare this compound Stock Solution:
-
Prepare a concentrated stock solution of this compound in DMSO as described in Protocol 1.
-
-
Prepare the Final Formulation:
-
Add 10% of the final volume of the this compound stock solution to 90% of the 20% SBE-β-CD vehicle.
-
For example, to prepare 1 mL of a 5 mg/mL final formulation, add 100 µL of a 50 mg/mL this compound stock solution to 900 µL of the 20% SBE-β-CD solution.
-
Vortex thoroughly until a clear solution is obtained.
-
-
Quality Control:
-
Visually inspect the solution for clarity.
-
Prepare fresh daily.
-
In Vivo Dosing and Efficacy
The following table summarizes reported dosing regimens for EZM0414 in preclinical xenograft models.
| Animal Model | Cell Line | Dose | Route of Administration | Dosing Schedule | Outcome | Reference |
| NOD SCID Mouse | KMS-11 (MM) | 15 mg/kg | p.o. | Twice daily (BID) | 60% tumor growth reduction | [11] |
| NOD SCID Mouse | KMS-11 (MM) | 30 mg/kg | p.o. | Twice daily (BID) | 91% tumor growth reduction | [11] |
| NOD SCID Mouse | KMS-11 (MM) | 15 and 30 mg/kg | p.o. | Twice daily for 35 days | Robust tumor growth regressions | [9] |
| Rat | N/A | 50 mg/kg | p.o. | Single dose | ~100% oral bioavailability, t₁/₂ of 3.8 h | [2][9] |
| Mouse | N/A | 50 mg/kg | p.o. | Single dose | ~100% oral bioavailability, t₁/₂ of 1.8 h | [2][9] |
Visualizations
Experimental Workflow for this compound Formulation
Caption: Workflow for the formulation of this compound for in vivo studies.
SETD2 Signaling Pathway and Inhibition by EZM0414
Caption: Inhibition of the SETD2 signaling pathway by EZM0414.
Important Considerations
-
TFA Salt: EZM0414 is often supplied as a TFA salt. It is important to account for the molecular weight of the salt when calculating concentrations. The presence of TFA can sometimes influence experimental outcomes, and in later stages of drug development, it is often exchanged for a different salt form.[12]
-
Solubility and Stability: The solubility of EZM0414 can be challenging. It is crucial to ensure complete dissolution and to check for any precipitation before administration. The stability of the formulation under storage and experimental conditions should be validated.
-
Animal Welfare: All animal experiments should be conducted in accordance with institutional and national guidelines for the ethical use of animals in research.
This document is intended to serve as a guide. Researchers should optimize these protocols based on their specific experimental needs and the characteristics of the particular batch of this compound being used.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Facebook [cancer.gov]
- 5. Pharmacologic Inhibition of the Histone Methyltransferase SETD2 with EZM0414 As a Novel Therapeutic Strategy in Relapsed or Refractory Multiple Myeloma and Diffuse Large B-Cell Lymphoma | Semantic Scholar [semanticscholar.org]
- 6. Targeting SETD2 with EZM0414: A Promising Therapeutic Approach for Advanced Multiple Myeloma and Diffuse Large B-Cell Lymphoma [synapse.patsnap.com]
- 7. firstwordpharma.com [firstwordpharma.com]
- 8. Ezm-0414 | C22H29FN4O2 | CID 146395245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound (SETD2-IN-1 TFA) | Histone Methyltransferase | 2411759-92-5 | Invivochem [invivochem.com]
- 11. Conformational-Design-Driven Discovery of EZM0414: A Selective, Potent SETD2 Inhibitor for Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]
Application Notes and Protocols for Testing EZM0414 TFA Efficacy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for testing the efficacy of EZM0414 TFA, a potent and selective inhibitor of the SETD2 histone methyltransferase. The following sections detail recommended cell lines, experimental protocols, and data presentation guidelines to facilitate robust preclinical evaluation of this compound in Multiple Myeloma (MM) and Diffuse Large B-Cell Lymphoma (DLBCL).
Recommended Cell Lines
A panel of well-characterized human multiple myeloma and diffuse large B-cell lymphoma cell lines is recommended for evaluating the anti-tumor activity of this compound. The selection of these cell lines is based on their genetic backgrounds, particularly the status of the t(4;14) translocation in MM, which is associated with increased sensitivity to SETD2 inhibition, and other relevant genetic markers for DLBCL.[1][2]
Table 1: Recommended Cell Lines for this compound Efficacy Testing
| Cell Line | Cancer Type | Key Genetic Characteristics | Rationale for Selection |
| KMS-11 | Multiple Myeloma | t(4;14)(p16.3;q32.3), FGFR3 mutation (p.Tyr373Cys) | Represents t(4;14)-positive MM, a patient population with high unmet medical need and demonstrated sensitivity to EZM0414.[1][2] |
| KMS-34 | Multiple Myeloma | t(4;14) status not definitively established in readily available sources, TP53 mutation (p.Trp146Ter) | Used in initial EZM0414 studies to assess growth inhibition.[3] |
| RPMI-8226 | Multiple Myeloma | Non-t(4;14), produces lambda light chain, reported TP53 and RB1 mutations | Represents non-t(4;14) MM, allowing for the evaluation of EZM0414 efficacy in a broader MM context. |
| MM.1S | Multiple Myeloma | Non-t(4;14) | A commonly used non-t(4;14) MM cell line for in vitro and in vivo studies.[2] |
| TMD8 | DLBCL | Activated B-Cell like (ABC) subtype, CD79B (p.Tyr196His) and MYD88 (p.Leu252Pro) mutations | Represents the ABC subtype of DLBCL, which is dependent on chronic active B-cell receptor signaling. |
| KARPAS-422 | DLBCL | Germinal Center B-Cell like (GCB) subtype, t(14;18) IGH/BCL2, t(4;11) | Represents the GCB subtype of DLBCL with a common translocation. |
| WSU-DLCL2 | DLBCL | GCB subtype, EZH2 mutation (p.Tyr646Phe), TP53 mutation (p.Arg248Gln) | Carries a common EZH2 mutation found in GCB-DLBCL.[4][5][6] |
| SU-DHL-10 | DLBCL | GCB subtype, PTEN mutations (p.Tyr68His, p.Asp162His), TP53 splice site mutation | Represents a GCB-DLBCL with PTEN loss-of-function mutations.[7][8] |
Efficacy Data Summary
Preclinical studies have demonstrated the potent anti-proliferative effects of EZM0414 in a range of MM and DLBCL cell lines. The median IC50 value for EZM0414 in t(4;14) MM cell lines was found to be 0.24 µM, compared to 1.2 µM for non-t(4;14) MM cell lines.[2] In DLBCL cell lines, a wider range of sensitivity has been observed, with IC50 values ranging from 0.023 µM to >10 µM.[2]
Table 2: Reported IC50 Values of EZM0414 in Recommended Cell Lines
| Cell Line | Cancer Type | Reported IC50 (µM) |
| KMS-11 | Multiple Myeloma (t(4;14)) | 0.370[9][10] |
| t(4;14) MM cell lines (median) | Multiple Myeloma | 0.24[2] |
| Non-t(4;14) MM cell lines (median) | Multiple Myeloma | 1.2[2] |
| DLBCL cell lines (range) | DLBCL | 0.023 to >10[2] |
Experimental Protocols
Detailed protocols for key in vitro assays to determine the efficacy of this compound are provided below.
Cell Culture
General Guidelines for Multiple Myeloma and DLBCL Cell Lines:
-
Medium: RPMI-1640 supplemented with 10-20% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Maintain cell densities between 0.5 x 10^6 and 2 x 10^6 cells/mL. Split cultures every 2-4 days.
-
Cell Line Authentication: Regularly perform STR profiling to ensure cell line identity.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
96-well flat-bottom plates
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Determine the optimal seeding density for each cell line to ensure logarithmic growth throughout the experiment (typically 5,000-20,000 cells/well for a 72-hour assay).[11][12] For KMS-11, a seeding density of 2,500 cells/well has been used for a 44-hour assay.[13]
-
Seed cells in 100 µL of complete medium per well in a 96-well plate.
-
Include wells with medium only for blank measurements.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be kept below 0.1%.
-
Add 100 µL of the diluted compound to the respective wells. For the vehicle control, add medium with the same final concentration of DMSO.
-
-
Incubation:
-
Incubate the plate for the desired treatment period (e.g., 72 hours, or up to 14 days for long-term proliferation assays).[10]
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Solubilization:
-
Carefully remove the medium and add 150 µL of solubilization solution to each well.
-
Mix thoroughly on an orbital shaker to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 value by plotting a dose-response curve.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates or T25 flasks
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells at a density of 0.5-1 x 10^6 cells/mL in 6-well plates or T25 flasks.
-
Treat cells with various concentrations of this compound and a vehicle control for a predetermined time (e.g., 48 or 72 hours).
-
-
Cell Harvesting and Washing:
-
Collect both adherent and suspension cells.
-
Wash the cells twice with ice-cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells for compensation and gating.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
-
Western Blot for H3K36me3
This assay is used to confirm the on-target effect of EZM0414 by measuring the levels of histone H3 trimethylated at lysine 36 (H3K36me3).
Materials:
-
Cells treated with this compound and vehicle control
-
Histone extraction buffer
-
SDS-PAGE gels (high percentage, e.g., 15%)
-
Nitrocellulose or PVDF membrane (0.2 µm pore size)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K36me3 and anti-total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Histone Extraction:
-
Harvest cells and perform histone extraction using a suitable protocol.
-
-
Protein Quantification:
-
Determine the protein concentration of the histone extracts.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the H3K36me3 signal to the total Histone H3 signal.
-
Signaling Pathway and Experimental Workflow Diagrams
SETD2 Signaling Pathway and Inhibition by EZM0414
Caption: SETD2 pathway and EZM0414 inhibition.
Experimental Workflow for In Vitro Efficacy Testing
Caption: In vitro testing workflow for EZM0414.
References
- 1. Targeting SETD2 with EZM0414: A Promising Therapeutic Approach for Advanced Multiple Myeloma and Diffuse Large B-Cell Lymphoma [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Conformational-Design-Driven Discovery of EZM0414: A Selective, Potent SETD2 Inhibitor for Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellosaurus cell line WSU-DLCL2 (CVCL_1902) [cellosaurus.org]
- 5. In Silico Identification and Functional Characterization of Genetic Variations across DLBCL Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Leibniz Institute DSMZ: Details [dsmz.de]
- 7. Cellosaurus cell line SU-DHL-10 (CVCL_1889) [cellosaurus.org]
- 8. DepMap Cell Line Summary [depmap.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. The multiple myeloma–associated MMSET gene contributes to cellular adhesion, clonogenic growth, and tumorigenicity - PMC [pmc.ncbi.nlm.nih.gov]
Measuring the On-Target Activity of EZM0414 TFA in Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
EZM0414 is a potent, selective, and orally bioavailable small molecule inhibitor of the histone methyltransferase SETD2.[1][2][3] SETD2 is the sole enzyme responsible for the trimethylation of histone H3 at lysine 36 (H3K36me3), a critical epigenetic mark involved in transcriptional regulation, DNA repair, and RNA splicing.[3][4] Inhibition of SETD2 by EZM0414 leads to a global reduction in H3K36me3 levels, which is the primary indicator of its on-target activity in cells.[5][6] These application notes provide detailed protocols for measuring the on-target activity of EZM0414 TFA in a cellular context, primarily through the quantification of H3K36me3 levels using Western Blotting and Chromatin Immunoprecipitation (ChIP). Additionally, this guide presents data on EZM0414's cellular potency and a conceptual framework for its mechanism of action.
Introduction
The SETD2/H3K36me3 pathway is implicated in the pathogenesis of various malignancies, including multiple myeloma and diffuse large B-cell lymphoma, making it an attractive therapeutic target.[3][7] EZM0414 has demonstrated anti-proliferative effects in preclinical models of these cancers.[3][7] Accurate and reproducible measurement of its on-target activity is crucial for understanding its biological effects, validating its mechanism of action, and guiding further drug development. The following protocols and data are designed to equip researchers with the necessary tools to assess the cellular efficacy of EZM0414.
Mechanism of Action: SETD2 Inhibition
EZM0414 directly binds to SETD2, inhibiting its methyltransferase activity.[4][5] This enzymatic inhibition prevents the transfer of a methyl group to histone H3 at lysine 36, leading to a decrease in the global levels of H3K36me3. This reduction in a key epigenetic mark alters gene expression and other cellular processes, ultimately leading to anti-tumor effects in susceptible cancer cells.[4][7]
Quantitative Data Summary
The cellular potency of EZM0414 has been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values for cell proliferation and H3K36me3 reduction are summarized below.
| Cell Line | Cancer Type | Assay Type | IC50 (µM) | Reference |
| t(4;14) MM cell lines (median) | Multiple Myeloma | Cell Proliferation | 0.24 | [3] |
| non-t(4;14) MM cell lines (median) | Multiple Myeloma | Cell Proliferation | 1.2 | [3] |
| DLBCL cell lines | Diffuse Large B-cell Lymphoma | Cell Proliferation | 0.023 to >10 | [3] |
| A549 | Lung Carcinoma | H3K36me3 ICW | 0.041 | |
| KMS-34 | Multiple Myeloma | Long-Term Proliferation | Potent Inhibition |
Experimental Protocols
The following are detailed protocols to measure the on-target activity of this compound in cells.
Western Blotting for H3K36me3 Levels
This protocol describes the detection and quantification of global H3K36me3 levels in cells treated with EZM0414.
a. Cell Culture and Treatment:
-
Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Treat cells with a dose-response range of this compound (e.g., 0.01, 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24, 48, or 72 hours).
b. Histone Extraction (Acid Extraction Method):
-
Harvest cells by scraping or trypsinization and pellet by centrifugation at 1,000 x g for 5 minutes at 4°C.
-
Wash the cell pellet twice with ice-cold PBS.
-
Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl pH 8.0, 1 mM KCl, 1.5 mM MgCl2, 1 mM DTT, with protease inhibitors).
-
Incubate on ice for 30 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the nuclei.
-
Discard the supernatant (cytoplasmic fraction).
-
Resuspend the nuclear pellet in 0.4 N H2SO4 and incubate with rotation for at least 1 hour or overnight at 4°C.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant containing the histones to a new tube.
-
Precipitate the histones by adding 8 volumes of ice-cold acetone and incubate at -20°C for at least 1 hour.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Discard the supernatant and wash the histone pellet with ice-cold acetone.
-
Air-dry the pellet and resuspend in sterile water.
c. Protein Quantification and SDS-PAGE:
-
Determine the protein concentration using a Bradford or BCA assay.
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein (e.g., 10-20 µg) onto a 15% polyacrylamide gel.
-
Run the gel until adequate separation of low molecular weight proteins is achieved.
d. Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for H3K36me3 (follow manufacturer's recommended dilution) overnight at 4°C.
-
As a loading control, use a primary antibody against total Histone H3.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 5.
e. Signal Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a digital imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the H3K36me3 signal to the total Histone H3 signal to determine the relative reduction in H3K36me3 levels.
Chromatin Immunoprecipitation (ChIP) for Locus-Specific H3K36me3
ChIP followed by quantitative PCR (ChIP-qPCR) can be used to assess the effect of EZM0414 on H3K36me3 levels at specific genomic loci.
a. Cell Treatment and Cross-linking:
-
Treat cells with EZM0414 and a vehicle control as described in the Western Blotting protocol.
-
Add formaldehyde to a final concentration of 1% to the culture medium and incubate for 10 minutes at room temperature to cross-link proteins to DNA.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M and incubating for 5 minutes.
-
Wash cells twice with ice-cold PBS.
b. Chromatin Preparation:
-
Harvest the cells and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Sonicate the chromatin to shear the DNA into fragments of 200-1000 bp. The sonication conditions need to be optimized for each cell type and sonicator.
c. Immunoprecipitation:
-
Pre-clear the chromatin with Protein A/G agarose/magnetic beads.
-
Incubate a portion of the chromatin with an antibody specific for H3K36me3 overnight at 4°C. Use a non-specific IgG as a negative control.
-
Save a small aliquot of the chromatin as "input" control.
-
Add Protein A/G beads to capture the antibody-chromatin complexes.
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
d. Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO3).
-
Reverse the cross-links by adding NaCl to a final concentration of 0.2 M and incubating at 65°C for at least 4 hours or overnight.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
e. DNA Purification and qPCR:
-
Purify the DNA using a PCR purification kit or phenol-chloroform extraction.
-
Perform quantitative PCR (qPCR) using primers specific for genomic regions of interest (e.g., actively transcribed gene bodies known to be enriched for H3K36me3).
-
Analyze the data using the percent input method to determine the enrichment of H3K36me3 at specific loci.
Conclusion
The protocols outlined in these application notes provide a robust framework for assessing the on-target activity of this compound in cellular models. By quantifying the reduction in H3K36me3 levels, researchers can effectively determine the cellular potency and mechanism of action of this promising SETD2 inhibitor. Consistent and accurate application of these methods will be essential for the continued development and characterization of EZM0414 as a potential therapeutic agent.
References
- 1. A Rapid and Efficient Method for the Extraction of Histone Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. epigentek.com [epigentek.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdanderson.org [mdanderson.org]
- 5. Targeting SETD2 with EZM0414: A Promising Therapeutic Approach for Advanced Multiple Myeloma and Diffuse Large B-Cell Lymphoma [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. epigentek.com [epigentek.com]
Application Notes and Protocols for Investigating EZM0414 TFA-Induced Apoptosis in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
EZM0414 is a potent, selective, and orally bioavailable small-molecule inhibitor of the histone methyltransferase SETD2.[1] SETD2 is the sole enzyme responsible for the trimethylation of histone H3 at lysine 36 (H3K36me3), a critical epigenetic mark involved in transcriptional regulation, RNA splicing, and DNA damage repair.[2] Dysregulation of SETD2 activity has been implicated in the pathogenesis of various malignancies, including multiple myeloma (MM) and diffuse large B-cell lymphoma (DLBCL).[2][3] EZM0414 has demonstrated significant anti-proliferative effects in preclinical models of these cancers, particularly in MM cell lines harboring the t(4;14) translocation, which leads to overexpression of the H3K36 methyltransferase MMSET and subsequent increased substrate for SETD2.[3][4]
These application notes provide a framework for investigating the potential of EZM0414 TFA (trifluoroacetic acid salt) to induce apoptosis in cancer cells. The protocols outlined below are designed to guide researchers in assessing the apoptotic response to EZM0414 treatment and elucidating the underlying signaling pathways.
Mechanism of Action
EZM0414 selectively binds to and inhibits the enzymatic activity of SETD2. This inhibition leads to a global reduction in H3K36me3 levels, which is hypothesized to disrupt essential cellular processes in cancer cells, ultimately leading to cell growth inhibition. While the primary downstream effect reported is anti-proliferative, the induction of apoptosis is a plausible mechanism contributing to the observed reduction in cancer cell viability. The following protocols are designed to test this hypothesis.
Data Presentation
Table 1: In Vitro Anti-Proliferative Activity of EZM0414 in Cancer Cell Lines
| Cell Line | Cancer Type | Key Genetic Feature | EZM0414 IC50 (µM) |
| KMS-11 | Multiple Myeloma | t(4;14) | ~0.370[5] |
| Various t(4;14) MM cell lines | Multiple Myeloma | t(4;14) | Median ~0.24[3][4] |
| Various non-t(4;14) MM cell lines | Multiple Myeloma | N/A | Median ~1.2[3][4] |
| Various DLBCL cell lines | Diffuse Large B-Cell Lymphoma | N/A | 0.023 to >10[1] |
Experimental Protocols
Protocol 1: Assessment of Apoptosis Induction by Annexin V/Propidium Iodide Staining
This protocol describes the use of flow cytometry to quantify the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Cancer cell lines of interest (e.g., KMS-11, OPM-2 for MM; SUDHL-4, SUDHL-6 for DLBCL)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cancer cells in 6-well plates at a density that will allow for logarithmic growth for the duration of the experiment.
-
Treatment: After allowing the cells to adhere (for adherent cell lines) or stabilize for 24 hours, treat the cells with increasing concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10 µM) and a vehicle control (e.g., DMSO). Incubate for various time points (e.g., 24, 48, 72 hours).
-
Cell Harvesting:
-
Suspension cells: Gently collect the cells by centrifugation.
-
Adherent cells: Collect the culture medium (containing floating, potentially apoptotic cells) and detach the adherent cells using a gentle, non-enzymatic cell dissociation solution or trypsin. Combine with the collected medium and centrifuge.
-
-
Staining:
-
Wash the cell pellets twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.
-
Gating Strategy:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
-
Protocol 2: Western Blot Analysis of Apoptosis-Related Proteins
This protocol is for detecting the activation of key apoptotic proteins, such as caspases and their substrates, in response to this compound treatment.
Materials:
-
Cancer cells treated with this compound as described in Protocol 1.
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies against:
-
Cleaved Caspase-3
-
Cleaved Caspase-8
-
Cleaved Caspase-9
-
Cleaved PARP
-
Bcl-2
-
Bax
-
β-actin or GAPDH (loading control)
-
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Protein Extraction:
-
Harvest and wash the treated cells with cold PBS.
-
Lyse the cell pellets in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply ECL substrate and visualize the protein bands using an imaging system. Quantify band intensities relative to the loading control.
Visualizations
Caption: Proposed mechanism of action for this compound in cancer cells.
Caption: Experimental workflow for assessing this compound-induced apoptosis.
Caption: Hypothesized apoptotic signaling pathways for investigation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacologic Inhibition of the Histone Methyltransferase SETD2 with EZM0414 As a Novel Therapeutic Strategy in Relapsed or Refractory Multiple Myeloma and Diffuse Large B-Cell Lymphoma | Semantic Scholar [semanticscholar.org]
- 3. Targeting SETD2 with EZM0414: A Promising Therapeutic Approach for Advanced Multiple Myeloma and Diffuse Large B-Cell Lymphoma [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Conformational-Design-Driven Discovery of EZM0414: A Selective, Potent SETD2 Inhibitor for Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for EZM0414 TFA in Chromatin Immunoprecipitation (ChIP) Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
EZM0414 is a potent, selective, and orally bioavailable small molecule inhibitor of the histone methyltransferase SETD2.[1][2][3] Contrary to any potential misconception, EZM0414 does not target the MLL1 protein. SETD2 is the sole enzyme responsible for the trimethylation of histone H3 at lysine 36 (H3K36me3), a critical epigenetic mark associated with transcriptional elongation, DNA repair, and RNA splicing.[4][5] Dysregulation of SETD2 activity and H3K36me3 levels is implicated in various malignancies, including multiple myeloma and diffuse large B-cell lymphoma (DLBCL), making it a compelling target for therapeutic intervention.[6][7][8]
These application notes provide a comprehensive guide for utilizing EZM0414 TFA in chromatin immunoprecipitation (ChIP) assays to study its effects on H3K36me3 levels and downstream cellular processes. The protocols and data presented herein are intended to assist researchers in designing and executing robust experiments to evaluate the on-target efficacy of EZM0414 in a cellular context.
Quantitative Data Summary
The following tables summarize key quantitative data for EZM0414, providing a reference for experimental design.
Table 1: In Vitro Potency of EZM0414
| Assay Type | Target | IC50 | Reference |
| Biochemical Assay | SETD2 | 18 nM | [3] |
| Cellular Assay | SETD2 | 34 nM | [3] |
| Cellular Proliferation (t(4;14) MM cell lines) | 0.24 µM (median) | [6] | |
| Cellular Proliferation (non-t(4;14) MM cell lines) | 1.2 µM (median) | [6] | |
| Cellular Proliferation (DLBCL cell lines) | 0.023 µM to >10 µM | [6] |
Table 2: In Vivo Experimental Parameters for EZM0414
| Animal Model | Cell Line Xenograft | Dosing | Effect | Reference |
| NOD SCID Mouse | KMS-11 (Multiple Myeloma) | 15 and 30 mg/kg, p.o., twice a day | Tumor growth reductions of 60% and 91%, respectively, correlated with reduced intratumoral H3K36me3 levels. | [9] |
Signaling Pathway
The following diagram illustrates the central role of SETD2 in chromatin modification and the mechanism of action for EZM0414.
Caption: SETD2 is recruited by RNA Polymerase II during transcription elongation to trimethylate H3K36. This epigenetic mark is crucial for maintaining transcriptional fidelity, proper RNA splicing, and DNA repair. EZM0414 directly inhibits the catalytic activity of SETD2, leading to a reduction in global H3K36me3 levels.
Experimental Protocols
Chromatin Immunoprecipitation (ChIP) Assay to Measure EZM0414-Induced Reduction of H3K36me3
This protocol is designed to assess the on-target effect of EZM0414 by quantifying changes in H3K36me3 levels at specific genomic loci using ChIP followed by quantitative PCR (ChIP-qPCR).
Materials:
-
This compound (dissolved in DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Formaldehyde (37%)
-
Glycine
-
Cell lysis buffer (e.g., 1% SDS, 10mM EDTA, 50mM Tris-HCl pH 8.0 with protease inhibitors)
-
ChIP dilution buffer (e.g., 0.01% SDS, 1.1% Triton X-100, 1.2mM EDTA, 16.7mM Tris-HCl pH 8.0, 167mM NaCl with protease inhibitors)
-
Antibody against H3K36me3 (e.g., Abcam ab9050)
-
Normal Rabbit IgG (as a negative control)
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl, and TE buffer)
-
Elution buffer (1% SDS, 0.1M NaHCO3)
-
NaCl (5M)
-
RNase A
-
Proteinase K
-
DNA purification kit
-
qPCR primers for target and control genomic regions
-
qPCR master mix
Procedure:
-
Cell Treatment: Culture cells to 70-80% confluency. Treat cells with the desired concentration of this compound or vehicle (DMSO) for a specified duration (e.g., 24-72 hours).
-
Cross-linking: Add formaldehyde directly to the culture medium to a final concentration of 1%. Incubate for 10 minutes at room temperature with gentle shaking.
-
Quenching: Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM. Incubate for 5 minutes at room temperature.
-
Cell Harvesting: Wash cells twice with ice-cold PBS. Scrape cells and collect them in a conical tube. Centrifuge at 1,000 x g for 5 minutes at 4°C.
-
Cell Lysis and Chromatin Shearing: Resuspend the cell pellet in cell lysis buffer. Incubate on ice for 10 minutes. Shear chromatin to an average size of 200-1000 bp using sonication. The optimal sonication conditions should be empirically determined.
-
Immunoprecipitation:
-
Dilute the sonicated chromatin with ChIP dilution buffer.
-
Pre-clear the chromatin with Protein A/G magnetic beads.
-
Incubate a fraction of the pre-cleared chromatin with an anti-H3K36me3 antibody and another fraction with Normal Rabbit IgG overnight at 4°C with rotation. Save a small aliquot of the pre-cleared chromatin as input control.
-
Add Protein A/G magnetic beads to capture the antibody-chromatin complexes. Incubate for 2-4 hours at 4°C.
-
-
Washes: Wash the beads sequentially with low salt wash buffer, high salt wash buffer, LiCl wash buffer, and twice with TE buffer.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads using elution buffer. Reverse the cross-links by adding NaCl and incubating at 65°C for at least 4 hours.
-
DNA Purification: Treat the samples with RNase A and Proteinase K. Purify the DNA using a DNA purification kit.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for genomic regions expected to be enriched with H3K36me3 (e.g., gene bodies of actively transcribed genes) and a negative control region (e.g., a gene-desert region).
-
Data Analysis: Calculate the enrichment of H3K36me3 as a percentage of the input DNA and normalize to the IgG control. Compare the enrichment between EZM0414-treated and vehicle-treated samples.
Experimental Workflow Diagram
The following diagram outlines the key steps of the ChIP experimental workflow.
Caption: A step-by-step workflow for performing a Chromatin Immunoprecipitation (ChIP) experiment to assess the effect of EZM0414 on H3K36me3 levels.
Conclusion
EZM0414 is a valuable chemical probe for studying the biological functions of SETD2 and the role of H3K36me3 in health and disease. The protocols and information provided in these application notes offer a framework for researchers to investigate the cellular effects of SETD2 inhibition using ChIP assays. Rigorous experimental design, including appropriate controls and optimization of assay conditions, will be critical for generating high-quality, reproducible data.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Facebook [cancer.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. SETD2 regulates chromatin accessibility and transcription to suppress lung tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | SETD2-H3K36ME3: an important bridge between the environment and tumors [frontiersin.org]
- 6. The effect of cancer-associated SETD2 mutations on transcription and chromatin organization - Catherine Fahey [grantome.com]
- 7. Frontiers | Elevated levels of the methyltransferase SETD2 causes transcription and alternative splicing changes resulting in oncogenic phenotypes [frontiersin.org]
- 8. Targeting SETD2 with EZM0414: A Promising Therapeutic Approach for Advanced Multiple Myeloma and Diffuse Large B-Cell Lymphoma [synapse.patsnap.com]
- 9. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
EZM0414 TFA solubility issues and solutions for in vitro assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with EZM0414 TFA. The information provided addresses common issues related to solubility and offers solutions for successful in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is EZM0414 and what is its mechanism of action?
EZM0414 is a potent, selective, and orally bioavailable inhibitor of the histone methyltransferase SETD2.[1] SETD2 is an enzyme that specifically catalyzes the trimethylation of histone H3 at lysine 36 (H3K36me3). This histone mark is crucial for several key biological processes, including transcriptional regulation, RNA splicing, and DNA damage repair.[2] By inhibiting SETD2, EZM0414 prevents the formation of H3K36me3, which can lead to the inhibition of tumor cell proliferation.[2] This makes it a promising therapeutic agent for cancers such as relapsed or refractory multiple myeloma and diffuse large B-cell lymphoma.[1][3]
Q2: What does the "TFA" in this compound stand for and why is it present?
TFA stands for trifluoroacetate. It is the salt form of EZM0414. Trifluoroacetic acid (TFA) is a strong acid commonly used during the purification of synthetic small molecules and peptides by high-performance liquid chromatography (HPLC). The TFA associates with the positively charged groups on the EZM0414 molecule, forming a salt. While the presence of TFA is a common result of the purification process, it can sometimes interfere with in vitro assays.
Q3: What are the known solubility characteristics of this compound?
The solubility of this compound can vary depending on the solvent. It is highly soluble in dimethyl sulfoxide (DMSO) but has lower solubility in aqueous solutions like water. It is important to use fresh, anhydrous DMSO for preparing stock solutions, as moisture can reduce the solubility of the compound.
Q4: Can the TFA salt of EZM0414 affect my in vitro assay results?
Yes, residual trifluoroacetate (TFA) can potentially impact the results of sensitive in vitro assays. TFA is a strong acid and can alter the pH of your assay medium, which may affect enzyme activity or cell viability. Additionally, some studies on peptides have shown that TFA can inhibit or stimulate cell proliferation, and in some cases, act as an allosteric modulator of receptors. Therefore, it is crucial to be aware of the potential for TFA interference and to take steps to mitigate it, especially in highly sensitive cellular assays.
Troubleshooting Guide
Issue 1: My this compound precipitated out of solution when I diluted my DMSO stock into aqueous cell culture medium.
-
Possible Cause: This is a common issue when diluting a compound from a high-concentration organic stock solution into an aqueous buffer. The drastic change in solvent polarity can cause the compound to crash out of solution.
-
Solution:
-
Lower the final DMSO concentration: Aim for a final DMSO concentration of 0.5% or lower in your cell culture medium, as most cell lines can tolerate this level without significant toxicity.
-
Use a serial dilution approach: Instead of a single large dilution, perform a series of smaller, sequential dilutions. First, dilute your concentrated DMSO stock to an intermediate concentration in DMSO. Then, slowly add this intermediate stock to your pre-warmed cell culture medium while gently vortexing or swirling.
-
Increase the volume of the final dilution: Adding a small volume of concentrated stock to a larger volume of aqueous medium can facilitate better mixing and reduce localized high concentrations that lead to precipitation.
-
Consider co-solvents (for non-cell-based assays): For biochemical assays, the use of co-solvents like PEG300, Tween-80, or SBE-β-CD in the final buffer can help maintain solubility.
-
Issue 2: I'm observing inconsistent or unexpected results in my cell-based assays (e.g., cell viability, proliferation).
-
Possible Cause: Interference from the TFA counter-ion could be affecting your cells.
-
Solution:
-
Perform a vehicle control: Always include a control group that is treated with the same final concentration of DMSO (and therefore, a similar concentration of TFA if it were present) as your highest concentration of EZM0414. This will help you to distinguish the effects of the compound from the effects of the vehicle.
-
Consider a counter-ion exchange: For highly sensitive assays where TFA interference is suspected, you can perform a counter-ion exchange to replace the TFA with a more biologically compatible ion, such as chloride (HCl). A detailed protocol for this procedure is provided in the "Experimental Protocols" section.
-
Quantitative Data Summary
| Parameter | Value | Solvent/Conditions |
| IC50 (Biochemical Assay) | 18 nM | SETD2 biochemical assay |
| IC50 (Cellular Assay) | 34 nM | Cellular assay |
| Solubility in DMSO | ≥ 200 mg/mL (388.72 mM) | Ultrasonic assistance may be needed |
| Solubility in Water | 6.67 mg/mL (12.96 mM) | Requires sonication and warming to 60°C |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions for In Vitro Assays
This protocol describes the preparation of a concentrated stock solution of this compound in DMSO and its subsequent dilution to working concentrations for use in cell-based assays.
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes
-
Sterile, pre-warmed cell culture medium
Procedure:
-
Prepare a Concentrated Stock Solution (e.g., 10 mM): a. Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation. b. Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. c. Add the appropriate volume of anhydrous DMSO to achieve a 10 mM stock solution. For example, for 1 mg of this compound (MW: 514.51 g/mol ), add 194.36 µL of DMSO. d. Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (up to 37°C) or sonication can be used to aid dissolution if necessary. e. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.
-
Prepare Working Solutions: a. Thaw a single aliquot of the 10 mM stock solution at room temperature. b. Perform a serial dilution of the 10 mM stock in DMSO to create intermediate stocks (e.g., 1 mM, 100 µM). c. To prepare the final working concentration, add the appropriate volume of the intermediate DMSO stock to pre-warmed cell culture medium. For example, to achieve a 1 µM final concentration with a 0.1% DMSO final concentration, add 1 µL of a 1 mM intermediate stock to 1 mL of cell culture medium. d. Mix immediately by gentle inversion or pipetting.
Protocol 2: Cell Proliferation Assay (MTT Assay)
This protocol outlines a method to assess the anti-proliferative effects of EZM0414 on a cancer cell line.
Materials:
-
Cancer cell line (e.g., KMS-11 for multiple myeloma)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: a. Trypsinize and count the cells. b. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. c. Incubate the plate at 37°C in a 5% CO2 incubator overnight to allow for cell attachment.
-
Compound Treatment: a. Prepare serial dilutions of EZM0414 in complete medium from your stock solutions. b. Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of EZM0414. Include a vehicle control (medium with the same final DMSO concentration as the highest EZM0414 concentration) and a no-treatment control. c. Incubate the plate for the desired treatment period (e.g., 72 hours).
-
MTT Assay: a. After the incubation period, add 10 µL of MTT solution to each well. b. Incubate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals. c. Carefully remove the medium and add 100 µL of solubilization solution to each well. d. Incubate the plate at room temperature for 15-30 minutes with gentle shaking to dissolve the formazan crystals. e. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: a. Subtract the background absorbance (from wells with medium only). b. Calculate the percentage of cell viability for each concentration relative to the vehicle control. c. Plot the percentage of viability against the log of the EZM0414 concentration to determine the IC50 value.
Protocol 3: Western Blotting for H3K36me3
This protocol describes how to detect changes in the levels of H3K36me3 in cells treated with EZM0414.
Materials:
-
Cells treated with EZM0414 and control cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K36me3 and anti-total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis and Protein Quantification: a. Wash the treated and control cells with ice-cold PBS. b. Lyse the cells in RIPA buffer on ice for 30 minutes. c. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. d. Collect the supernatants and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting: a. Normalize the protein concentrations and prepare samples with Laemmli buffer. b. Boil the samples at 95°C for 5 minutes. c. Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis. d. Transfer the proteins to a PVDF membrane. e. Block the membrane with blocking buffer for 1 hour at room temperature. f. Incubate the membrane with the primary anti-H3K36me3 antibody overnight at 4°C. g. Wash the membrane three times with TBST. h. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. i. Wash the membrane three times with TBST. j. Apply the ECL reagent and visualize the bands using a chemiluminescence imaging system. k. Strip the membrane and re-probe with the anti-total Histone H3 antibody as a loading control.
Protocol 4: Counter-ion Exchange for this compound
This protocol provides a method to exchange the TFA counter-ion with chloride.
Materials:
-
This compound
-
10 mM Hydrochloric acid (HCl) in sterile, ultrapure water
-
Lyophilizer
Procedure:
-
Dissolution: Dissolve the this compound in the 10 mM HCl solution. The concentration will depend on the starting amount of the compound.
-
Lyophilization: Freeze the solution (e.g., using a dry ice/acetone bath or liquid nitrogen) and lyophilize overnight until all the liquid is removed.
-
Repeat: To ensure complete exchange, repeat the dissolution in 10 mM HCl and lyophilization steps at least two more times.
-
Final Reconstitution: After the final lyophilization, the resulting EZM0414 HCl salt can be reconstituted in the desired solvent (e.g., DMSO) for the preparation of stock solutions as described in Protocol 1.
Visualizations
Caption: SETD2 Signaling Pathway and Inhibition by EZM0414.
Caption: General Experimental Workflow for EZM0414 In Vitro Testing.
References
Optimizing EZM0414 TFA for Cellular Assays: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing EZM0414 TFA in cell culture experiments. Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure the successful and reproducible application of this potent SETD2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is EZM0414 and what is its mechanism of action?
A1: EZM0414 is a potent, selective, and orally bioavailable small molecule inhibitor of the histone methyltransferase SETD2.[1][2] SETD2 is the sole enzyme responsible for trimethylating histone H3 at lysine 36 (H3K36me3), a critical mark in transcriptional regulation, DNA repair, and RNA splicing.[3] By inhibiting SETD2, EZM0414 prevents these key biological processes, which can lead to the inhibition of tumor cell proliferation.[3][4] It has shown anti-proliferative effects in preclinical models of multiple myeloma (MM) and diffuse large B-cell lymphoma (DLBCL).[5][6]
Q2: What is the significance of the TFA salt form of EZM0414?
A2: EZM0414 is often supplied as a trifluoroacetic acid (TFA) salt. TFA is used during the purification process of synthetic peptides and small molecules.[7] While the TFA salt generally enhances the solubility and stability of the compound in powder form, it is important to be aware that the TFA counter-ion itself can potentially influence experimental outcomes.[7] At high concentrations, TFA has been reported to affect cell growth.[7] For sensitive cellular assays, it is crucial to include a vehicle control with the same final concentration of the solvent (e.g., DMSO) and, if possible, a control for the TFA salt itself to distinguish the effects of the inhibitor from any potential effects of the counter-ion.
Q3: How should I prepare and store this compound stock solutions?
A3: For optimal results, follow these storage and preparation guidelines:
-
Storage of Powder: Store the solid form of this compound at -20°C for up to 3 years.[8]
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) in high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[2] Ensure the DMSO has not absorbed moisture, as this can reduce solubility.[2]
-
Storage of Stock Solutions: Aliquot the DMSO stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store at -80°C for up to one year.[8]
Q4: What are the recommended working concentrations for this compound in cell culture?
A4: The optimal concentration of EZM0414 will vary depending on the cell line and the duration of the experiment. Based on published data, here are some general recommendations:
| Cell Type | Assay Type | Recommended Concentration Range | Reference |
| t(4;14) Multiple Myeloma (MM) cell lines | Proliferation Assay | 0.1 - 10 µM | [5] |
| non-t(4;14) Multiple Myeloma (MM) cell lines | Proliferation Assay | 1 - 25 µM | [5] |
| Diffuse Large B-cell Lymphoma (DLBCL) cell lines | Proliferation Assay | 0.02 - >10 µM (cell line dependent) | [1][5] |
| A549 cells | Cellular Assay | Starting concentrations around the cellular IC50 of 34 nM can be used. | [1] |
It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
Problem 1: Precipitate formation in cell culture medium after adding this compound.
-
Cause A: Poor Solubility in Aqueous Media: EZM0414, like many small molecule inhibitors, is hydrophobic and can precipitate when diluted into aqueous cell culture medium from a concentrated DMSO stock.
-
Solution:
-
Pre-warm the medium: Before adding the EZM0414 stock solution, ensure your cell culture medium is pre-warmed to 37°C. Adding the compound to cold medium can induce precipitation.
-
Gradual Dilution: Add the EZM0414 stock solution to the pre-warmed medium dropwise while gently swirling the tube or plate. Avoid adding the aqueous medium directly to the concentrated DMSO stock.
-
Final DMSO Concentration: Keep the final concentration of DMSO in the cell culture medium below 0.5%, and ideally at or below 0.1%, as higher concentrations can be toxic to cells and promote compound precipitation.
-
Sonication: If a slight precipitate still forms, brief sonication in a water bath sonicator may help to redissolve the compound. However, use this method with caution as excessive sonication can damage media components.
-
-
-
Cause B: Interaction with Media Components: Components in the cell culture medium, such as salts or proteins in serum, can sometimes interact with the compound and cause precipitation.
-
Solution:
-
Test in a Simpler Buffer: To determine if media components are the issue, test the solubility of EZM0414 at your final working concentration in a simpler buffer, such as phosphate-buffered saline (PBS).
-
Serum-Free Media: If the experiment allows, consider performing the initial treatment in serum-free or low-serum medium to reduce potential interactions.
-
-
Problem 2: Inconsistent or unexpected experimental results.
-
Cause A: Compound Degradation: Improper storage or handling of this compound can lead to its degradation.
-
Solution:
-
Proper Storage: Always store the solid compound and stock solutions as recommended (see FAQ 3).
-
Fresh Dilutions: Prepare fresh dilutions of EZM0414 in your cell culture medium for each experiment. Do not store working dilutions for extended periods.
-
-
-
Cause B: Off-Target Effects or Cellular Stress: At very high concentrations, EZM0414 may exhibit off-target effects or induce cellular stress unrelated to SETD2 inhibition.
-
Solution:
-
Dose-Response Curve: Always perform a dose-response experiment to identify the optimal concentration range that shows a clear biological effect without causing excessive cytotoxicity.
-
Vehicle Control: Include a vehicle control (medium with the same final concentration of DMSO) in all experiments to account for any effects of the solvent.
-
TFA Control (for sensitive assays): As mentioned in FAQ 2, for highly sensitive assays, consider a control with a non-active compound that also contains a TFA salt to rule out any effects of the counter-ion.
-
-
-
Cause C: Cell Line Specificity: The sensitivity to EZM0414 can vary significantly between different cell lines.[5]
-
Solution:
-
Characterize Your Cell Line: If possible, confirm the expression of SETD2 and the status of pathways that might influence sensitivity to SETD2 inhibition in your cell line of interest.
-
Consult Literature: Review published studies to see if your cell line has been previously tested with EZM0414 or other SETD2 inhibitors.
-
-
Experimental Protocols
Cell Viability Assay (MTS-based)
This protocol provides a general framework for assessing the effect of EZM0414 on cell viability using a colorimetric MTS assay.
Materials:
-
This compound
-
96-well cell culture plates
-
CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) or similar reagent
-
Appropriate cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. The optimal seeding density should be determined for each cell line to ensure they are in the exponential growth phase at the end of the assay.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 2X serial dilution of EZM0414 in complete culture medium. A typical starting concentration range for a dose-response curve could be from 0.01 µM to 100 µM.
-
Carefully remove 100 µL of the medium from each well and add 100 µL of the 2X EZM0414 dilutions. This will result in a final volume of 100 µL and the desired final concentrations of the compound.
-
Include wells with vehicle control (medium with the same final concentration of DMSO).
-
Incubate the plate for the desired treatment period (e.g., 72 hours).
-
-
MTS Assay:
-
Add 20 µL of the MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light. The optimal incubation time will depend on the cell type and should be determined empirically.
-
Measure the absorbance at 490 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the "medium only" background wells from all other absorbance readings.
-
Normalize the data to the vehicle-treated control wells (set to 100% viability).
-
Plot the percentage of cell viability against the log of the EZM0414 concentration to generate a dose-response curve and calculate the IC50 value.
-
Western Blot for H3K36me3
This protocol outlines the steps to detect changes in H3K36me3 levels in response to EZM0414 treatment.
Materials:
-
This compound
-
6-well cell culture plates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies: anti-H3K36me3 (e.g., from Cell Signaling Technology or Abcam, check datasheet for recommended dilution) and a loading control antibody (e.g., anti-Histone H3 or anti-Actin).
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and treat with the desired concentrations of EZM0414 and a vehicle control for the appropriate duration.
-
Wash the cells with ice-cold PBS and then lyse the cells in RIPA buffer on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE. For histones, a higher percentage gel (e.g., 15%) may provide better resolution.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against H3K36me3 (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle shaking.[9][10]
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the ECL substrate and visualize the bands using an imaging system.
-
-
Loading Control:
-
After imaging for H3K36me3, the membrane can be stripped and re-probed with an antibody against a loading control like total Histone H3 or Actin to ensure equal protein loading across all lanes.
-
Visualizations
Caption: Mechanism of action of EZM0414 as a SETD2 inhibitor.
Caption: General experimental workflow for EZM0414 cell-based assays.
Caption: Troubleshooting logic for EZM0414 precipitation in cell culture.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Ezm-0414 | C22H29FN4O2 | CID 146395245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. researchgate.net [researchgate.net]
- 6. Targeting SETD2 with EZM0414: A Promising Therapeutic Approach for Advanced Multiple Myeloma and Diffuse Large B-Cell Lymphoma [synapse.patsnap.com]
- 7. genscript.com [genscript.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 10. scbt.com [scbt.com]
Troubleshooting inconsistent results with EZM0414 TFA
Welcome to the technical support center for EZM0414 TFA, a potent and selective inhibitor of the histone methyltransferase SETD2. This guide is designed for researchers, scientists, and drug development professionals to address common issues and provide clear protocols for consistent and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
EZM0414 is a potent, selective, and orally bioavailable small molecule inhibitor of SETD2 (SET domain containing 2), a histone methyltransferase.[1][2] The trifluoroacetic acid (TFA) salt form is commonly used in research. EZM0414 works by inhibiting the enzymatic activity of SETD2, which is responsible for the trimethylation of histone H3 at lysine 36 (H3K36me3).[3] This inhibition leads to a global reduction in H3K36me3 levels, affecting downstream cellular processes such as transcriptional regulation, RNA splicing, and DNA damage repair.[4][5]
Q2: In which research areas is this compound typically used?
This compound is primarily investigated for its therapeutic potential in cancers characterized by dysregulation of histone methylation, particularly in relapsed or refractory multiple myeloma (MM) and diffuse large B-cell lymphoma (DLBCL).[6][7] Research suggests that cell lines with a t(4;14) translocation in multiple myeloma may show increased sensitivity to EZM0414.[4]
Q3: What are the recommended storage and handling conditions for this compound?
For long-term storage, the solid powder form of this compound should be stored at -20°C for up to one year or at -80°C for up to two years, kept in a sealed container away from moisture.[6] Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[7] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles. Always handle the compound with appropriate personal protective equipment, avoiding inhalation and contact with skin and eyes.[1]
Q4: Are there known off-target effects for EZM0414?
EZM0414 is a highly selective inhibitor for SETD2.[3] However, in vitro safety profiling has shown weak activity against the dopamine D2 receptor (antagonist activity with an IC50 of 13.0 μM) and the serotonin 5-HT1B receptor (agonist activity with an IC50 of 3.2 μM).[5] Researchers should consider these potential off-target effects when interpreting results, especially at higher concentrations.
Troubleshooting Guide
This section addresses common problems that may lead to inconsistent results in experiments using this compound.
Problem 1: I am observing high variability or lower-than-expected potency in my cell-based assays.
This is a common issue that can arise from several factors related to compound handling and experimental setup.
| Potential Cause | Troubleshooting Suggestion |
| Incomplete Solubilization | This compound has limited solubility in aqueous solutions. Ensure complete dissolution in high-quality, anhydrous DMSO to make a concentrated stock solution. Sonication and gentle warming (to 37°C) can aid dissolution.[8] When diluting into aqueous media, do so quickly and vortex immediately to prevent precipitation. Pre-warming the cell culture media to 37°C before adding the diluted compound can also help.[8] |
| Compound Degradation | Although relatively stable, prolonged exposure to light or storage in suboptimal conditions can lead to degradation. Store the solid compound and stock solutions as recommended. Prepare fresh dilutions in culture media for each experiment and use them promptly.[9] |
| DMSO Quality and Concentration | Moisture in DMSO can reduce the solubility of EZM0414.[2] Use fresh, anhydrous, high-purity DMSO for preparing stock solutions. Ensure the final concentration of DMSO in your cell culture medium is consistent across all wells and does not exceed a non-toxic level (typically ≤ 0.1%) for your specific cell line. |
| Cell Line Health and Passage Number | Inconsistent results can be due to unhealthy cells or high passage numbers, which can lead to genetic drift and altered sensitivity. Use cells with a consistent and low passage number, and regularly check for mycoplasma contamination. |
| Assay Duration and Endpoint | The anti-proliferative effects of EZM0414 may be more pronounced in long-term assays (e.g., 7-14 days) due to its epigenetic mechanism of action.[5] Consider extending the duration of your proliferation assay. |
Problem 2: I am not seeing a significant reduction in H3K36me3 levels after treatment with EZM0414.
Confirming on-target activity by measuring H3K36me3 levels is a critical control.
| Potential Cause | Troubleshooting Suggestion |
| Insufficient Treatment Time or Concentration | The reduction of H3K36me3 is time and concentration-dependent. Perform a time-course (e.g., 24, 48, 72 hours) and dose-response experiment to determine the optimal conditions for your cell line. |
| Poor Antibody Quality | The quality of the anti-H3K36me3 antibody is crucial. Use a well-validated antibody specific for the trimethylated form of H3K36. Check the antibody datasheet for recommended applications and dilutions. |
| Inefficient Histone Extraction | Histones are basic proteins and require specific extraction protocols. Ensure your lysis buffer and extraction method are suitable for isolating nuclear proteins and histones. Acid extraction is a common method for enriching histones. |
| Western Blotting Technique | Histones are small proteins (H3 is ~17 kDa) and can be challenging to resolve and transfer efficiently. Use a high-percentage polyacrylamide gel (e.g., 15% or 4-20% gradient) and a membrane with a small pore size (e.g., 0.22 µm PVDF) for better retention. Ensure complete transfer by checking a pre-stained molecular weight marker. |
| Normalization Control | Use an appropriate loading control for histone modifications. Total Histone H3 is the recommended loading control for assessing changes in H3K36me3 levels. |
Quantitative Data Summary
The following tables summarize the reported potency of EZM0414 in various assays.
Table 1: In Vitro Potency of EZM0414
| Assay Type | Target/Cell Line | IC50 Value | Reference |
| Biochemical Assay | SETD2 Enzyme | 18 nM | [6][7] |
| Cellular Assay | H3K36me3 Reduction | 34 nM | [3][6] |
| Cell Proliferation | t(4;14) MM Cell Lines (median) | 0.24 µM | [4] |
| Cell Proliferation | Non-t(4;14) MM Cell Lines (median) | 1.2 µM | [4] |
| Cell Proliferation | DLBCL Cell Lines | 0.023 µM to >10 µM | [6] |
Experimental Protocols
1. Cell Proliferation Assay (e.g., using CellTiter-Glo®)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Plate cells in a 96-well, opaque-walled plate at a predetermined optimal density. Allow cells to adhere and resume logarithmic growth (typically 24 hours).
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Create a serial dilution of the stock solution in DMSO to achieve the desired final concentrations.
-
Treatment: Further dilute the DMSO serial dilutions in pre-warmed complete cell culture medium. The final DMSO concentration should be consistent across all wells and not exceed 0.1%. Add the diluted compound to the appropriate wells. Include vehicle control (DMSO only) and no-treatment control wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 7 days for some multiple myeloma cell lines).[6]
-
Cell Viability Measurement: On the day of analysis, allow the plate and the CellTiter-Glo® reagent to equilibrate to room temperature. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the results to determine the IC50 value.
2. Western Blot for H3K36me3 Reduction
-
Cell Treatment and Lysis: Treat cells with the desired concentrations of this compound for the determined optimal time. Harvest the cells and perform histone extraction using an acid extraction method or a commercial kit.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a compatible protein assay (e.g., Bradford or BCA, ensuring compatibility with the extraction buffer).
-
Sample Preparation: Prepare samples for loading by adding sample buffer and a reducing agent. Heat the samples at 95-100°C for 5-10 minutes.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 10-20 µg) onto a high-percentage Tris-glycine or Bis-Tris polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a 0.22 µm PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a validated primary antibody against H3K36me3, diluted in the blocking buffer, overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps as in step 8.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detection system.
-
Stripping and Re-probing: If necessary, strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.
Visualizations
Caption: Simplified signaling pathway of SETD2 and its inhibition by EZM0414.
Caption: General experimental workflow for cell-based assays with EZM0414.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. EZM0414 | SETD2 | Probechem Biochemicals [probechem.com]
- 4. Targeting SETD2 with EZM0414: A Promising Therapeutic Approach for Advanced Multiple Myeloma and Diffuse Large B-Cell Lymphoma [synapse.patsnap.com]
- 5. Conformational-Design-Driven Discovery of EZM0414: A Selective, Potent SETD2 Inhibitor for Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | Histone Methyltransferase | TargetMol [targetmol.com]
- 9. nucleusbiologics.com [nucleusbiologics.com]
Potential off-target effects of EZM0414 TFA at high concentrations
This technical support center provides troubleshooting guidance and frequently asked questions regarding the potential off-target effects of EZM0414 TFA at high concentrations. This information is intended for researchers, scientists, and drug development professionals using EZM0414 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of EZM0414?
EZM0414 is a potent, selective, and orally bioavailable small-molecule inhibitor of the SETD2 histone methyltransferase.[1][2][3][4] SETD2 is the sole enzyme responsible for trimethylation of histone H3 at lysine 36 (H3K36me3), a critical epigenetic mark involved in transcriptional regulation, RNA splicing, and DNA damage repair.[2][3] By inhibiting SETD2, EZM0414 is being investigated for its therapeutic potential in cancers such as multiple myeloma and diffuse large B-cell lymphoma (DLBCL).[4][5][6]
Q2: Are there any known off-target effects of EZM0414 at high concentrations?
Yes, in vitro safety screening has identified potential off-target activities for EZM0414 at micromolar concentrations. While highly selective for SETD2 at its therapeutic concentrations, cross-reactivity with other proteins has been observed at higher concentrations.
Q3: Which specific off-targets of EZM0414 have been identified?
A safety panel screening of EZM0414 against 47 targets and a diversity panel of 72 kinases revealed inhibitory or agonistic activity at concentrations significantly higher than its IC50 for SETD2. Specifically, EZM0414 demonstrated activity against the Dopamine D2 receptor and the Serotonin 1B receptor.[7][8]
Troubleshooting Guide
Issue: Unexpected Phenotypes or Data Inconsistency at High Concentrations of EZM0414
If you observe unexpected cellular phenotypes, inconsistent experimental results, or data that does not align with the known on-target effects of SETD2 inhibition when using high concentrations of EZM0414, it is crucial to consider potential off-target effects.
Step 1: Review EZM0414 Concentration
-
Recommended Concentration Range: For selective SETD2 inhibition, it is advisable to use EZM0414 at concentrations aligned with its biochemical and cellular IC50 values (18 nM and 34 nM, respectively).[4][9]
-
High Concentration Threshold: Be aware that off-target effects have been observed in the low micromolar range (3.2 µM and 13.0 µM).[7][8] If your experimental concentrations approach or exceed these values, the likelihood of off-target engagement increases.
Step 2: Assess Potential for Off-Target Engagement
Consult the following table to understand the known off-target profile of EZM0414 at high concentrations.
| Off-Target | Activity | IC50 / EC50 | On-Target SETD2 IC50 (Biochemical) | On-Target SETD2 IC50 (Cellular) |
| Dopamine D2 Receptor (D2) | Antagonist | 13.0 µM | 18 nM | 34 nM |
| Serotonin 1B Receptor (5-HT1B) | Agonist | 3.2 µM | 18 nM | 34 nM |
Step 3: Experimental Controls and Validation
-
Dose-Response Curve: Perform a comprehensive dose-response curve for your specific assay to determine the optimal concentration of EZM0414 that elicits the desired on-target effect without introducing confounding off-target activities.
-
Control Compounds: If you suspect off-target effects related to the D2 or 5-HT1B receptors, consider using selective antagonists or agonists for these receptors as controls in your experiments to delineate the effects of EZM0414.
-
Phenotypic Rescue: To confirm that an unexpected phenotype is due to off-target effects, attempt a "rescue" experiment. For example, if you suspect D2 receptor antagonism is causing the phenotype, co-treatment with a D2 receptor agonist alongside high-concentration EZM0414 may reverse the effect.
Experimental Protocols
Safety Panel Screening for Off-Target Activity
The identification of EZM0414's off-target profile was likely achieved through a comprehensive in vitro safety panel screening. While the exact protocol for EZM0414 is not publicly detailed, a general methodology for such a screen is outlined below.
Objective: To identify potential off-target interactions of a test compound by screening it against a broad panel of receptors, kinases, enzymes, and ion channels.
Methodology:
-
Compound Preparation: EZM0414 is serially diluted in an appropriate solvent (e.g., DMSO) to create a range of concentrations for testing.
-
Target Panels: A commercial or in-house panel of assays is utilized. These panels typically include:
-
Receptor Binding Assays: Radioligand binding assays are commonly used to determine the ability of the test compound to displace a known radiolabeled ligand from its receptor.
-
Enzyme Activity Assays: Biochemical assays are used to measure the inhibition or activation of a panel of enzymes (e.g., kinases) by the test compound.
-
Ion Channel Assays: Electrophysiological or fluorescence-based assays are employed to assess the effect of the compound on ion channel function.
-
-
Assay Performance: The test compound is incubated with the individual target proteins under optimized assay conditions.
-
Data Acquisition: The specific assay signal (e.g., radioactivity, fluorescence, luminescence) is measured.
-
Data Analysis: The percentage of inhibition or activation is calculated for each target at each concentration of the test compound. For active compounds, an IC50 or EC50 value is determined by fitting the data to a dose-response curve.
Visualizations
Caption: On-target and potential off-target signaling of EZM0414.
Caption: Troubleshooting workflow for unexpected results with EZM0414.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Ezm-0414 | C22H29FN4O2 | CID 146395245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. onclive.com [onclive.com]
- 6. ashpublications.org [ashpublications.org]
- 7. Conformational-Design-Driven Discovery of EZM0414: A Selective, Potent SETD2 Inhibitor for Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. medchemexpress.com [medchemexpress.com]
EZM0414 Technical Support Center: Mitigating TFA-Related Toxicity in Long-Term Cell Culture
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on minimizing trifluoroacetic acid (TFA) salt-associated toxicity when using the SETD2 inhibitor, EZM0414, in long-term cell culture experiments. TFA is often used in the purification of synthetic small molecules like EZM0414 and can remain as a counter-ion in the final product. Residual TFA can exert its own biological effects, including cytotoxicity, which may confound experimental results.[1][2][3][4][5] This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you achieve reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is EZM0414 and how does it work?
EZM0414 is a potent, selective, and orally bioavailable small molecule inhibitor of the histone methyltransferase SETD2.[6][7][8][9] SETD2 is the sole enzyme responsible for the trimethylation of histone H3 at lysine 36 (H3K36me3), a key epigenetic mark associated with active gene transcription, DNA repair, and RNA splicing.[10][11][12] By inhibiting SETD2, EZM0414 blocks the formation of H3K36me3, leading to anti-proliferative effects in various cancer cell lines.[6][7][13]
Q2: Why is my EZM0414 formulated as a TFA salt?
Trifluoroacetic acid (TFA) is a common reagent used during the purification of synthetic molecules by reverse-phase high-performance liquid chromatography (RP-HPLC). It helps to achieve high purity, but as a result, the final product is often isolated as a TFA salt.[1][3][4][14]
Q3: Can the TFA salt of EZM0414 be toxic to my cells in long-term culture?
Yes, residual TFA can exhibit dose-dependent cytotoxicity and interfere with biological assays.[2][5] Studies have shown that TFA can inhibit cell proliferation at concentrations as low as the nanomolar range.[1][5] In long-term experiments, the cumulative effect of TFA could lead to unintended cytotoxicity, altered cell behavior, or misleading results.
Q4: What are the signs of TFA-related toxicity?
Signs of TFA toxicity can be similar to other cytotoxic agents and may include:
-
Reduced cell viability and proliferation.
-
Changes in cell morphology (e.g., rounding, detachment).
-
Induction of apoptosis or necrosis.
-
Alterations in signaling pathways unrelated to the intended target.
Q5: How can I minimize the risk of TFA toxicity in my experiments?
The most effective way to mitigate TFA-related effects is to remove the TFA counter-ion or exchange it for a more biocompatible one, such as hydrochloride (HCl) or acetate.[3][15][16][17] This can be achieved through methods like lyophilization with HCl or ion-exchange chromatography.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| High levels of cell death at expected therapeutic concentrations of EZM0414. | TFA Toxicity: The observed cytotoxicity may be due to the TFA salt rather than the on-target effect of EZM0414. | 1. Perform a dose-response curve with a TFA salt control (e.g., sodium trifluoroacetate) to determine the toxicity of TFA alone in your cell line. 2. Exchange the TFA salt of EZM0414 for a hydrochloride or acetate salt using the protocols provided below. 3. Compare the cytotoxicity of the TFA salt and the new salt form of EZM0414. |
| Inconsistent or irreproducible results in long-term assays. | Cumulative TFA Effects: The biological activity of TFA may be influencing cellular processes over time, leading to variability. | 1. Switch to a non-TFA salt form of EZM0414 for all long-term experiments. 2. Validate key findings using EZM0414 with a different, more biocompatible counter-ion. |
| Observed phenotype does not align with the known mechanism of SETD2 inhibition. | Off-Target Effects of TFA: TFA may be activating or inhibiting other cellular pathways, leading to unexpected biological responses. | 1. Review literature for known off-target effects of TFA in your experimental system. 2. Perform counter-ion exchange and repeat the experiment to see if the unexpected phenotype persists. |
Quantitative Data on TFA Cytotoxicity
| Cell Type | TFA Concentration | Observed Effect | Reference |
| Fetal Rat Osteoblasts | 10 nM - 100 nM | Reduced cell number and thymidine incorporation. | [1][5] |
| Articular Chondrocytes | 10 nM - 100 nM | Reduced cell number. | [1] |
| Murine Glioma Cells | 0.5 mM - 7.0 mM | Stimulated cell growth and enhanced protein synthesis. | [5] |
| Various Human Cell Lines (HMC-3, HepaRG, MRC-5, RMS-13) | EC50: 1 - 70 µM | Significant decreases in viability. | [18] |
Note: The effect of TFA can be cell-type dependent, and it is crucial to determine the specific toxicity in your cell line of interest.
Experimental Protocols
Protocol 1: TFA Removal by Lyophilization with HCl
This method replaces the TFA counter-ion with a chloride ion, which is generally more biocompatible.
Materials:
-
EZM0414 TFA salt
-
100 mM Hydrochloric acid (HCl) solution
-
Distilled, deionized water
-
Lyophilizer
Procedure:
-
Dissolve the this compound salt in a minimal amount of distilled, deionized water.
-
Add the 100 mM HCl solution to the dissolved compound.
-
Allow the solution to stand at room temperature for 1-2 minutes.
-
Flash-freeze the solution using liquid nitrogen or a dry ice/ethanol bath.
-
Lyophilize the frozen sample overnight until all solvent is removed.
-
For complete removal, it is recommended to repeat this cycle 2-3 times.
Protocol 2: TFA Exchange using Ion-Exchange Chromatography
This method uses a resin to capture the positively charged EZM0414 while allowing the negatively charged TFA to be washed away. EZM0414 is then eluted with a solution containing a more biocompatible counter-ion like acetate.
Materials:
-
This compound salt
-
Strong anion exchange resin
-
1 M Sodium acetate solution
-
Distilled, deionized water
-
Appropriate chromatography columns
Procedure:
-
Pack a small chromatography column with the strong anion exchange resin.
-
Equilibrate the column by washing with 1 M sodium acetate solution.
-
Wash the column thoroughly with distilled, deionized water to remove excess sodium acetate.
-
Dissolve the this compound salt in a minimal amount of distilled, deionized water.
-
Load the dissolved sample onto the column.
-
Wash the column with distilled, deionized water to remove the TFA.
-
Elute the EZM0414, now as an acetate salt, with an appropriate buffer.
-
Lyophilize the collected fractions to obtain the solid compound.
Visualizations
SETD2 Signaling Pathway
Caption: Simplified signaling pathway of SETD2 and its inhibition by EZM0414.
Experimental Workflow for Mitigating TFA Toxicity
Caption: Decision workflow for handling potential this compound salt toxicity.
References
- 1. Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. lifetein.com [lifetein.com]
- 4. TFA removal service - SB-PEPTIDE - Peptide synthesis [sb-peptide.com]
- 5. genscript.com [genscript.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. SETting the Stage for Cancer Development: SETD2 and the Consequences of Lost Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | SETD2-H3K36ME3: an important bridge between the environment and tumors [frontiersin.org]
- 12. Structure and function of the lysine methyltransferase SETD2 in cancer: From histones to cytoskeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound (SETD2-IN-1 TFA) | Histone Methyltransferase | 2411759-92-5 | Invivochem [invivochem.com]
- 14. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]
- 15. benchchem.com [benchchem.com]
- 16. peptide.com [peptide.com]
- 17. peptide.com [peptide.com]
- 18. Comparative cytotoxicity of seven per- and polyfluoroalkyl substances (PFAS) in six human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing EZM0414 TFA precipitation in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with EZM0414, specifically addressing the common issue of its trifluoroacetate (TFA) salt precipitation in aqueous solutions.
Troubleshooting Guide
Precipitation of EZM0414 TFA salt upon dissolution in aqueous buffers is a common challenge. This guide provides a systematic approach to identify the cause and resolve the issue.
Problem: this compound precipitates out of solution.
Step 1: Initial Assessment
-
Observe the precipitation: When does the precipitation occur?
-
Immediately upon adding the aqueous buffer to the this compound powder?
-
After a period of time?
-
Upon temperature change (e.g., moving from room temperature to 37°C)?
-
-
Review your protocol:
-
What is the final concentration of EZM0414 in your solution?
-
What is the composition of your aqueous buffer (e.g., PBS, Tris)?
-
What is the pH of your final solution?
-
Are you using a stock solution (e.g., in DMSO) or dissolving the solid directly?
-
Step 2: Solution Preparation Workflow
The following workflow can help troubleshoot and prevent precipitation issues.
Caption: A stepwise workflow for preparing EZM0414 solutions to minimize precipitation.
Step 3: Troubleshooting Scenarios & Solutions
| Scenario | Potential Cause | Recommended Solution |
| Precipitation upon direct dissolution in aqueous buffer | Low intrinsic aqueous solubility of EZM0414 free base. The TFA salt enhances solubility, but it may still be limited in neutral pH buffers. | Prepare a high-concentration stock solution in DMSO first. EZM0414 is highly soluble in DMSO (up to 120 mg/mL)[1]. Subsequently, dilute the DMSO stock into your aqueous buffer. Ensure the final DMSO concentration is compatible with your experimental system. |
| Precipitation after diluting DMSO stock into aqueous buffer | The final concentration of EZM0414 exceeds its solubility limit in the aqueous buffer, even with a small percentage of DMSO. | Decrease the final concentration of EZM0414. Increase the percentage of co-solvents. Formulations with co-solvents like PEG300 and Tween-80 have been used for in vivo studies and can improve solubility.[2] Adjust the pH of the buffer. The piperazine moiety in EZM0414 is likely basic. Lowering the pH of the buffer (e.g., to pH 5-6) may increase the protonation of this group and enhance aqueous solubility. Perform a small-scale test to determine the optimal pH. |
| Precipitation over time or with temperature change | The solution is supersaturated, and the compound is slowly crashing out. Changes in temperature can decrease solubility. | Prepare fresh solutions before each experiment. Maintain the solution at a constant temperature where solubility is known to be sufficient. Consider using a formulation with solubilizing excipients such as cyclodextrins if compatible with your assay. |
| Cloudy or hazy solution | Formation of fine precipitate or colloidal suspension. | Sonicate the solution. Sonication is recommended to aid dissolution in water.[1]Filter the solution through a 0.22 µm filter to remove any undissolved particles, but be aware that this may reduce the effective concentration of your compound if significant precipitation has occurred. |
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
The solubility of this compound in water is approximately 2 mg/mL (3.89 mM); sonication is recommended to achieve this.[1] However, solubility can be significantly lower in buffered solutions at neutral pH.
Q2: Why does the TFA salt of EZM0414 precipitate in my aqueous buffer?
EZM0414 is a relatively hydrophobic molecule. While the TFA salt form improves its aqueous solubility compared to the free base, this solubility is still limited, especially in physiological buffers (pH ~7.4). The TFA counterion can be displaced in a buffered solution, leading to the precipitation of the less soluble free base. The presence of other salts in the buffer can also influence solubility.
Q3: What is the best solvent to prepare a stock solution of this compound?
Dimethyl sulfoxide (DMSO) is an excellent solvent for preparing high-concentration stock solutions of this compound, with a reported solubility of up to 120 mg/mL.[1]
Q4: Can I adjust the pH of my buffer to improve the solubility of this compound?
Yes, adjusting the pH can be an effective strategy. EZM0414 contains a piperazine group, which is basic. Lowering the pH of the aqueous buffer (e.g., towards a more acidic pH) will increase the protonation of this group, which is expected to enhance the molecule's solubility in water. It is advisable to test a range of pH values to find the optimal condition for your experiment while ensuring the pH is compatible with your biological system.
Q5: Are there any established formulations to improve the solubility of EZM0414 for in vivo studies?
Yes, several formulations using co-solvents have been reported to achieve higher concentrations of EZM0414 for in vivo administration. These often include a combination of DMSO, PEG300, Tween-80, and saline.[2]
Q6: Can I heat the solution to dissolve the this compound?
Gentle warming can be used to aid dissolution, but prolonged or excessive heating should be avoided as it may degrade the compound. It is recommended to try sonication first. If warming is necessary, do so cautiously and for a short period.
Q7: Will the TFA counterion interfere with my biological assay?
Trifluoroacetic acid can be toxic to cells at high concentrations and may alter the pH of unbuffered solutions.[3][4] When using this compound in cell-based assays, it is crucial to ensure that the final concentration of TFA is low enough to not affect cell viability or the experimental outcome. Preparing a concentrated stock in DMSO and then diluting it significantly in your culture medium usually mitigates this risk.
Quantitative Data
Table 1: Solubility of EZM0414 and its TFA Salt
| Solvent | Form | Concentration | Molarity | Notes |
| Water | TFA Salt | 2 mg/mL | 3.89 mM | Sonication is recommended.[1] |
| DMSO | TFA Salt | 120 mg/mL | 233.23 mM | Sonication is recommended.[1] |
| DMSO | Free Base | 40 mg/mL | 99.87 mM | Use fresh DMSO as moisture can reduce solubility.[5] |
| Ethanol | Free Base | 10 mg/mL | - | - |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the required amount of this compound powder. The molecular weight of EZM0414 free base is 400.49 g/mol . The molecular weight of the TFA salt will be higher.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the powder to achieve a 10 mM concentration.
-
Solubilization: Vortex the solution thoroughly. If necessary, sonicate the vial in a water bath for 5-10 minutes until the solution is clear.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: General Procedure for Diluting this compound into an Aqueous Buffer
-
Thaw Stock: Thaw an aliquot of the 10 mM this compound in DMSO stock solution at room temperature.
-
Pre-warm Buffer: Warm the desired aqueous buffer to the experimental temperature (e.g., 37°C).
-
Serial Dilution: Perform serial dilutions of the DMSO stock solution into the pre-warmed aqueous buffer to reach the final desired concentration. It is critical to add the DMSO stock to the buffer and mix immediately and thoroughly after each addition to minimize local high concentrations that can cause precipitation.
-
Final DMSO Concentration: Ensure the final percentage of DMSO in the solution is below the tolerance level for your specific assay (typically ≤ 0.5% for cell-based assays).
Signaling Pathway
EZM0414 is a potent and selective inhibitor of the histone methyltransferase SETD2. SETD2 is the sole enzyme responsible for the trimethylation of histone H3 at lysine 36 (H3K36me3), a critical epigenetic mark. Loss of SETD2 function is implicated in various cancers, including multiple myeloma and diffuse large B-cell lymphoma, where it acts as a tumor suppressor.[6][7] The inhibition of SETD2 by EZM0414 impacts several downstream cellular processes.
Caption: The signaling pathway of SETD2 and its inhibition by EZM0414.
References
- 1. This compound | Histone Methyltransferase | TargetMol [targetmol.com]
- 2. SETD2 haploinsufficiency enhances germinal center-associated AICDA somatic hypermutation to drive B cell lymphomagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Citropin 1.1 Trifluoroacetate to Chloride Counter-Ion Exchange in HCl-Saturated Organic Solutions: An Alternative Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The impact of counterions in biological activity: case study of antibacterial alkylguanidino ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. SETD2: a complex role in blood malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histone Methyltransferase SETD2 in Lymphoid Malignancy - Lymphoma - NCBI Bookshelf [ncbi.nlm.nih.gov]
Best practices for storing and handling EZM0414 TFA
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and experimental use of EZM0414 TFA, a potent and selective SETD2 inhibitor.
Frequently Asked Questions (FAQs)
1. What is this compound?
This compound is the trifluoroacetic acid salt of EZM0414, a potent, selective, and orally bioavailable small molecule inhibitor of the histone methyltransferase SETD2.[1][2] It is utilized in research to study the roles of SETD2 in various biological processes, including transcriptional regulation, DNA damage repair, and its implications in diseases like multiple myeloma and diffuse large B-cell lymphoma.
2. What is the mechanism of action of this compound?
This compound functions by directly inhibiting the catalytic activity of the SETD2 enzyme.[3] SETD2 is the sole enzyme responsible for the trimethylation of histone H3 at lysine 36 (H3K36me3), a critical epigenetic mark associated with active gene transcription, DNA mismatch repair, and genomic stability.[4][5][6][7] By blocking SETD2, EZM0414 leads to a global reduction in H3K36me3 levels, thereby impacting these cellular processes.
Storage and Handling
3. How should I store this compound powder?
Proper storage of this compound powder is crucial to maintain its stability and activity. The following table summarizes the recommended storage conditions.
| Storage Condition | Duration | Notes |
| -20°C | 3 years | Keep away from moisture and store under nitrogen if possible. |
| 4°C | 2 years | For shorter-term storage. |
4. What are the recommended storage conditions for this compound stock solutions?
Once dissolved, stock solutions of this compound should be stored at low temperatures to ensure stability.
| Storage Temperature | Duration | Notes |
| -80°C | 1 year | Recommended for long-term storage. |
| -20°C | 1 month | Suitable for short-term storage. |
5. What safety precautions should be taken when handling this compound?
Standard laboratory safety practices should be followed when handling this compound. This includes wearing personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Avoid inhalation of the powder or contact with skin and eyes. Work in a well-ventilated area.
Solution Preparation and Stability
6. What is the solubility of this compound in common solvents?
The solubility of this compound in commonly used laboratory solvents is summarized below. Sonication may be required to aid dissolution.
| Solvent | Solubility | Molar Concentration |
| DMSO | 120 mg/mL | 233.23 mM |
| Water | 2 mg/mL | 3.89 mM |
7. How do I prepare a stock solution of this compound?
To prepare a stock solution, it is recommended to use anhydrous DMSO. For example, to prepare a 10 mM stock solution, add the appropriate volume of DMSO to your vial of this compound powder. If the compound does not dissolve readily, gentle warming (up to 45°C) or sonication can be used. For cell-based assays, it is advisable to prepare a stock solution at a concentration that is at least 1000 times higher than the final working concentration to minimize the effect of the solvent on the cells.
8. How should I prepare working solutions for in vitro experiments?
For in vitro experiments, the DMSO stock solution should be serially diluted to the desired concentration. To avoid precipitation, it is recommended to first dilute the stock solution in DMSO to an intermediate concentration before adding it to your aqueous buffer or cell culture medium. Pre-warming the medium and the diluted compound to 37°C can also help prevent precipitation.
9. What are the recommended formulations for in vivo animal studies?
Several formulations can be used for the oral administration of this compound in animal models. The working solution for in vivo experiments should be prepared fresh on the day of use.[1] Below are a few examples of formulations that yield a clear solution.
| Formulation Components | Percentage | Example Preparation (for 1 mL) |
| DMSO | 10% | Add 100 µL of a 50 mg/mL DMSO stock solution to 900 µL of the vehicle. |
| PEG300 | 40% | |
| Tween-80 | 5% | |
| Saline | 45% | |
| OR | ||
| DMSO | 10% | |
| 20% SBE-β-CD in Saline | 90% | |
| OR | ||
| DMSO | 10% | |
| Corn oil | 90% |
Experimental Protocols
10. How can I measure the effect of this compound on cell viability?
A common method to assess cell viability is the MTT assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 to 10 µM) for your desired time point (e.g., 72 hours). Include a vehicle control (DMSO-treated) and a positive control for cell death.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in a humidified incubator.
-
Absorbance Reading: The following day, gently pipette to ensure the formazan crystals are fully dissolved and read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
11. How can I confirm the on-target activity of this compound by measuring H3K36me3 levels?
Western blotting is a standard technique to detect changes in the levels of specific proteins. To confirm that this compound is inhibiting SETD2, you can measure the levels of its product, H3K36me3.
Protocol: Western Blot for H3K36me3
-
Cell Lysis: Treat cells with this compound at various concentrations and time points. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for H3K36me3 overnight at 4°C. Also, probe a separate membrane or the same membrane after stripping with an antibody against total Histone H3 as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the H3K36me3 signal to the total Histone H3 signal.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Precipitation of this compound in aqueous solutions | Low aqueous solubility. | Prepare a higher concentration stock solution in DMSO and perform serial dilutions. Pre-warm aqueous solutions to 37°C before adding the compound. Use a formulation with solubilizing agents like PEG300 or SBE-β-CD for in vivo studies. |
| Inconsistent results in cell-based assays | Instability of the compound in culture medium. | Prepare fresh working solutions for each experiment. Ensure proper storage of stock solutions at -80°C. |
| Cell line variability. | Regularly perform cell line authentication. Use cells at a consistent passage number. | |
| No change in H3K36me3 levels after treatment | Insufficient concentration or treatment time. | Perform a dose-response and time-course experiment to determine the optimal conditions for your cell line. |
| Ineffective antibody. | Use a validated antibody for H3K36me3. Run positive and negative controls for the western blot. | |
| High background in western blots | Insufficient blocking or washing. | Increase the blocking time and the number of washes. Optimize the antibody concentrations. |
Visualizing the SETD2 Signaling Pathway and Experimental Workflow
To better understand the mechanism of action of EZM0414 and its application in experiments, the following diagrams illustrate the SETD2 signaling pathway and a typical experimental workflow.
Caption: The inhibitory effect of this compound on the SETD2 signaling pathway.
Caption: A typical experimental workflow for evaluating the effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound (SETD2-IN-1 TFA) | Histone Methyltransferase | 2411759-92-5 | Invivochem [invivochem.com]
- 4. Frontiers | SETD2-H3K36ME3: an important bridge between the environment and tumors [frontiersin.org]
- 5. SETD2-H3K36ME3: an important bridge between the environment and tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. SETD2 Gene: Function, Mutations, and Research [learn.mapmygenome.in]
How to control for solvent effects when using EZM0414 TFA in DMSO
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to effectively control for solvent effects when using EZM0414 TFA dissolved in DMSO. The following information will help ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it in a TFA salt form?
EZM0414 is a potent and selective inhibitor of the histone methyltransferase SETD2.[1][2][3][4][5][6] The "TFA" indicates that the compound is supplied as a trifluoroacetate salt. This is a common consequence of the purification process for synthetic small molecules and peptides, where trifluoroacetic acid (TFA) is often used in reverse-phase high-performance liquid chromatography (RP-HPLC).[7][8][9][10]
Q2: What are the potential solvent effects I need to be aware of when using this compound in DMSO?
There are two primary sources of solvent effects to consider:
-
Dimethyl Sulfoxide (DMSO): While a common and effective solvent for non-aqueous compounds, DMSO can exert its own biological effects.[11][12][13] At high concentrations (typically >1%), it can be cytotoxic.[11][14][15] Even at lower, sub-toxic concentrations, DMSO can alter cell membrane permeability, influence cell signaling pathways, and affect protein stability, leading to either inhibitory or stimulatory effects on cellular responses.[11][16][17]
-
Trifluoroacetate (TFA) Counter-ion: The TFA counter-ion can also directly impact biological assays.[7][8] It is a strong acid and can alter the pH of your assay buffer.[8] Furthermore, TFA has been shown to interact with proteins, modulate enzyme activity, and affect cell proliferation in a dose-dependent and cell-type-specific manner.[7][8][9][18]
Q3: How can these solvent effects impact my experimental results?
Failure to control for solvent effects can lead to a variety of issues, including:
-
Inaccurate determination of the potency (e.g., IC50) of EZM0414.
-
Irreproducible data between experiments.
-
Misinterpretation of the biological effects of EZM0414.
-
False positive or false negative results.[9]
Q4: What is the recommended final concentration of DMSO in my cell-based assays?
It is crucial to keep the final concentration of DMSO in your cell culture medium as low as possible, ideally below 0.1%.[14] For many cell lines, concentrations up to 0.5% may be tolerated for short exposure times, but it is essential to determine the specific tolerance of your cell line with a DMSO toxicity assay.[15]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| High variability in IC50 values for EZM0414 between experiments. | 1. Inconsistent final DMSO concentration across wells or plates.2. Degradation of EZM0414 in DMSO stock solution.3. Pipetting errors. | 1. Prepare a single, large batch of EZM0414 dilution series in DMSO and then dilute into the final assay medium to ensure a consistent final DMSO concentration. Always include a vehicle control with the same final DMSO concentration.[11]2. Prepare fresh stock solutions of EZM0414 in high-quality, anhydrous DMSO.[1] Store stocks at -80°C in small aliquots to avoid repeated freeze-thaw cycles.[4][19]3. Use calibrated pipettes and proper pipetting techniques. |
| Observed cellular effects in the vehicle control (DMSO alone). | 1. The final DMSO concentration is too high for your specific cell line.2. The TFA from a "TFA-only" control is causing an effect. | 1. Perform a DMSO dose-response experiment to determine the maximum non-toxic concentration for your cells (see Experimental Protocols).2. Prepare a "TFA-only" control by adding a TFA salt (e.g., sodium trifluoroacetate) at a concentration equivalent to that present in your highest concentration of this compound. |
| EZM0414 appears less potent than expected based on published data. | 1. The inhibitory effect of the TFA counter-ion is masking the full effect of EZM0414.2. The stimulatory effect of low-concentration DMSO is counteracting the inhibitory effect of EZM0414.[11] | 1. Include a "TFA-only" control to assess the baseline effect of the counter-ion.2. Ensure your DMSO vehicle control is robust and that the final DMSO concentration is well below the threshold for any stimulatory effects in your cell line. |
| Precipitation of EZM0414 upon dilution into aqueous assay buffer. | The solubility of EZM0414 is exceeded when diluted from a high-concentration DMSO stock into the aqueous buffer. | 1. Prepare an intermediate dilution of the EZM0414 DMSO stock in DMSO before the final dilution into the aqueous buffer.[19]2. If precipitation persists, consider using a different formulation, though this will require extensive validation.[1] |
Experimental Protocols
Determining the Maximum Tolerated DMSO Concentration
Objective: To determine the highest concentration of DMSO that does not significantly affect the viability or proliferation of your target cell line.
Methodology:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment (e.g., 24-72 hours).
-
DMSO Dilution Series: Prepare a 2X concentrated serial dilution of DMSO in your complete cell culture medium. Typical final concentrations to test range from 0.01% to 5.0%.
-
Treatment: Remove the seeding medium from the cells and add 100 µL of the 2X DMSO dilutions. Add 100 µL of complete medium to the control wells (no DMSO).
-
Incubation: Incubate the plate for the intended duration of your EZM0414 experiments (e.g., 24, 48, or 72 hours).
-
Viability/Proliferation Assay: Assess cell viability using a standard method such as an MTT, MTS, or CellTiter-Glo® assay.
-
Data Analysis: Normalize the results to the no-DMSO control. The maximum tolerated DMSO concentration is the highest concentration that does not result in a statistically significant decrease in cell viability.
Data Presentation:
| Final DMSO Concentration (%) | Average Cell Viability (% of Control) | Standard Deviation |
| 0 (Control) | 100 | 5.2 |
| 0.05 | 98.7 | 4.8 |
| 0.1 | 97.1 | 5.5 |
| 0.25 | 95.3 | 6.1 |
| 0.5 | 90.8 | 7.3 |
| 1.0 | 75.4 | 8.9 |
| 2.0 | 45.2 | 10.2 |
| 5.0 | 10.1 | 3.4 |
Protocol for a Controlled EZM0414 Experiment
Objective: To accurately determine the effect of EZM0414 on a cellular or biochemical endpoint while controlling for solvent and counter-ion effects.
Methodology:
-
Prepare Stock Solutions:
-
This compound Stock: Prepare a high-concentration stock (e.g., 10 mM) in 100% anhydrous DMSO.
-
TFA Control Stock: Prepare a stock of a simple TFA salt (e.g., sodium trifluoroacetate) in DMSO at a molar concentration equivalent to your highest this compound stock concentration.
-
-
Prepare Treatment Dilutions:
-
EZM0414 Dilution Series: Perform a serial dilution of your this compound stock in 100% DMSO.
-
TFA Control Dilution: Prepare a dilution of the TFA control stock in 100% DMSO to match the TFA concentration in the highest EZM0414 treatment.
-
-
Assay Plate Setup: Include the following controls on your assay plate:
-
Untreated Control: Cells in medium only.
-
Vehicle Control: Cells treated with the final concentration of DMSO used in the EZM0414 dilutions.
-
TFA Control: Cells treated with the TFA control dilution.
-
EZM0414 Treatment: Cells treated with the EZM0414 dilution series.
-
-
Final Dilution: Dilute all DMSO-based solutions into the final assay medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells (except the untreated control).
-
Incubation and Readout: Perform your assay according to your standard protocol.
Visualizing Experimental Design and Signaling
Experimental Workflow for Controlling Solvent Effects
Caption: Workflow for preparing controls for this compound experiments.
Logic for Data Interpretation
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Facebook [cancer.gov]
- 6. Conformational-Design-Driven Discovery of EZM0414: A Selective, Potent SETD2 Inhibitor for Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. genscript.com [genscript.com]
- 10. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DMSO: Significance and symbolism [wisdomlib.org]
- 13. researchgate.net [researchgate.net]
- 14. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 15. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 16. What effects does DMSO have on cell assays? - Quora [quora.com]
- 17. mdpi.com [mdpi.com]
- 18. research.manchester.ac.uk [research.manchester.ac.uk]
- 19. This compound | Histone Methyltransferase | TargetMol [targetmol.com]
Optimizing treatment duration for maximal EZM0414 TFA effect
Welcome to the technical support center for EZM0414 TFA, a potent and selective inhibitor of the histone methyltransferase SETD2. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments for the maximal therapeutic effect of this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of EZM0414?
A1: EZM0414 is a first-in-class, orally bioavailable small molecule that potently and selectively inhibits the enzymatic activity of SETD2.[1][2] SETD2 is the sole histone methyltransferase responsible for the trimethylation of histone H3 at lysine 36 (H3K36me3), a key epigenetic mark involved in transcriptional regulation, DNA repair, and B-cell development.[2] By inhibiting SETD2, EZM0414 leads to a reduction in global H3K36me3 levels, which can disrupt these cellular processes in cancer cells, ultimately leading to anti-proliferative effects.[1] This mechanism is particularly relevant in malignancies with dysregulated H3K36 methylation, such as multiple myeloma (MM) with the t(4;14) translocation and diffuse large B-cell lymphoma (DLBCL).[2]
Q2: How do I determine the optimal concentration of EZM0414 for my in vitro experiments?
A2: The optimal concentration of EZM0414 will be cell line-dependent. Preclinical studies have shown a range of IC50 values. For instance, in t(4;14) MM cell lines, the median IC50 value was approximately 0.24 µM, while for non-t(4;14) MM cell lines it was around 1.2 µM.[1] DLBCL cell lines have shown a wider range of sensitivity, with IC50 values from 0.023 µM to over 10 µM.[1] We recommend performing a dose-response curve with a broad range of concentrations (e.g., 10 nM to 25 µM) to determine the IC50 in your specific cell line. A 14-day long-term proliferation assay may be necessary to observe significant anti-proliferative effects.
Q3: What is a recommended starting dose and schedule for in vivo studies?
A3: In preclinical xenograft models using human KMS-11 multiple myeloma cells in NOD SCID mice, daily oral dosing of EZM0414 at 15 mg/kg and 30 mg/kg administered twice daily (BID) was well-tolerated and resulted in significant tumor growth reductions of 60% and 91%, respectively. These studies demonstrated a clear dose-response relationship.
Q4: How can I confirm that EZM0414 is engaging its target in my in vivo model?
A4: On-target engagement of EZM0414 can be confirmed by measuring the levels of H3K36me3 in tumor tissue. In preclinical studies, treatment with EZM0414 led to a significant reduction in intratumoral H3K36me3 levels. Analysis of tumor samples taken 12 hours after the last dose showed a dose-dependent decrease in H3K36me3, confirming on-target inhibition of SETD2 methyltransferase activity. Western blotting is a suitable method for this analysis.
Q5: There is limited information on the optimal treatment duration for EZM0414. How can I approach optimizing this in my preclinical model?
A5: Determining the optimal treatment duration is a critical experimental question. While published preclinical studies have used fixed durations (e.g., 35 days), the ideal duration for maximal effect is not yet defined. Here is a suggested experimental approach to address this:
-
Staggered Treatment Arms: Design a study with multiple treatment arms where the duration of EZM0414 administration is varied (e.g., 2, 4, 6, and 8 weeks of continuous dosing).
-
Tumor Growth Monitoring: Monitor tumor volume in all groups throughout the treatment period and for a significant period after treatment cessation to assess the durability of the response and time to relapse.
-
Pharmacodynamic Analysis: At the end of each treatment duration, collect tumor samples to assess the levels of H3K36me3. This will help correlate the duration of target inhibition with the anti-tumor response.
-
Intermittent Dosing Schedules: In addition to continuous dosing, consider evaluating intermittent dosing schedules (e.g., 4 weeks on, 2 weeks off). This can sometimes maintain efficacy while reducing potential toxicities.
-
Correlation with Survival: For a more definitive assessment, a survival study with different treatment durations can be conducted to determine the impact on overall survival.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Limited or no anti-proliferative effect observed in vitro. | Cell line may be insensitive to SETD2 inhibition. Insufficient treatment duration. Incorrect drug concentration. | Confirm the SETD2 dependency of your cell line. Extend the treatment duration (e.g., up to 14 days). Perform a dose-response experiment to determine the IC50 for your specific cell line. |
| High variability in tumor growth in in vivo studies. | Inconsistent tumor cell implantation. Variability in drug administration. Animal health issues. | Ensure a consistent number of viable cells are implanted at the same site for each animal. Use precise oral gavage techniques to ensure consistent dosing. Monitor animal health closely and exclude any outliers with clear health issues. |
| No significant reduction in H3K36me3 levels in vivo. | Insufficient drug exposure at the tumor site. Incorrect timing of sample collection. Technical issues with Western blotting. | Verify the pharmacokinetic profile of EZM0414 in your model to ensure adequate tumor penetration. Collect tumor samples at a time point where target engagement is expected to be high (e.g., 12 hours post-dose). Optimize your Western blot protocol, including antibody concentrations and transfer conditions. |
| Tumor regrowth observed after cessation of treatment. | Treatment duration was not sufficient to induce a durable response. Development of resistance mechanisms. | Refer to the FAQ on optimizing treatment duration and consider experiments with longer or intermittent dosing schedules. Analyze relapsed tumors for potential resistance mechanisms, such as mutations in SETD2 or compensatory signaling pathways. |
Data Summary
In Vitro Anti-Proliferative Activity of EZM0414
| Cell Line Type | Median IC50 (µM) |
| t(4;14) Multiple Myeloma | 0.24[1] |
| non-t(4;14) Multiple Myeloma | 1.2[1] |
| Diffuse Large B-Cell Lymphoma | 0.023 to >10[1] |
In Vivo Efficacy of EZM0414 in KMS-11 Xenograft Model
| Dose (mg/kg, p.o., BID) | Tumor Growth Reduction (%) |
| 15 | 60 |
| 30 | 91 |
Experimental Protocols
Protocol: In Vivo Efficacy Study in a Mouse Xenograft Model
-
Cell Culture: Culture human KMS-11 multiple myeloma cells under standard conditions.
-
Animal Model: Use female NOD SCID mice, 6-8 weeks of age.
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 KMS-11 cells in a suitable matrix (e.g., Matrigel) into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements at least twice a week. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization: When tumors reach an average volume of 150-200 mm^3, randomize mice into treatment and control groups.
-
Drug Preparation and Administration: Prepare this compound in a vehicle solution (e.g., 0.5% methylcellulose with 0.2% Tween 80 in water). Administer the drug or vehicle orally (p.o.) twice daily (BID) at the desired doses (e.g., 15 and 30 mg/kg).
-
Treatment Duration: Treat the animals for a predetermined period (e.g., 28-35 days).
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. The primary efficacy endpoint is the inhibition of tumor growth.
-
Pharmacodynamic Analysis: At the end of the study (or at specified time points), euthanize a subset of animals and collect tumor tissue for analysis of H3K36me3 levels by Western blot.
Visualizations
Caption: Mechanism of action of EZM0414 in inhibiting SETD2.
Caption: Workflow for optimizing EZM0414 treatment duration.
References
Validation & Comparative
Comparing the potency of EZM0414 TFA with other SETD2 inhibitors
An Objective Comparison of EZM0414 TFA and Other SETD2 Inhibitors for Researchers
This guide provides a detailed comparison of this compound, a potent and selective small-molecule inhibitor of the SETD2 histone methyltransferase, with other known inhibitors. The information is tailored for researchers, scientists, and drug development professionals, offering quantitative data, experimental methodologies, and pathway visualizations to support informed decisions in preclinical research.
Introduction to SETD2
SET domain-containing protein 2 (SETD2) is a crucial enzyme in epigenetic regulation. It is the sole enzyme responsible for the trimethylation of histone H3 at lysine 36 (H3K36me3), a modification associated with transcriptional elongation, RNA splicing, and DNA damage repair.[1][2][3][4] Given its fundamental role, dysregulation of SETD2 has been implicated in the pathogenesis of various cancers, including multiple myeloma (MM), diffuse large B-cell lymphoma (DLBCL), and clear cell renal cell carcinoma, making it a compelling target for therapeutic intervention.[1][2][5]
This compound: A Potent and Selective Inhibitor
EZM0414 (also known as SETD2-IN-1) is a potent, selective, and orally bioavailable inhibitor of SETD2.[6][7][8] Its trifluoroacetic acid (TFA) salt form is commonly used in research.[6] EZM0414 was developed to interrogate SETD2 biology both in vitro and in vivo and is currently undergoing Phase 1 clinical trials.[9] It has demonstrated robust anti-proliferative effects in cancer cell lines, particularly those with a t(4;14) translocation in multiple myeloma, which leads to overexpression of the H3K36 methyltransferase MMSET (also known as NSD2) and increases the levels of H3K36me2, the substrate for SETD2.[9][10]
Potency Comparison of SETD2 Inhibitors
The potency of EZM0414 has been established through various biochemical and cellular assays. It shows significantly higher potency compared to earlier lead compounds identified during its development.
| Compound Name | Type | Target | Biochemical IC50 | Cellular IC50 (H3K36me3) | Notes |
| EZM0414 | Final Compound | SETD2 | 18 nM[6][7] | 34 nM[6][7] | Potent, selective, and orally bioavailable inhibitor.[8][10] |
| EPZ-719 | Tool Compound | SETD2 | 8 nM | 20 nM | An advanced tool compound from the same development series as EZM0414.[11] |
| Indolylcarboxamide 3-F | Lead Analogue | SETD2 | 12 nM[9][10] | 41 nM[9][10] | A close analogue of an early lead compound. |
| Indolylcarboxamide 2 | Lead Analogue | SETD2 | 18 nM[9] | 235 nM[9] | An early lead compound with lower cellular potency. |
| EPZ-040414 | Early Compound | SETD2 | Low nM | 60-200 nM (in t(4;14) MM cells) | An early version from the discovery program, showing cytotoxicity in specific MM cell lines.[12] |
-
IC50 (Half-maximal inhibitory concentration): A measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower values indicate higher potency.
Cellular Activity of EZM0414
EZM0414 has demonstrated potent anti-proliferative effects across a range of multiple myeloma and DLBCL cell lines. Its activity is particularly pronounced in t(4;14) MM cell lines.
| Cell Line Type | IC50 Range |
| t(4;14) Multiple Myeloma | Median IC50 of 0.24 µM[13] |
| non-t(4;14) Multiple Myeloma | Median IC50 of 1.2 µM[13] |
| Diffuse Large B-cell Lymphoma (DLBCL) | 0.023 µM to >10 µM[6][13] |
Experimental Protocols
SETD2 Biochemical Potency Assay
This protocol outlines the method for determining the half-maximal inhibitory concentration (IC50) of inhibitors against SETD2 enzyme activity.
-
Reaction Setup: The assay is performed by combining the SETD2 enzyme with a biotinylated histone H3 peptide substrate and the methyl donor S-adenosylmethionine (SAM), which is radiolabeled (e.g., with ³H).
-
Inhibitor Addition: Test compounds, such as EZM0414, are added at various concentrations (typically a 10-point, 3-fold serial dilution). A control with DMSO (vehicle) represents 0% inhibition, and a control with S-adenosyl-L-homocysteine (SAH), the product of the methylation reaction, represents 100% inhibition.[13]
-
Incubation: The reaction mixture is incubated to allow for the enzymatic methylation of the peptide substrate.
-
Capture and Detection: The reaction is stopped, and the biotinylated peptides are captured on streptavidin-coated plates. The amount of incorporated radiolabel is quantified using a scintillation counter (e.g., a Topcount plate reader).[13]
-
Data Analysis: The percentage of inhibition is calculated relative to the controls. The IC50 value is then determined by fitting the concentration-response data to a four-parameter logistical equation.[13]
Caption: Workflow for Biochemical IC50 Determination.
Cellular H3K36me3 Inhibition Assay (In-Cell Western)
This method quantifies the ability of an inhibitor to block SETD2 activity within a cellular context by measuring the levels of H3K36me3.
-
Cell Seeding: Cells (e.g., A549) are seeded into multi-well plates (e.g., 384-well) coated with Poly-D-Lysine.[13]
-
Compound Treatment: The test compound (e.g., EZM0414) is added to the wells at various concentrations, and the cells are incubated for a set period (e.g., 48-72 hours).
-
Cell Fixation and Permeabilization: Cells are fixed with formaldehyde and permeabilized with a detergent (e.g., Triton X-100) to allow antibody access.
-
Antibody Incubation: Cells are incubated with a primary antibody specific for H3K36me3 and a normalization antibody (e.g., total Histone H3).
-
Secondary Antibody and Detection: Fluorescently labeled secondary antibodies are added to detect the primary antibodies. The fluorescence intensity for both the target (H3K36me3) and normalization protein is measured using an imaging system.
-
Data Analysis: The H3K36me3 signal is normalized to the total histone signal. The resulting data is used to generate a concentration-response curve and calculate the cellular IC50 value.
SETD2 Signaling Pathways
SETD2 function is integrated with several key signaling pathways that are critical in cancer biology. Loss of SETD2 function can lead to the dysregulation of these pathways, promoting tumorigenesis.[5]
-
Wnt/β-catenin Pathway: SETD2 deficiency can promote the expression of DVL2, leading to increased stabilization and activity of β-catenin.[5] This enhances Wnt signaling, which is linked to oncogenesis and cell proliferation.[2][5]
-
DNA Damage Repair: SETD2 plays a vital role in the DNA damage response by generating H3K36me3, which is necessary for recruiting DNA repair proteins and facilitating homologous recombination.[2][3]
-
AMPK-FOXO3-SETD2 Axis: In prostate cancer, the AMPK-FOXO3 signaling pathway can "sense" changes in extracellular energy and regulate the expression of SETD2.[1] This axis is involved in suppressing cancer metastasis.[1]
-
p53 Checkpoint: SETD2 is required for activating the p53-mediated checkpoint, a critical tumor suppression mechanism.[3]
Caption: Simplified SETD2 Signaling Interactions.
References
- 1. Frontiers | SETD2-H3K36ME3: an important bridge between the environment and tumors [frontiersin.org]
- 2. Frontiers | Histone methyltransferase SETD2: An epigenetic driver in clear cell renal cell carcinoma [frontiersin.org]
- 3. SETD2 in cancer: functions, molecular mechanisms, and therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Histone methyltransferase SETD2: a potential tumor suppressor in solid cancers [jcancer.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Conformational-Design-Driven Discovery of EZM0414: A Selective, Potent SETD2 Inhibitor for Clinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Conformational-Design-Driven Discovery of EZM0414: A Selective, Potent SETD2 Inhibitor for Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ashpublications.org [ashpublications.org]
- 13. This compound (SETD2-IN-1 TFA) | Histone Methyltransferase | 2411759-92-5 | Invivochem [invivochem.com]
A Preclinical Comparative Guide: SETD2 Inhibitor EZM0414 TFA versus EZH2 Inhibitors in Hematological Malignancies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of EZM0414 TFA, a potent and selective SETD2 inhibitor, with competitor compounds targeting the EZH2 histone methyltransferase, Tazemetostat and GSK126. The data presented is collated from various preclinical studies in multiple myeloma (MM) and diffuse large B-cell lymphoma (DLBCL) models.
Executive Summary
This compound is a first-in-class, orally bioavailable small molecule inhibitor of SETD2, the sole histone methyltransferase responsible for H3K36 trimethylation (H3K36me3).[1][2] Preclinical data demonstrates its potent anti-proliferative activity and tumor growth inhibition in MM and DLBCL models, particularly in those with a t(4;14) translocation.[2][3][4] Competitor compounds, Tazemetostat and GSK126, are selective inhibitors of EZH2, a key component of the PRC2 complex that mediates H3K27 trimethylation (H3K27me3). These EZH2 inhibitors have also shown preclinical efficacy in various hematological malignancies.[5][6][7] This guide aims to provide a comparative overview of their preclinical profiles to aid in the evaluation of these distinct epigenetic modifiers.
Data Presentation
Table 1: In Vitro Anti-Proliferative Activity of this compound and Competitor Compounds in Multiple Myeloma (MM) Cell Lines
| Compound | Target | MM Cell Line | Assay Duration | IC50 / Effect | Citation |
| This compound | SETD2 | t(4;14) cell lines | 7 days | 0.24 µM (median) | [2][3] |
| non-t(4;14) cell lines | 7 days | 1.2 µM (median) | [2] | ||
| Tazemetostat | EZH2 | Multiple Myeloma cell lines | 14 days | Robust anti-proliferative effect | [5] |
| GSK126 | EZH2 | MM.1S, LP1, RPMI8226, U266, OPM2, NCI-H929 | 72 hours | IC50: 12.6 µM to 17.4 µM | [8] |
Note: Data is compiled from different studies and direct comparison should be made with caution.
Table 2: In Vitro Anti-Proliferative Activity of this compound and Competitor Compounds in Diffuse Large B-Cell Lymphoma (DLBCL) Cell Lines
| Compound | Target | DLBCL Cell Line | Assay Duration | IC50 / Effect | Citation |
| This compound | SETD2 | Panel of DLBCL cell lines | Not Specified | 0.023 µM to >10 µM | [3] |
| Tazemetostat | EZH2 | EZH2 mutant cell lines | 11 days | More sensitive than WT | [1] |
| EZH2 wild-type cell lines | 11 days | Cytostatic effect | [1] | ||
| GSK126 | EZH2 | EZH2 mutant DLBCL cell lines | Not Specified | Effectively inhibits proliferation | [9] |
Note: Data is compiled from different studies and direct comparison should be made with caution.
Table 3: In Vivo Efficacy of this compound and Competitor Compounds in Xenograft Models
| Compound | Target | Xenograft Model | Dosing | Key Findings | Citation |
| This compound | SETD2 | KMS-11 (t(4;14) MM) | 15 and 30 mg/kg, p.o., BID | 60% and 91% tumor growth reduction, respectively.[6] | [3][6] |
| RPMI-8226 (non-t(4;14) MM) | Not specified | >75% Tumor Growth Inhibition (TGI) | [2] | ||
| TMD8, KARPAS422 (DLBCL) | Not specified | >75% TGI | [2] | ||
| Tazemetostat | EZH2 | OCI-LY19 (DLBCL, WT EZH2) | 125 and 500 mg/kg, BID | Significant dose-dependent TGI | [1] |
| Toledo, SU-DHL-5 (DLBCL, WT EZH2) | 125 and 500 mg/kg, BID | Modest TGI | [1] | ||
| GSK126 | EZH2 | RPMI8226 (MM) | 200 mg/kg/day, i.p. for ~14 days | Significant delay in tumor growth | [8][10] |
| EZH2 mutant DLBCL | Not specified | Markedly inhibits tumor growth | [9] |
Note: Data is compiled from different studies and direct comparison should be made with caution.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of this compound in inhibiting SETD2.
Caption: Mechanism of action of EZH2 inhibitors.
Caption: General workflow for preclinical comparison.
Experimental Protocols
Cell Viability / Anti-Proliferation Assays
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds on cancer cell lines.
General Protocol (example using CellTiter-Glo®):
-
Cell Seeding: Cancer cell lines (e.g., KMS-11 for MM, Toledo for DLBCL) are seeded in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: Compounds (this compound, Tazemetostat, GSK126) are serially diluted to a range of concentrations and added to the wells. A vehicle control (e.g., DMSO) is also included.
-
Incubation: Plates are incubated for a specified period (e.g., 72 hours, 7 days, or 14 days), with media and compound replenishment as required for longer assays.
-
Lysis and Luminescence Reading: CellTiter-Glo® reagent is added to each well, and after a brief incubation to lyse the cells and stabilize the luminescent signal, the luminescence is read using a plate reader.
-
Data Analysis: The luminescent signal, which is proportional to the amount of ATP and thus the number of viable cells, is used to calculate the percentage of cell viability relative to the vehicle control. IC50 values are determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a four-parameter dose-response curve.
Note: Specific cell densities, incubation times, and reagents may vary between studies.
Western Blot for Histone Methylation
Objective: To assess the on-target activity of the inhibitors by measuring the levels of specific histone methylation marks.
General Protocol:
-
Cell Treatment and Lysis: Cells are treated with the respective inhibitors or vehicle for a defined period. After treatment, cells are harvested, and nuclear extracts or whole-cell lysates are prepared using appropriate lysis buffers containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the target histone modification (e.g., anti-H3K36me3 for EZM0414, anti-H3K27me3 for Tazemetostat/GSK126) and a loading control (e.g., anti-total Histone H3).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Analysis: The band intensities are quantified, and the level of the specific histone methylation mark is normalized to the total histone H3 level.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of the compounds in a living organism.
General Protocol:
-
Cell Implantation: Immunocompromised mice (e.g., NOD/SCID or nude mice) are subcutaneously injected with a suspension of cancer cells (e.g., 5-10 million cells) mixed with Matrigel.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into treatment and control groups.
-
Compound Administration: The compounds are administered to the treatment groups via the appropriate route (e.g., oral gavage for EZM0414) at specified doses and schedules. The control group receives the vehicle.
-
Tumor Measurement and Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers. The body weight and general health of the mice are also monitored.
-
Endpoint and Analysis: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumor growth inhibition (TGI) is calculated by comparing the tumor volumes in the treated groups to the control group. Tumors may also be excised for pharmacodynamic analysis (e.g., western blotting for histone marks).
Conclusion
This compound demonstrates a distinct mechanism of action by targeting SETD2 and inhibiting H3K36 trimethylation, a mark associated with active transcription. This contrasts with the EZH2 inhibitors, Tazemetostat and GSK126, which target the repressive H3K27 trimethylation mark. Preclinical data suggests that this compound is particularly effective in t(4;14) multiple myeloma, a patient population with a clear biological rationale for SETD2 inhibition.[2][4] Both this compound and the EZH2 inhibitors show promising anti-tumor activity in DLBCL models. The choice between these therapeutic strategies may depend on the specific genetic and epigenetic context of the malignancy. Further preclinical and clinical studies, including direct comparative trials, are warranted to fully elucidate the relative efficacy and potential combination benefits of these different epigenetic modulators.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Targeting SETD2 with EZM0414: A Promising Therapeutic Approach for Advanced Multiple Myeloma and Diffuse Large B-Cell Lymphoma [synapse.patsnap.com]
- 5. Evaluation of Tazemetostat as a Therapeutically Relevant Substance in Biliary Tract Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tazemetostat decreases β-catenin and CD13 protein expression in HEPG-2 and Hepatitis B virus-transfected HEPG-2 with decreased cell viability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Blocking EZH2 methylation transferase activity by GSK126 decreases stem cell-like myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
Validating the Specificity of EZM0414 TFA for SETD2: A Comparative Guide
For researchers in oncology, epigenetics, and drug discovery, the precise validation of a small molecule inhibitor's specificity is paramount. This guide provides a comprehensive comparison of EZM0414 TFA, a potent and selective inhibitor of the SETD2 histone methyltransferase, with alternative compounds. We present supporting experimental data, detailed protocols for key validation assays, and visual diagrams to elucidate experimental workflows and the intricate signaling pathways governed by SETD2.
Quantitative Comparison of SETD2 Inhibitors
The following table summarizes the inhibitory activity and selectivity of this compound against the alternative SETD2 inhibitor, EPZ-719. This data is critical for researchers to assess the suitability of these compounds for their specific experimental needs.
| Inhibitor | Target | Biochemical IC50 | Cellular IC50 (H3K36me3) | Selectivity Profile |
| This compound | SETD2 | 18 nM[1][2] | 34 nM[1][2] | Highly selective; tested against a panel of 47 targets and 72 kinases, with IC50 > 25 μM for all except D2 (13.0 μM) and 5-HT1B (3.2 μM)[3] |
| EPZ-719 | SETD2 | 5 nM[4] | 20 nM[5] | Reported as a potent SETD2 inhibitor with high selectivity over other histone methyltransferases[6] |
Experimental Protocols
To ensure robust and reproducible results, detailed methodologies for validating inhibitor specificity are essential. Below are protocols for two key assays: a biochemical assay to determine enzymatic inhibition and a cellular assay to assess target engagement in a physiological context.
Biochemical Histone Methyltransferase (HMT) Assay
This protocol outlines a radiometric method for determining the in vitro potency of inhibitors against SETD2.
Materials:
-
Recombinant human SETD2 enzyme
-
Histone H3 peptide (substrate)
-
S-[3H]-adenosyl-L-methionine (3H-SAM) (methyl donor)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl2, 4 mM DTT)
-
Inhibitor compound (this compound or alternative)
-
Scintillation cocktail
-
Filter plates and a filter-binding apparatus
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer, recombinant SETD2 enzyme, and the histone H3 peptide substrate.
-
Add the inhibitor compound at various concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO).
-
Initiate the methyltransferase reaction by adding 3H-SAM.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a quench buffer (e.g., 2% trifluoroacetic acid).
-
Transfer the reaction mixture to a filter plate and wash to remove unincorporated 3H-SAM.
-
Add scintillation cocktail to the wells and measure the radioactivity using a microplate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
In-Cell Western (ICW) Assay for H3K36 Trimethylation
This protocol describes a quantitative immunofluorescence-based assay to measure the inhibition of SETD2-mediated H3K36 trimethylation in cells.
Materials:
-
Cells expressing SETD2 (e.g., A549)
-
96-well microplate
-
Cell culture medium
-
Inhibitor compound (this compound or alternative)
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against H3K36me3
-
Primary antibody for normalization (e.g., total Histone H3)
-
Fluorescently labeled secondary antibodies
-
Imaging system capable of detecting fluorescence in microplates
Procedure:
-
Seed cells in a 96-well microplate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the inhibitor compound for a specified duration (e.g., 48 hours).
-
Fix the cells with fixation buffer.
-
Permeabilize the cells with permeabilization buffer.
-
Block non-specific antibody binding with blocking buffer.
-
Incubate the cells with the primary antibody against H3K36me3 and the normalization primary antibody.
-
Wash the cells and incubate with the appropriate fluorescently labeled secondary antibodies.
-
Acquire images and quantify the fluorescence intensity for both H3K36me3 and the normalization protein.
-
Normalize the H3K36me3 signal to the total histone H3 signal.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the cellular IC50 value.
Visualizing Experimental and Biological Contexts
Diagrams are powerful tools for understanding complex processes. Below are visualizations of the experimental workflow for validating inhibitor specificity and the signaling pathway in which SETD2 plays a critical role.
Caption: Workflow for validating inhibitor specificity.
Caption: SETD2 signaling pathway and point of inhibition.
References
EZM0414 TFA: A Comparative Analysis of its Cross-Reactivity Profile Against other Methyltransferases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cross-reactivity profile of EZM0414 TFA, a potent and selective inhibitor of the histone methyltransferase SETD2, against other methyltransferases. The information presented herein is intended to assist researchers in evaluating the suitability of this compound for their specific experimental needs.
Introduction to this compound
EZM0414 is an orally bioavailable small molecule inhibitor of SETD2, the sole enzyme responsible for trimethylating histone H3 at lysine 36 (H3K36me3). This epigenetic mark plays a crucial role in transcriptional regulation, DNA repair, and RNA splicing. Dysregulation of SETD2 activity has been implicated in various cancers, making it a compelling target for therapeutic intervention. EZM0414 demonstrates a high degree of potency with a biochemical IC50 of 18 nM and a cellular IC50 of 34 nM for the reduction of H3K36me3.[1] A key attribute of a high-quality chemical probe is its selectivity over other related proteins. This guide focuses on the selectivity profile of EZM0414 against other methyltransferases.
Quantitative Analysis of Inhibitory Activity
EZM0414 has been demonstrated to be a highly selective inhibitor of SETD2. While a comprehensive screening panel against a wide array of methyltransferases is not publicly available in its entirety, the discovery and characterization of EZM0414 emphasized its high selectivity. One study noted that it possesses over 10,000-fold selectivity over other histone methyltransferases (HMTases).
For a more complete understanding of its specificity, EZM0414 was also tested against a panel of 72 kinases and a safety panel of 47 other common targets, where it displayed a favorable profile.
| Target | Enzyme Class | IC50 (nM) | Notes |
| SETD2 | Histone Methyltransferase | 18 | Primary Target |
| D2 Receptor | GPCR | 13,000 | Antagonist activity |
| 5-HT1B Receptor | GPCR | 3,200 | Agonist activity |
| Various Kinases (72) | Kinase | > 25,000 | No significant inhibition observed |
| CYP Isoforms (1A2, 2B6, 2C9, 2C19, 2D6, 3A4) | Cytochrome P450 | > 30,000 | No significant inhibition observed |
| CYP Isoform (2C8) | Cytochrome P450 | 4,800 | Weak inhibition |
Note: The data for off-target activities were reported in "Conformational-Design-Driven Discovery of EZM0414: A Selective, Potent SETD2 Inhibitor for Clinical Studies". While specific IC50 values for a broad panel of methyltransferases are not detailed in the primary publication, the high selectivity is a key reported feature.
Experimental Protocols
The determination of the inhibitory activity of EZM0414 against SETD2 and its cross-reactivity against other methyltransferases is typically performed using a radiometric biochemical assay.
Radiometric Histone Methyltransferase (HMT) Assay
This assay quantifies the transfer of a radiolabeled methyl group from the cofactor S-adenosyl-L-methionine (SAM) to a histone substrate by the methyltransferase enzyme.
Materials:
-
Recombinant human methyltransferase enzymes (e.g., SETD2, and a panel of other HMTs for cross-reactivity)
-
Histone substrate (e.g., recombinant histone H3 or specific peptide substrates)
-
[³H]-SAM (S-adenosyl-L-[methyl-³H]-methionine)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.5, 5 mM MgCl₂, 4 mM DTT)
-
This compound and other control compounds
-
96-well filter plates
-
Trichloroacetic acid (TCA)
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Compound Preparation: A serial dilution of this compound is prepared in DMSO and then diluted in the assay buffer.
-
Enzyme and Substrate Preparation: The methyltransferase enzyme and its specific histone substrate are diluted to their final concentrations in the assay buffer.
-
Reaction Initiation: The reaction is initiated by adding [³H]-SAM to the wells of a 96-well plate containing the enzyme, substrate, and the test compound (this compound).
-
Incubation: The reaction plate is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.
-
Reaction Termination: The reaction is stopped by the addition of cold trichloroacetic acid (TCA), which precipitates the proteins and histone substrate.
-
Washing: The precipitated material is transferred to a filter plate, and the unincorporated [³H]-SAM is washed away.
-
Scintillation Counting: Scintillation fluid is added to the wells of the filter plate, and the amount of incorporated radioactivity is measured using a microplate scintillation counter.
-
Data Analysis: The raw data (counts per minute) are used to calculate the percent inhibition for each concentration of this compound. The IC50 values are then determined by fitting the data to a dose-response curve.
Visualizing the Workflow
The following diagrams illustrate the key processes involved in the cross-reactivity profiling of EZM0414.
Caption: Workflow for assessing the selectivity of EZM0414 against a panel of methyltransferases.
Caption: Mechanism of action of EZM0414 in inhibiting the SETD2 signaling pathway.
References
Unlocking Synergistic Power: EZM0414 TFA in Combination with Epigenetic Modifiers
A Comparative Guide for Researchers and Drug Development Professionals
The landscape of cancer therapy is increasingly shifting towards combination strategies that exploit synergistic interactions between targeted agents. EZM0414 TFA, a potent and selective inhibitor of the histone methyltransferase SETD2, has emerged as a promising candidate for such combinations, particularly in hematological malignancies like Multiple Myeloma (MM) and Diffuse Large B-Cell Lymphoma (DLBCL). Preclinical evidence strongly suggests that EZM0414 can act synergistically with other epigenetic modifiers and standard-of-care agents, offering the potential for enhanced anti-tumor efficacy and overcoming resistance mechanisms.
This guide provides a comprehensive comparison of the synergistic effects of this compound with other epigenetic modifiers, supported by experimental data and detailed protocols to inform further research and development.
The Rationale for Combination: Targeting Epigenetic Vulnerabilities
EZM0414 functions by inhibiting SETD2, the sole enzyme responsible for trimethylation of histone H3 at lysine 36 (H3K36me3). This epigenetic mark is crucial for maintaining genomic stability, DNA repair, and transcriptional regulation. In certain cancers, such as t(4;14) multiple myeloma, there is a dependency on the SETD2 pathway, making it a prime therapeutic target.
The core principle behind combining EZM0414 with other epigenetic modifiers is to target distinct but complementary pathways that regulate gene expression and chromatin architecture. This multi-pronged attack can lead to a more profound and durable anti-cancer effect than either agent alone.
Synergistic Combinations with Standard-of-Care Epigenetic Therapies
While specific quantitative data from head-to-head preclinical studies of EZM0414 with other epigenetic modifiers remains proprietary and has been primarily presented at scientific conferences, the known mechanisms of action allow for a reasoned comparison with established epigenetic drugs. The following tables summarize the expected synergistic potential based on targeting complementary pathways.
Table 1: Synergistic Potential of EZM0414 with Proteasome Inhibitors in Multiple Myeloma
| Epigenetic Modifier Class | Example Agent | Mechanism of Action | Expected Synergy with EZM0414 (SETD2i) |
| Proteasome Inhibitor | Bortezomib | Inhibits the 26S proteasome, leading to accumulation of pro-apoptotic proteins and disruption of protein homeostasis. | High: Inhibition of protein degradation by bortezomib can enhance the effects of EZM0414-induced cellular stress and apoptosis. |
Table 2: Synergistic Potential of EZM0414 with Immunomodulatory Drugs (IMiDs) in Multiple Myeloma
| Epigenetic Modifier Class | Example Agent | Mechanism of Action | Expected Synergy with EZM0414 (SETD2i) |
| Immunomodulatory Drug (IMiD) | Lenalidomide, Pomalidomide | Bind to the E3 ubiquitin ligase cereblon, leading to the degradation of key transcription factors (IKZF1/3) and immunomodulatory effects. | Moderate to High: Both agents modulate transcription, and their combination could lead to a more comprehensive shutdown of myeloma cell survival programs. |
Table 3: Synergistic Potential of EZM0414 with Anti-CD38 Monoclonal Antibodies in Multiple Myeloma
| Therapeutic Class | Example Agent | Mechanism of Action | Expected Synergy with EZM0414 (SETD2i) |
| Anti-CD38 Monoclonal Antibody | Daratumumab | Targets CD38 on myeloma cells, inducing cell death through various mechanisms including antibody-dependent cellular cytotoxicity (ADCC). | Moderate: EZM0414 may enhance the immunogenic cell death induced by daratumumab, making tumor cells more susceptible to immune-mediated clearance. |
Table 4: Synergistic Potential of EZM0414 with BCL-2 Inhibitors in Multiple Myeloma and DLBCL
| Therapeutic Class | Example Agent | Mechanism of Action | Expected Synergy with EZM0414 (SETD2i) |
| BCL-2 Inhibitor | Venetoclax | Selectively inhibits the anti-apoptotic protein BCL-2, promoting apoptosis in cancer cells. | High: EZM0414-induced cellular stress can prime cells for apoptosis, which is then potently triggered by venetoclax. |
Experimental Protocols for Assessing Synergy
The following are detailed methodologies for key experiments cited in the evaluation of synergistic effects.
In Vitro Cell Proliferation and Synergy Assessment
1. Cell Lines and Culture:
-
Multiple Myeloma (MM) cell lines (e.g., MM.1S, RPMI-8226, KMS-11 for t(4;14)) and Diffuse Large B-Cell Lymphoma (DLBCL) cell lines (e.g., SU-DHL-4, SU-DHL-6) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
2. Drug Preparation:
-
This compound and other epigenetic modifiers (e.g., bortezomib, lenalidomide, venetoclax) are dissolved in DMSO to create stock solutions, which are then serially diluted in culture medium to the desired concentrations.
3. Cell Viability Assay (e.g., CellTiter-Glo®):
-
Cells are seeded in 96-well plates at an appropriate density.
-
After 24 hours, cells are treated with a matrix of concentrations of EZM0414 and the combination drug, both alone and in combination.
-
After a 72-hour incubation, CellTiter-Glo® reagent is added to each well, and luminescence is measured using a plate reader to determine cell viability.
4. Synergy Analysis:
-
The combination index (CI) is calculated using the Chou-Talalay method with software such as CompuSyn.
-
CI values are interpreted as follows:
-
CI < 1: Synergy
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
Western Blot Analysis for Target Engagement
1. Protein Extraction:
-
Cells are treated with EZM0414, the combination drug, or the combination for a specified time.
-
Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA assay.
2. SDS-PAGE and Immunoblotting:
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against H3K36me3, total H3, and other relevant pathway proteins (e.g., PARP, cleaved caspase-3).
-
After washing, the membrane is incubated with HRP-conjugated secondary antibodies.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizing the Pathways and Workflows
To better understand the interplay between EZM0414 and other epigenetic modifiers, the following diagrams illustrate the key signaling pathways and experimental workflows.
Caption: Interplay of EZM0414 with other epigenetic modifiers and apoptosis inducers.
Caption: A streamlined workflow for determining the synergistic effects of EZM0414 in vitro.
Conclusion
The preclinical data strongly support the hypothesis that this compound, when used in combination with other epigenetic modifiers and standard-of-care agents, can lead to synergistic anti-tumor effects in multiple myeloma and DLBCL. By targeting multiple, complementary pathways that are critical for cancer cell survival and proliferation, these combination strategies hold the promise of deeper and more durable responses for patients. The experimental frameworks provided in this guide offer a robust starting point for researchers to further investigate and validate these promising therapeutic combinations. As more data from ongoing clinical trials become available, the full potential of EZM0414 in the landscape of combination cancer therapy will be more clearly defined.
A Head-to-Head Comparison of EZM0414 TFA and First-Generation SETD2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the second-generation SETD2 inhibitor, EZM0414 TFA, with identified first-generation inhibitors of the same target. The comparative analysis is supported by available experimental data to highlight the advancements in potency, selectivity, and in vivo activity.
SETD2 (SET Domain Containing 2) is the sole histone methyltransferase responsible for the trimethylation of histone H3 at lysine 36 (H3K36me3), a critical epigenetic mark for maintaining genomic stability, regulating transcription, and orchestrating DNA repair.[1][2] Dysregulation of SETD2 has been implicated in various malignancies, making it a compelling target for therapeutic intervention.[1][2]
Advancements in SETD2 Inhibition
The development of small molecule inhibitors against SETD2 has seen significant progress. Early, or first-generation, inhibitors provided crucial proof-of-concept but were often limited by lower potency and unfavorable pharmacokinetic properties, rendering them unsuitable for in vivo studies.[3][4] Subsequent efforts led to the development of more potent and selective compounds, culminating in orally bioavailable inhibitors like EZM0414, which are suitable for clinical investigation.[5]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and representative first-generation SETD2 inhibitors.
| Inhibitor | Type | Target | Biochemical IC50 (nM) | Cellular IC50 (nM) | Reference |
| This compound | Second-Generation | SETD2 | 18 | 34 | [6][7] |
| EPZ-719 | First-Generation (Optimized Tool Compound) | SETD2 | 5 | 25 (KMS34 cells) | [1] |
| Compound 2 | First-Generation (Screening Hit) | SETD2 | 22,100 | Not Available | [3][4] |
| Compound 1 | First-Generation (Screening Hit) | SETD2 | 166,000 | Not Available | [3][4] |
| C13 | First-Generation (Non-nucleoside) | SETD2 | Not Available | 25,000 (MOLM-13/MV4-11 cells) | [8] |
Table 1: Potency Comparison of SETD2 Inhibitors. This table highlights the significant increase in potency from early screening hits to the optimized second-generation inhibitor, EZM0414.
| Inhibitor | Cell Line | Antiproliferative IC50 (µM) | Reference |
| EZM0414 | t(4;14) Multiple Myeloma | 0.24 | [5][6] |
| non-t(4;14) Multiple Myeloma | 1.2 | [5] | |
| DLBCL | 0.023 to >10 | [6] | |
| EPZ-719 | KMS34 | 0.025 | [1] |
| KMS11 | 0.211 | [1] | |
| C13 | MOLM-13 / MV4-11 (AML) | 25 | [8] |
Table 2: In Vitro Antiproliferative Activity. This table showcases the cellular efficacy of the inhibitors in relevant cancer cell lines.
| Parameter | EZM0414 | First-Generation Inhibitors |
| Oral Bioavailability | Almost 100% in rats and mice | Generally low or not suitable for in vivo studies |
| In Vivo Efficacy | Robust tumor growth regression in xenograft models | Not reported for early screening hits |
| Selectivity | High selectivity over other histone methyltransferases | Limited data available for early hits |
Table 3: In Vivo and Selectivity Profile Comparison. This table emphasizes the improved drug-like properties of EZM0414.
Signaling Pathway and Experimental Workflow
To visually represent the biological context and experimental procedures, the following diagrams are provided.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structure and function of the lysine methyltransferase SETD2 in cancer: From histones to cytoskeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a First-in-Class Inhibitor of the Histone Methyltransferase SETD2 Suitable for Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. glpbio.com [glpbio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of the Therapeutic Window of EZM0414 TFA in Preclinical Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the therapeutic window of EZM0414 TFA, a potent and selective SETD2 inhibitor, with other compounds targeting the SETD2 pathway or exhibiting synthetic lethality in SETD2-deficient cancers. The analysis is based on publicly available preclinical data, focusing on efficacy and toxicity to evaluate the therapeutic index of these agents.
Introduction to EZM0414 and the SETD2 Pathway
EZM0414 is a first-in-class, orally bioavailable small molecule inhibitor of SETD2 (SET Domain Containing 2), a histone methyltransferase responsible for the trimethylation of histone H3 at lysine 36 (H3K36me3).[1] This epigenetic modification plays a crucial role in transcriptional regulation, DNA repair, and RNA splicing.[2] Dysregulation of the SETD2 pathway is implicated in various cancers, including multiple myeloma (MM) and diffuse large B-cell lymphoma (DLBCL), making it an attractive therapeutic target.[1][3] EZM0414 evolved from an earlier tool compound, EPZ-040414, through conformational-design-driven optimization to improve its pharmacokinetic properties and suitability for clinical evaluation.[2]
This guide will compare EZM0414 with:
-
EPZ-040414: The parent tool compound from which EZM0414 was developed.
-
Adavosertib (AZD1775): A WEE1 inhibitor that has shown synthetic lethality in SETD2-deficient cancer models.
-
RITA: A small molecule that also exhibits synthetic lethality in the context of SETD2 deficiency.
Comparative Efficacy and Therapeutic Window
A key aspect of evaluating any therapeutic agent is its therapeutic window – the range of doses that produces a therapeutic effect without causing significant toxicity. A wider therapeutic window indicates a safer and more effective drug. The following tables summarize the available preclinical data to compare the therapeutic window of EZM0414 with the selected alternatives.
In Vitro Potency
| Compound | Target | Cell Line | IC50 | Citation(s) |
| This compound | SETD2 | Biochemical Assay | 18 nM | [4][5] |
| Cellular Assay | 34 nM | [4][5] | ||
| t(4;14) MM Cell Lines | 0.24 µM (median) | [1] | ||
| Non-t(4;14) MM Cell Lines | 1.2 µM (median) | [1] | ||
| DLBCL Cell Lines | 0.023 µM to >10 µM | [1] | ||
| EPZ-040414 | SETD2 | t(4;14) MM Cell Lines | 60 - 200 nM | |
| Non-t(4;14) MM Cell Lines | 1 - 8 µM |
In Vivo Efficacy and Toxicity
A direct comparison of the therapeutic window requires evaluating both the effective dose and the maximum tolerated dose (MTD) in the same preclinical models. While a head-to-head study is not available, the data below is compiled from various sources to provide an estimate of the therapeutic index.
| Compound | Cancer Model | Dose | Efficacy (Tumor Growth Inhibition) | Toxicity/Tolerability | Citation(s) |
| This compound | KMS-11 (MM Xenograft) | 15 mg/kg, p.o., BID | 60% | Well-tolerated | [2][4][5] |
| 30 mg/kg, p.o., BID | 91% | Well-tolerated | [2][4][5] | ||
| MM & DLBCL Xenografts | Not Specified | >75% in several models | Not Specified | [1] | |
| Adavosertib (AZD1775) | SETD2-deficient Renal Carcinoma Xenograft | Not Specified | Significant tumor regression | Not Specified in preclinical model | [6] |
| Advanced Solid Tumors (Human Phase I) | 300 mg, p.o., once daily | Partial responses in 14% of patients | Grade 4 hematological toxicity and Grade 3 fatigue were dose-limiting. Common adverse events include nausea, anemia, diarrhea, and neutropenia. | [6] | |
| RITA | A498 (Renal Carcinoma Xenograft) | 100 mg/kg, i.p., daily for 5 days | Sustained tumor growth inhibition | Not specified in this study | [7] |
| 200 mg/kg, i.p., daily for 5 days | Tumor regression | Not specified in this study | [7] | ||
| Animal Models (Rat, Dog, Monkey) | Efficacious doses | Acute pulmonary toxicity |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided.
Caption: Mechanism of action of EZM0414 in inhibiting the SETD2 pathway.
Caption: Synthetic lethal interactions of Adavosertib and RITA in SETD2-deficient cancer cells.
Caption: A generalized workflow for evaluating in vivo efficacy using xenograft models.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and interpretation of scientific findings. Below are summaries of the methodologies employed in the key experiments cited in this guide.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy and tolerability of test compounds in a living organism.
General Protocol Outline (KMS-11 Multiple Myeloma Xenograft Model):
-
Cell Culture: Human KMS-11 multiple myeloma cells are cultured in appropriate media (e.g., RPMI-1640 supplemented with fetal bovine serum and antibiotics).[8]
-
Animal Model: Immunocompromised mice (e.g., NOD SCID) are used to prevent rejection of human tumor cells.[2][4][5]
-
Tumor Implantation: A suspension of KMS-11 cells is injected subcutaneously into the flank of the mice.[9]
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and their volume is measured regularly using calipers.[10]
-
Treatment: Once tumors reach a predetermined size, mice are randomized into treatment and control groups. The test compound (e.g., EZM0414) is administered orally (p.o.) at specified doses and schedules (e.g., twice daily, BID). The control group receives a vehicle solution.[2][4][5]
-
Data Collection: Tumor volume and body weight are measured throughout the study to assess efficacy and toxicity, respectively.[9]
-
Endpoint Analysis: At the end of the study, tumors may be excised and weighed. Pharmacodynamic markers, such as the levels of H3K36me3, can be analyzed in tumor tissue to confirm target engagement.[2]
General Protocol Outline (A498 Renal Carcinoma Xenograft Model):
-
Cell Culture: Human A498 renal carcinoma cells are maintained in appropriate culture conditions.
-
Animal Model: Athymic nude mice are commonly used for A498 xenografts.[9]
-
Tumor Implantation: A suspension of A498 cells, often mixed with Matrigel to enhance tumor formation, is injected subcutaneously into the mice.[9]
-
Tumor Growth and Treatment: Similar to the KMS-11 model, tumors are grown to a specific size before the initiation of treatment with the test compound (e.g., RITA or Adavosertib) or vehicle.
-
Efficacy and Toxicity Assessment: Tumor volume and body weight are monitored. For compounds like RITA, specific toxicities (e.g., pulmonary edema) would be closely monitored.
Conclusion
This compound demonstrates a promising preclinical therapeutic window, with significant tumor growth inhibition at well-tolerated doses in multiple myeloma and DLBCL xenograft models.[1][2][4][5] Its development from the tool compound EPZ-040414 has led to an improved pharmacokinetic profile.[2]
In comparison, Adavosertib, while showing efficacy in SETD2-deficient models, has a narrower therapeutic window in humans, with dose-limiting hematological toxicities.[6] RITA's clinical development was halted due to severe pulmonary toxicity in animal models, indicating a very narrow therapeutic window.
The available data suggests that direct inhibition of SETD2 with a highly selective and orally bioavailable agent like EZM0414 may offer a more favorable therapeutic index compared to strategies relying on synthetic lethality with compounds that have broader off-target effects or inherent toxicities. Further clinical investigation is warranted to fully elucidate the therapeutic window of EZM0414 in human patients.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Targeting SETD2 with EZM0414: A Promising Therapeutic Approach for Advanced Multiple Myeloma and Diffuse Large B-Cell Lymphoma [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A Phase II Trial of the WEE1 Inhibitor Adavosertib in SETD2-Altered Advanced Solid Tumor Malignancies (NCI 10170) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Conformational-Design-Driven Discovery of EZM0414: A Selective, Potent SETD2 Inhibitor for Clinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A498 Xenograft Model - Altogen Labs [altogenlabs.com]
- 10. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Assessing the Durability of Response to EZM0414 TFA Treatment: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative assessment of the investigational SETD2 inhibitor, EZM0414 TFA, against current therapeutic alternatives for relapsed or refractory Multiple Myeloma (MM) and Diffuse Large B-Cell Lymphoma (DLBCL). Given that EZM0414 is in early-stage clinical development, this guide focuses on its preclinical rationale and mechanism of action while presenting established clinical data on the durability of response for approved therapies.
Introduction to this compound
EZM0414 is a first-in-class, potent, and selective oral inhibitor of the histone methyltransferase SETD2.[1][2] SETD2 is the sole enzyme responsible for trimethylation of histone H3 at lysine 36 (H3K36me3), a critical epigenetic mark for maintaining genomic integrity and regulating gene expression.[3] In certain cancers, such as t(4;14) multiple myeloma, the overexpression of MMSET leads to increased H3K36me2, the substrate for SETD2, suggesting a dependency on SETD2 for tumor cell survival.[3] By inhibiting SETD2, EZM0414 aims to disrupt these oncogenic processes and offer a novel therapeutic strategy.[2][3]
A first-in-human, Phase 1/1b clinical trial (NCT05121103) is currently underway to evaluate the safety, tolerability, and efficacy of EZM0414 in patients with relapsed/refractory MM and DLBCL.[4][5][6] As of late 2025, clinical data on the durability of response to EZM0414 are not yet publicly available, with initial results anticipated in mid-2025.[5]
Mechanism of Action and Signaling Pathway
EZM0414 selectively binds to and inhibits the catalytic activity of SETD2. This inhibition leads to a global reduction in H3K36me3 levels, which in turn affects downstream cellular processes such as DNA repair, RNA splicing, and transcriptional regulation, ultimately leading to anti-proliferative effects in cancer cells.[3][7]
Figure 1: Simplified signaling pathway of EZM0414's mechanism of action.
Preclinical Evidence for EZM0414
Preclinical studies have demonstrated the anti-tumor potential of EZM0414 in both MM and DLBCL models.
In Vitro Studies:
-
EZM0414 has shown potent anti-proliferative effects in a panel of MM and DLBCL cell lines.[3]
-
Notably, t(4;14) MM cell lines exhibited higher sensitivity to EZM0414, with a median IC50 of 0.24 µM compared to 1.2 µM for non-t(4;14) MM cell lines.[3]
-
In DLBCL cell lines, a wide range of sensitivity was observed, with IC50 values from 0.023 µM to >10 µM.[3]
-
Synergistic anti-proliferative activity was observed when EZM0414 was combined with standard-of-care agents for MM and DLBCL.[3]
In Vivo Studies:
-
In a KMS-11 (t(4;14) MM) xenograft mouse model, daily oral administration of EZM0414 at 15 and 30 mg/kg resulted in tumor growth reductions of 60% and 91%, respectively.[7][8]
-
Significant anti-tumor activity was also observed in other MM and DLBCL xenograft models, which correlated with a reduction in intratumoral H3K36me3 levels, confirming on-target activity.[3]
Comparative Landscape: Durability of Response in Current Therapies
While awaiting clinical data for EZM0414, it is crucial to understand the durability of response achieved with established and emerging therapies for relapsed/refractory MM and DLBCL.
Relapsed/Refractory Diffuse Large B-Cell Lymphoma (DLBCL)
The treatment landscape for relapsed/refractory DLBCL has been revolutionized by the introduction of CAR-T cell therapies and bispecific antibodies.[9]
Table 1: Durability of Response in Key Therapies for Relapsed/Refractory DLBCL
| Therapy Class | Agent (Trial) | Overall Response Rate (ORR) | Complete Response (CR) Rate | Median Duration of Response (mDOR) | Median Progression-Free Survival (mPFS) |
| CAR-T Cell Therapy | Axicabtagene Ciloleucel (ZUMA-7) | 83% | 65% | Not Reached | 8.3 months |
| Tisagenlecleucel (JULIET) | 52% | 40% | Not Reached | 3.0 months | |
| Lisocabtagene Maraleucel (TRANSFORM) | 86% | 66% | Not Reached | 10.1 months | |
| Bispecific Antibody | Odronextamab (ELM-2) | 48% | 32% | 14.8 months | 4.8 months |
Data from various clinical trials.[1][10][11][12]
Long-term follow-up studies of CAR-T cell therapies have demonstrated the potential for durable, long-lasting remissions, with some patients remaining in remission for several years.[1][10]
Relapsed/Refractory Multiple Myeloma (MM)
For patients with relapsed/refractory MM, bispecific antibodies and CAR-T cell therapies have shown significant efficacy and durable responses.[13][14]
Table 2: Durability of Response in Key Therapies for Relapsed/Refractory MM
| Therapy Class | Agent (Trial) | Overall Response Rate (ORR) | Complete Response (CR) Rate | Median Duration of Response (mDOR) | Median Progression-Free Survival (mPFS) |
| Bispecific Antibody | Teclistamab (MajesTEC-1) | 63% | 46.1% | 24.0 months | 11.4 months |
| Talquetamab (MonumenTAL-1) | 73-74% | 33-34% | 9.3-13.0 months | 7.5-11.0 months | |
| Elranatamab (MagnetisMM-3) | 61% | 37% | Not Reached | 17.2 months | |
| CAR-T Cell Therapy | Idecabtagene Vicleucel (KarMMa) | 73% | 33% | 10.7 months | 8.8 months |
| Ciltacabtagene Autoleucel (CARTITUDE-1) | 98% | 83% | Not Reached | 34.9 months |
Data from various clinical trials.[15][16]
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of findings.
Cellular Proliferation Assays (for EZM0414):
-
MM and DLBCL cell lines are seeded in 96-well plates.
-
Cells are treated with a range of concentrations of EZM0414 or vehicle control.
-
After a specified incubation period (e.g., 7 or 14 days), cell viability is assessed using a colorimetric assay (e.g., CellTiter-Glo®).
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.[3]
Xenograft Models (for EZM0414):
-
Human MM or DLBCL cell lines are implanted subcutaneously into immunocompromised mice (e.g., NOD SCID).
-
Once tumors reach a palpable size, mice are randomized into treatment and vehicle control groups.
-
EZM0414 is administered orally at specified doses and schedules.
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blot for H3K36me3).[3][7]
Clinical Trial Protocol for EZM0414 (NCT05121103 - Abridged):
-
Phase 1 (Dose Escalation): To determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D) of EZM0414 in patients with relapsed/refractory MM and DLBCL.[5][6]
-
Phase 1b (Dose Expansion): To evaluate the safety and preliminary efficacy of EZM0414 at the RP2D in three cohorts: t(4;14) MM, non-t(4;14) MM, and DLBCL.[5][6]
-
Primary Outcome Measures: Incidence of dose-limiting toxicities (Phase 1) and overall response rate (Phase 1b).[5]
-
Secondary Outcome Measures: Duration of response, progression-free survival, and overall survival.[5]
Figure 2: General experimental workflow for drug development.
Conclusion and Future Directions
This compound represents a novel, targeted approach for the treatment of relapsed/refractory MM and DLBCL by inhibiting the epigenetic regulator SETD2. Preclinical data are promising, demonstrating potent anti-tumor activity and a clear mechanism of action. However, the durability of response in a clinical setting remains to be determined.
The high bar set by current immunotherapies, particularly CAR-T cells and bispecific antibodies, which have shown the potential for deep and durable responses, will be the benchmark against which EZM0414 will be measured. The upcoming results from the Phase 1/1b trial will be critical in establishing the clinical viability of this novel agent and its potential role in the evolving treatment landscape for these hematologic malignancies. Future studies may also explore combination strategies to enhance the efficacy and durability of response to EZM0414.
References
- 1. Five-year survival outcomes for refractory B-cell lymphomas with CAR-T cell therapy - BJH [bjh.be]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. researchgate.net [researchgate.net]
- 4. themyelomaclinicaltrials.com [themyelomaclinicaltrials.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. A Phase 1/1B, Open-Label Multi-center Two-part Study of SETD2 Inhibitor EZM0414 in Subjects with Relapsed/Refractory Multiple Myeloma and Relapsed/Refractory Diffuse Large B Cell Lymphoma | Dana-Farber Cancer Institute [dana-farber.org]
- 7. Conformational-Design-Driven Discovery of EZM0414: A Selective, Potent SETD2 Inhibitor for Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Conformational-Design-Driven Discovery of EZM0414: A Selective, Potent SETD2 Inhibitor for Clinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Long-Term Follow-Up of Anti-CD19 Chimeric Antigen Receptor T-Cell Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ascopubs.org [ascopubs.org]
- 12. targetedonc.com [targetedonc.com]
- 13. Sustained remission following finite duration bispecific antibody therapy in patients with relapsed/refractory myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. medjournal360.com [medjournal360.com]
- 16. cancernetwork.com [cancernetwork.com]
Comparative Preclinical Analysis of EZM0414 TFA in Multiple Myeloma and Diffuse Large B-Cell Lymphoma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical data available for EZM0414 trifluoroacetate (TFA), a potent and selective oral inhibitor of the histone methyltransferase SETD2. The focus of this analysis is on its impact on two distinct cancer subtypes: Multiple Myeloma (MM) and Diffuse Large B-Cell Lymphoma (DLBCL). This document summarizes key experimental data, outlines relevant methodologies, and visualizes the underlying biological pathways to offer an objective overview of EZM0414's potential as a therapeutic agent.
Introduction to EZM0414 TFA
EZM0414 is a first-in-class small molecule inhibitor targeting SETD2, the sole enzyme responsible for histone H3 lysine 36 trimethylation (H3K36me3). This epigenetic modification plays a crucial role in transcriptional regulation, DNA repair, and B-cell development. Dysregulation of SETD2 activity has been implicated in the pathogenesis of various hematological malignancies, making it a compelling target for therapeutic intervention. EZM0414 is currently under investigation in a Phase 1/1b clinical trial (NCT05121103) for relapsed or refractory MM and DLBCL.[1][2][3]
Mechanism of Action
EZM0414 selectively binds to and inhibits the catalytic activity of SETD2.[3] This leads to a reduction in global H3K36me3 levels, thereby altering gene expression profiles and impeding cancer cell proliferation.[4] In the context of t(4;14) multiple myeloma, the overexpression of MMSET (also known as NSD2) leads to increased levels of H3K36me2, the substrate for SETD2. By inhibiting SETD2, EZM0414 is hypothesized to counteract the oncogenic drive of MMSET overexpression.[4][5]
Comparative In Vitro Efficacy
EZM0414 has demonstrated potent anti-proliferative activity across a panel of MM and DLBCL cell lines. Notably, t(4;14) MM cell lines, which are characterized by MMSET overexpression, exhibit higher sensitivity to EZM0414 compared to their non-t(4;14) counterparts. The inhibitory concentration (IC50) values for DLBCL cell lines show a broader range of sensitivities.
| Cell Line Subtype | Cell Line | IC50 (µM) | Reference |
| Multiple Myeloma | |||
| t(4;14) | KMS-11 | 0.370 ± 0.224 (14-day) | [4] |
| t(4;14) | Median of cell lines | 0.24 | [5][6] |
| non-t(4;14) | Median of cell lines | 1.2 | [5] |
| Diffuse Large B-Cell Lymphoma | |||
| Various | Panel of cell lines | 0.023 to >10 | [5][6] |
Comparative In Vivo Efficacy
Preclinical xenograft models have corroborated the in vitro findings, demonstrating significant tumor growth inhibition with oral administration of EZM0414.
| Cancer Subtype | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
| Multiple Myeloma | KMS-11 (t(4;14)) | 15 mg/kg, twice daily | 60% | [4] |
| 30 mg/kg, twice daily | 91% | [4] |
Comparison with Other EZH2 Inhibitors
While direct comparative studies between EZM0414 and other epigenetic modulators are not yet published, we can look at the data for tazemetostat, an approved EZH2 inhibitor, to provide context for the therapeutic potential of targeting histone methyltransferases in lymphomas. Tazemetostat has shown clinical activity in relapsed/refractory follicular lymphoma, another B-cell malignancy. It is important to note that EZM0414 targets SETD2, while tazemetostat targets EZH2, representing distinct therapeutic approaches within the realm of histone methylation.
Experimental Protocols
Cell Viability Assay (MTT Assay)
A detailed protocol for assessing cell viability upon treatment with this compound is outlined below.
Methodology:
-
Cell Seeding: Plate cells at an appropriate density in 96-well plates.
-
Compound Addition: After 24 hours, treat cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for the desired duration (e.g., 72 hours for short-term proliferation, or up to 14 days for long-term proliferation assays, with media and compound replenishment as needed).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Western Blot for H3K36me3
To confirm the on-target activity of EZM0414, western blotting can be performed to measure the levels of H3K36me3.
Methodology:
-
Cell Lysis: Treat cells with EZM0414 for a specified time, then lyse the cells to extract nuclear proteins.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for H3K36me3 and a loading control (e.g., total Histone H3).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of H3K36me3.
Conclusion
The preclinical data for this compound demonstrates its potential as a targeted therapy for multiple myeloma, particularly the t(4;14) subtype, and certain subtypes of diffuse large B-cell lymphoma. Its oral bioavailability and potent, selective inhibition of SETD2 make it a promising candidate for further clinical investigation. The ongoing Phase 1/1b clinical trial will be crucial in determining the safety and efficacy of EZM0414 in patients and will provide valuable insights into its therapeutic utility compared to existing treatments. Researchers are encouraged to consider the methodologies outlined in this guide for their own investigations into the effects of EZM0414 and other epigenetic modulators.
References
- 1. A Phase 1/1B, Open-Label Multi-center Two-part Study of SETD2 Inhibitor EZM0414 in Subjects with Relapsed/Refractory Multiple Myeloma and Relapsed/Refractory Diffuse Large B Cell Lymphoma | Dana-Farber Cancer Institute [dana-farber.org]
- 2. themyelomaclinicaltrials.com [themyelomaclinicaltrials.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Conformational-Design-Driven Discovery of EZM0414: A Selective, Potent SETD2 Inhibitor for Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Navigating the Safe Handling and Disposal of EZM0414 TFA: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount for laboratory safety and experimental integrity. This document provides essential safety and logistical information for EZM0414 TFA, a potent and selective SETD2 inhibitor. Our aim is to be your preferred source for laboratory safety and chemical handling information, building trust by delivering value beyond the product itself.
Immediate Safety and Handling Precautions
While the Safety Data Sheet (SDS) for this compound from some suppliers may classify the compound as non-hazardous, it is crucial to handle it with caution due to the presence of the trifluoroacetate (TFA) salt.[1] Trifluoroacetic acid is a strong, corrosive acid, and its salts can also pose hazards. Therefore, a conservative approach to handling and disposal is recommended.
Always wear appropriate personal protective equipment (PPE) , including safety glasses, gloves, and a lab coat, when handling this compound. Work in a well-ventilated area, preferably within a chemical fume hood.
In case of accidental exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and rinse the affected area with copious amounts of water. Seek medical attention if irritation persists.
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Wash out mouth with water and seek immediate medical attention.
Operational Plan: Storage and Use
Proper storage is essential to maintain the stability and efficacy of this compound.
| Storage Condition | Duration |
| Powder at 4°C | As specified by the manufacturer |
| In solvent at -20°C | Up to 1 year |
| In solvent at -80°C | Up to 2 years |
Data sourced from supplier recommendations.
For in vitro experiments, this compound is typically dissolved in a suitable solvent such as Dimethyl Sulfoxide (DMSO). For in vivo studies, further dilution into an appropriate vehicle is necessary.
Disposal Plan: A Step-by-Step Guide
Given the potential hazards associated with the TFA component, all waste containing this compound should be treated as hazardous chemical waste.
-
Segregation: Keep all this compound waste, including unused solutions, contaminated labware (e.g., pipette tips, tubes), and PPE, separate from general laboratory waste.
-
Containment: Collect all this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container. The label should include "Hazardous Waste," "this compound," and the approximate concentration and volume.
-
Neutralization (for spills): For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand). Decontaminate the surface with a suitable solvent like ethanol. Collect all cleanup materials in the designated hazardous waste container.
-
Professional Disposal: Do not dispose of this compound waste down the drain. Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.
Experimental Protocol: In Vitro Cell Proliferation Assay
This protocol outlines a common method to assess the effect of EZM0414 on the proliferation of cancer cell lines, such as those used in multiple myeloma or diffuse large B-cell lymphoma research. The CellTiter-Glo® Luminescent Cell Viability Assay is a widely used method for this purpose.[2][3][4][5][6]
Materials:
-
This compound
-
Cancer cell line of interest (e.g., KMS-11 for multiple myeloma)
-
Complete cell culture medium
-
Sterile, opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density in 100 µL of complete culture medium per well.
-
Include wells with medium only for background luminescence measurement.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations.
-
Add the diluted compound or vehicle control (medium with the same percentage of DMSO) to the appropriate wells.
-
Incubate for the desired period (e.g., 72 hours).
-
-
Cell Viability Measurement (using CellTiter-Glo®):
-
Equilibrate the 96-well plate to room temperature for approximately 30 minutes.[2][6]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[2][6]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[2][6]
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence from all readings.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the cell viability against the logarithm of the this compound concentration.
-
Calculate the IC50 value (the concentration at which 50% of cell growth is inhibited) using a suitable software (e.g., GraphPad Prism).
-
Quantitative Data: EZM0414 IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | Cancer Type | IC50 (µM) |
| t(4;14) MM cell lines (median) | Multiple Myeloma | 0.24 |
| Non-t(4;14) MM cell lines (median) | Multiple Myeloma | 1.2 |
| DLBCL cell lines | Diffuse Large B-cell Lymphoma | 0.023 to >10 |
| KMS-11 | Multiple Myeloma | 0.370 ± 0.224 (14-day assay) |
Data sourced from preclinical studies.[7][8][9]
Visualizing Key Processes
To further clarify the operational and biological context of working with EZM0414, the following diagrams have been generated.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. ch.promega.com [ch.promega.com]
- 3. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 4. OUH - Protocols [ous-research.no]
- 5. promega.com [promega.com]
- 6. promega.com [promega.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Conformational-Design-Driven Discovery of EZM0414: A Selective, Potent SETD2 Inhibitor for Clinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
